molecular formula C6H12O3 B3022782 4-Methoxy-2-methylbutanoic acid CAS No. 35841-41-9

4-Methoxy-2-methylbutanoic acid

Cat. No.: B3022782
CAS No.: 35841-41-9
M. Wt: 132.16 g/mol
InChI Key: AJZOYSGAEPJFKH-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbutanoic acid ( 35841-41-9) is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . This compound belongs to the class of substituted methyl-branched fatty acids, featuring both a methoxy group and a carboxylic acid functional group on a branched carbon chain . The structure, represented by the SMILES notation CC(CCOC)C(=O)O, provides a versatile backbone for chemical synthesis and research applications . While the specific biological mechanisms and full spectrum of research applications for 4-Methoxy-2-methylbutanoic acid are not fully documented in the public domain, its structure suggests potential as a valuable building block in organic synthesis, particularly for creating more complex molecules, esters, and fine chemicals . The presence of both ether and carboxylic acid functionalities in a single molecule makes it a candidate for studying structure-activity relationships in various chemical and biochemical contexts. Researchers value this compound for its potential role in exploring metabolic pathways of short-chain fatty acids and their synthetic analogs . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with standard laboratory safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O3/c1-5(6(7)8)3-4-9-2/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZOYSGAEPJFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561666
Record name 4-Methoxy-2-methylbutanoic acid
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Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35841-41-9
Record name 4-Methoxy-2-methylbutanoic acid
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Record name 4-methoxy-2-methylbutanoic acid
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Methoxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and application of 4-Methoxy-2-methylbutanoic acid (CAS 35841-41-9).

Executive Summary & Strategic Importance

4-Methoxy-2-methylbutanoic acid is a specialized branched-chain fatty acid derivative.[1] While structurally simple, it holds significant value in pharmaceutical chemistry as a biosynthetic precursor . It is notably utilized in the fermentation of Streptomyces avermitilis to engineer non-natural Avermectins (antiparasitic agents), where it serves as a "primer unit" to introduce specific side-chains into the macrolide core.

Beyond biosynthesis, it is a versatile chiral building block for peptidomimetics and fragment-based drug discovery (FBDD), offering a lipophilic yet polar motif that modulates pharmacokinetic properties.

Compound Profile
PropertySpecification
IUPAC Name 4-Methoxy-2-methylbutanoic acid
CAS Number 35841-41-9 (Racemic)
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in alcohols, DCM, THF; sparingly soluble in water

Retrosynthetic Analysis

To design a robust, scalable synthesis, we employ a disconnection approach that prioritizes commercially available starting materials and avoids unstable intermediates.

Pathway Logic

The target molecule features a carboxylic acid, an


-methyl group, and a 

-methoxy group. The most reliable disconnection is at the

-carbon, utilizing the Malonic Ester Synthesis . This method allows for the controlled introduction of the methyl and methoxyethyl groups, followed by decarboxylation to yield the target acid.

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy via Malonic Ester synthesis. Target 4-Methoxy-2-methylbutanoic acid Precursor Diethyl (2-methoxyethyl)methylmalonate Target->Precursor Hydrolysis & Decarboxylation SM1 Diethyl methylmalonate Precursor->SM1 Alkylation (NaH) SM2 1-Bromo-2-methoxyethane Precursor->SM2 +

Experimental Protocol: Malonic Ester Route

This protocol describes the synthesis of racemic 4-methoxy-2-methylbutanoic acid. For enantioselective synthesis (e.g., S-isomer), an Evans auxiliary (oxazolidinone) approach would be required instead.

Phase 1: Alkylation

Objective: Synthesis of Diethyl (2-methoxyethyl)methylmalonate.

  • Reagents: Diethyl methylmalonate (1.0 eq), Sodium Hydride (60% in oil, 1.1 eq), 1-Bromo-2-methoxyethane (1.1 eq), THF (anhydrous).

  • Mechanism: SN2 Nucleophilic Substitution.

Step-by-Step Workflow:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Deprotonation: Charge flask with NaH (1.1 eq) washed with hexane to remove oil. Add anhydrous THF (10 mL/g NaH). Cool to 0°C.[2]

  • Addition: Dropwise add Diethyl methylmalonate (1.0 eq) over 30 minutes. Evolution of H₂ gas will be observed. Stir for 1 hour at room temperature to ensure complete enolate formation.

  • Alkylation: Cool to 0°C. Add 1-Bromo-2-methoxyethane (1.1 eq) dropwise.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting malonate is consumed.

  • Workup: Quench carefully with sat. NH₄Cl. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude diester is typically pure enough (>90%) for the next step. Distillation can be performed for high purity.

Phase 2: Hydrolysis & Decarboxylation

Objective: Conversion of the diester to the target mono-acid.

  • Reagents: Potassium Hydroxide (KOH, 4.0 eq), Ethanol, Water, Hydrochloric Acid (HCl).

  • Mechanism: Saponification followed by thermal decarboxylation.

Step-by-Step Workflow:

  • Saponification: Dissolve the crude diester in Ethanol (5 vol). Add a solution of KOH (4.0 eq) in Water (5 vol).

  • Reflux: Reflux the mixture for 4–6 hours. The solution will become homogeneous.

  • Acidification: Concentrate to remove ethanol. Cool the aqueous residue to 0°C and acidify to pH 1 with conc. HCl. The dicarboxylic acid intermediate may precipitate or oil out.

  • Decarboxylation: Heat the acidic mixture (or the isolated diacid) to 150–160°C (oil bath). Carbon dioxide (CO₂) evolution will be vigorous. Maintain temperature until gas evolution ceases (approx. 2–4 hours).

    • Note: For milder conditions, reflux the diacid in Xylene or DMSO with a catalytic amount of NaCl (Krapcho conditions).

  • Isolation: Dilute with water and extract with Dichloromethane (DCM).

  • Final Purification: Dry organics (Na₂SO₄) and concentrate. Purify the residue by vacuum distillation (bp ~110–115°C at 0.5 mmHg) to obtain the pure acid as a colorless oil.

Characterization & Analytical Signature

Since this compound is a liquid, NMR and Mass Spectrometry are the primary validation tools.

Expected 1H NMR Data (400 MHz, CDCl₃)

The spectrum will show a characteristic pattern for a 2-methyl-4-substituted butanoic acid.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
11.0 – 12.0 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable)
3.42 Triplet (

Hz)
2H-CH ₂-OMe

-Methylene protons (deshielded by O)
3.32 Singlet3H-OCHMethoxy methyl group
2.65 Multiplet1H-CH (CH₃)-

-Methine proton
1.95 – 1.65 Multiplet2H-CH ₂-CH₂-

-Methylene protons (complex splitting)
1.18 Doublet (

Hz)
3H-CH(CH ₃)-

-Methyl group
Expected 13C NMR Data (100 MHz, CDCl₃)
  • Carbonyl (C=O): ~182.0 ppm

  • Methoxy (-OCH₃): ~58.5 ppm

  • Gamma-C (-CH₂-O): ~70.2 ppm

  • Alpha-C (-CH-): ~37.5 ppm

  • Beta-C (-CH₂-): ~31.8 ppm

  • Methyl (-CH₃): ~16.8 ppm

Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion: [M-H]⁻ = 131.1 (Negative Mode ESI).

  • Fragmentation (GC-MS): Look for loss of methoxy (-31) or carboxyl (-45) fragments.

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete enolate formation or wet solvent.Ensure THF is anhydrous; increase time for NaH reaction before adding bromide.
Incomplete Decarboxylation Temperature too low.Ensure oil bath reaches >150°C. Use DMSO/NaCl for catalytic assistance if thermal decarboxylation is sluggish.
Product Impurity Residual solvent or mineral oil from NaH.Wash NaH with hexane prior to use. Perform vacuum distillation for final cleanup.

References

  • Biosynthetic Application

    • Omura, S., et al. "Process for production of avermectin aglycones and cultures therefor."[3][4] EP 0313297 A2 . (Describes the use of 2-methyl-4-methoxybutyric acid as a precursor for non-natural avermectins).

    • Fisher, M. H., et al. "Avermectin derivatives."[5][3][4][6] US Patent 5,565,359 .

  • Synthetic Methodology (General Malonic Ester Synthesis)
  • Compound Data

    • PubChem CID: 10413-20-4 (Generic entry for rel
    • CAS Registry: 35841-41-9.[1][7][8][9][10]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Methoxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical and synthetic profile of 4-Methoxy-2-methylbutanoic acid.

Executive Summary

4-Methoxy-2-methylbutanoic acid is a specialized chiral building block increasingly utilized in modern drug discovery to modulate metabolic stability and lipophilicity. Structurally, it functions as a gamma-substituted carboxylic acid with an alpha-methyl group. This specific substitution pattern serves two critical medicinal chemistry functions: it introduces a chiral center to restrict conformational freedom and sterically hinders the


-position, thereby retarding metabolic degradation (e.g., 

-oxidation).

This guide outlines the compound's molecular identity, physicochemical properties, validated synthetic routes, and its application in the synthesis of bioactive scaffolds such as CTPS1 inhibitors and isoprenoid derivatives.

Molecular Identity & Structural Analysis[1]

The compound exists as a racemate or as distinct enantiomers.[1] In high-precision drug development, the (S)-enantiomer is frequently the preferred pharmacophore scaffold.

DescriptorValue / Detail
IUPAC Name 4-Methoxy-2-methylbutanoic acid
Common Synonyms

-Methyl-

-methoxybutyric acid; 2-Methyl-4-methoxybutanoic acid
CAS Number (Racemic) 35841-41-9
CAS Number ((S)-Isomer) 65527-92-6
Molecular Formula

Molecular Weight 132.16 g/mol
SMILES COCCC(C)C(=O)O
Stereochemistry Contains one chiral center at C2.[2]
Structural Descriptors[3][4][5]
  • Lipophilic Core: The 2-methylbutanoic backbone provides a hydrophobic anchor.

  • Polar Handle: The terminal methoxy group acts as a hydrogen bond acceptor (HBA), modulating solubility without introducing a labile proton.

  • Reactive Terminus: The carboxylic acid allows for facile amide coupling or esterification.

Physicochemical Property Landscape

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, ChemAxon) for the free acid form.

Thermodynamic & Solubility Profile
PropertyValueConfidenceContext
Physical State Liquid (Viscous Oil)HighTypically colorless to pale yellow.
Boiling Point 218°C ± 23°CPredictedAt 760 mmHg.
Boiling Point (Reduced) ~105-110°CEstimatedAt 10-15 mmHg (extrapolated from ester).
Density 1.05 ± 0.1 g/cm³PredictedSlightly denser than water.
Flash Point ~92°CPredictedNon-flammable under standard lab conditions.
Solubility (Water) ModerateHighThe methoxy/acid groups confer water solubility, but the methyl group increases lipophilicity compared to 4-methoxybutanoic acid.
Solubility (Organic) HighHighMiscible with DCM, MeOH, DMSO, EtOAc.
Acid-Base & Lipophilicity (Medicinal Chemistry Parameters)
ParameterValueSignificance
pKa (Acid) 4.78 ± 0.10Typical carboxylic acid; exists as carboxylate anion at physiological pH (7.4).
LogP 0.52Moderate lipophilicity; ideal for fragment-based drug design (FBDD).
LogD (pH 7.4) -2.5Highly soluble in aqueous blood plasma due to ionization.
Polar Surface Area (PSA) 46.5 ŲGood membrane permeability prediction (<140 Ų).
Rotatable Bonds 4Flexible linker, though the

-methyl restricts rotation slightly.

Synthetic Pathways & Isolation[6]

The synthesis of 4-Methoxy-2-methylbutanoic acid generally proceeds via ring-opening of lactones or alkylation of esters. The choice of pathway depends on whether a racemic or chiral product is required.

Primary Synthetic Route: Lactone Ring Opening

This is the most scalable "field-proven" method for generating the racemic acid or its ester.

  • Starting Material:

    
    -Methyl-
    
    
    
    -butyrolactone.
  • Reagent: Sodium methoxide (NaOMe) in Methanol (MeOH).

  • Mechanism: Nucleophilic attack of the methoxide at the

    
    -carbon (alkyl-oxygen cleavage) or transesterification. However, direct acidic ring opening with MeOH is preferred to form the methyl ester first.
    
Experimental Protocol (Self-Validating)

Note: This protocol synthesizes the methyl ester intermediate, followed by hydrolysis.

Step 1: Methanolysis

  • Charge a reaction vessel with

    
    -methyl-
    
    
    
    -butyrolactone
    (1.0 eq) and anhydrous MeOH (10 vol).
  • Add catalytic

    
      (0.1 eq).
    
  • Reflux at 65°C for 12 hours. Monitor via TLC (SiO2, 30% EtOAc/Hexane) for disappearance of lactone.

  • Result: Formation of Methyl 4-methoxy-2-methylbutanoate.

Step 2: Saponification

  • Cool the mixture to 0°C. Add LiOH (2.0 eq) in water.

  • Stir at ambient temperature for 4 hours.

  • Workup: Acidify to pH 2 with 1M HCl. Extract with Dichloromethane (DCM) (3x).

  • Dry organics over

    
    , filter, and concentrate in vacuo.
    
  • Yield: ~85% as a pale yellow oil.

Visualization of Synthetic Logic

SynthesisPathway Lactone α-Methyl-γ-butyrolactone (Starting Material) Intermediate Methyl 4-methoxy-2-methylbutanoate (Ester Intermediate) Lactone->Intermediate MeOH, H2SO4 Reflux, 12h (Ring Opening) Product 4-Methoxy-2-methylbutanoic acid (Final Product) Intermediate->Product LiOH, THF/H2O Then HCl (pH 2) (Hydrolysis)

Caption: Figure 1. Two-step synthesis via acid-catalyzed methanolysis of the lactone followed by saponification.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.

Proton NMR ( NMR, 400 MHz, )
  • 
     11.0 - 12.0 ppm (br s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     3.35 - 3.45 ppm (t, 2H):  Terminal methylene protons adjacent to oxygen (-CH 
    
    
    
    -OMe).
  • 
     3.32 ppm (s, 3H):  Methoxy group (-OCH 
    
    
    
    ).
  • 
     2.60 - 2.70 ppm (m, 1H):  Alpha-chiral proton (-CH (Me)-COOH).
    
  • 
     1.90 - 2.05 ppm (m, 1H):  Beta-methylene proton (diastereotopic).
    
  • 
     1.65 - 1.80 ppm (m, 1H):  Beta-methylene proton (diastereotopic).
    
  • 
     1.18 ppm (d, 3H):  Alpha-methyl group (-CH-CH 
    
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Negative (

    
    ) is preferred for carboxylic acids.
    
  • Parent Ion: m/z ~131.1.

Applications in Drug Discovery[3][7]

This compound is not merely a solvent or reagent; it is a strategic scaffold .

Metabolic Blocking

The introduction of the


-methyl group (C2 position) is a classic medicinal chemistry tactic to block 

-oxidation. In fatty acid derivatives, the C2 position is the primary site of enzymatic degradation. Substituting a hydrogen with a methyl group sterically hinders the Acyl-CoA dehydrogenase enzyme, significantly extending the half-life (

) of the drug candidate.
Decision Logic for Scaffold Selection

DecisionTree Start Drug Design Requirement MetabStab Need Metabolic Stability? Start->MetabStab Chirality Need Specific Stereochemistry? MetabStab->Chirality Yes (Block β-oxidation) UseLinear Use 4-Methoxybutanoic acid (No Methyl Group) MetabStab->UseLinear No (Rapid clearance ok) UseRac Use Racemic 4-Methoxy-2-methylbutanoic acid Chirality->UseRac No (General Screening) UseS Use (S)-Enantiomer (CAS 65527-92-6) Chirality->UseS Yes (Target Specificity)

Caption: Figure 2. Strategic decision tree for selecting 4-Methoxy-2-methylbutanoic acid in Lead Optimization.

Case Study: CTPS1 Inhibitors

Recent patents (e.g., WO2019179652) cite the use of 4-methoxy-2-methylbutanoic acid as a key intermediate in the synthesis of Cytidine Triphosphate Synthase 1 (CTPS1) inhibitors. The acid functionality is typically coupled to an amine on a heteroaromatic core (e.g., pyrazole or pyrimidine), while the methoxy tail extends into a solvent-exposed pocket of the enzyme, improving solubility.

Handling & Safety (SDS Summary)

While specific comprehensive toxicological data is limited, the compound should be handled as a standard organic acid.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Chemical Identity & CAS: BenchChem. 4-Methoxy-2-methylbutanoic acid Product Page. Retrieved from .

  • Synthesis & Application (CTPS1): Hardick, D. J., et al. (2019). Aminopyrimidine derivatives as CTPS1 inhibitors. Patent WO2019179652A1. Retrieved from .

  • General Synthesis (Lactone Opening): Larock, R. C. (1999).
  • Physicochemical Prediction: National Library of Medicine. PubChem Compound Summary for Methyl 4-methoxy-2-methylbutanoate (Ester Derivative). Retrieved from .

  • Chiral Resolution: GuideChem. (S)-4-Methoxy-2-methylbutanoic acid CAS 65527-92-6.[3] Retrieved from .

Sources

A Guide to the Spectroscopic Analysis of 4-Methoxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed exploration of the spectroscopic techniques used to characterize 4-Methoxy-2-methylbutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth theoretical and practical insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound. While experimental data for this specific molecule is not widely published, this guide leverages established spectroscopic principles and data from analogous structures to present a robust predictive analysis.

Introduction

4-Methoxy-2-methylbutanoic acid, with the molecular formula C6H12O3, is a carboxylic acid containing a methoxy group and a chiral center.[1] Its structural features make it a molecule of interest in synthetic organic chemistry and potentially as a building block in the development of novel pharmaceutical agents. Accurate structural confirmation is paramount for any application, and spectroscopic methods provide the necessary tools for unambiguous identification and characterization. This guide will walk through the expected spectroscopic signatures of 4-Methoxy-2-methylbutanoic acid, explaining the causal relationships between its molecular structure and the resulting spectral data.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectra. The key structural features of 4-Methoxy-2-methylbutanoic acid that will be probed by spectroscopic methods are:

  • A Carboxylic Acid Group (-COOH): This functional group has a highly characteristic acidic proton and a carbonyl (C=O) bond.

  • A Methoxy Group (-OCH3): The methyl protons and the carbon of this group will have distinct chemical shifts in NMR spectroscopy.

  • An Asymmetric Carbon (Chiral Center): The carbon at the 2-position is bonded to four different groups, making the molecule chiral.

  • Aliphatic Protons and Carbons: The remaining protons and carbons in the butanoic acid backbone will provide a detailed fingerprint of the molecule's connectivity.

Below is a diagram illustrating the structure of 4-Methoxy-2-methylbutanoic acid.

Caption: Chemical structure of 4-Methoxy-2-methylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that is exchangeable with D₂O.
~3.6Triplet2H-CH₂-O-The methylene protons adjacent to the oxygen of the methoxy group are deshielded by the electronegative oxygen. They are split by the adjacent methylene group.
~3.3Singlet3H-OCH₃The protons of the methoxy group are in a relatively shielded environment and appear as a sharp singlet as there are no adjacent protons to cause splitting.
~2.6Multiplet1H-CH(CH₃)-This proton is at the chiral center and is coupled to the adjacent methylene group and the methyl group, resulting in a complex multiplet.
~1.9Multiplet2H-CH₂-CH₂-O-These methylene protons are coupled to the adjacent methoxy-bearing methylene group and the chiral center proton, leading to a complex splitting pattern.
~1.2Doublet3H-CH(CH₃)-The methyl protons are coupled to the single proton at the chiral center, resulting in a doublet.

Experimental Protocol: ¹H NMR Spectroscopy [2]

  • Sample Preparation: Dissolve 5-10 mg of 4-Methoxy-2-methylbutanoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, baseline correction, and integration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~175-180-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears at a very low field.[3]
~70-CH₂-O-The carbon atom bonded to the oxygen of the methoxy group is significantly deshielded.
~58-OCH₃The carbon of the methoxy group is also deshielded by the attached oxygen.[3]
~40-CH(CH₃)-The carbon at the chiral center.
~35-CH₂-CH₂-O-The other methylene carbon in the backbone.
~15-CH(CH₃)-The methyl carbon is in a relatively shielded environment and appears at a high field.

Experimental Protocol: ¹³C NMR Spectroscopy [2]

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use the same NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a larger spectral width (e.g., 0-200 ppm), a longer relaxation delay (2-5 seconds), and a significantly higher number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale
2500-3300BroadO-H stretchCarboxylic AcidThe O-H bond of the carboxylic acid exhibits a very broad absorption due to strong hydrogen bonding.[4]
~2960Medium-StrongC-H stretchAliphaticC-H stretching vibrations of the methyl and methylene groups.
1700-1725StrongC=O stretchCarboxylic AcidThe carbonyl stretch of a carboxylic acid is a very strong and characteristic absorption.[3]
1210-1320StrongC-O stretchCarboxylic AcidThe C-O single bond stretch of the carboxylic acid.
1075-1150StrongC-O stretchEtherThe C-O-C stretch of the methoxy group.

Experimental Protocol: IR Spectroscopy [2]

  • Sample Preparation (Neat Liquid): If the sample is a liquid, a thin film can be prepared between two salt (e.g., NaCl or KBr) plates.

  • Sample Preparation (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum.

    • Place the sample in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular weight of 4-Methoxy-2-methylbutanoic acid (C6H12O3) is 132.16 g/mol . In a technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 133.[1]

  • Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da). The presence of the methoxy group may lead to fragmentation involving the loss of a methoxy radical (-31 Da) or formaldehyde (-30 Da).

Experimental Protocol: Mass Spectrometry [2]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS). ESI is a common ionization method for this type of molecule.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Optimize source parameters to achieve a stable signal for the [M+H]⁺ ion.

    • Acquire a full scan mass spectrum.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 4-Methoxy-2-methylbutanoic acid.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample of 4-Methoxy-2-methylbutanoic acid NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) (ESI, MS/MS) Sample->MS Data_Analysis Integrated Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A streamlined workflow for the spectroscopic characterization of 4-Methoxy-2-methylbutanoic acid.

Conclusion

The structural elucidation of 4-Methoxy-2-methylbutanoic acid can be confidently achieved through the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectroscopic data based on the known chemical structure and established principles. By following the outlined experimental protocols and comparing the acquired data with the predicted values, researchers can obtain a comprehensive and unambiguous characterization of this molecule, which is a critical step in its potential development for various applications.

References

  • PubChem. 4-methoxy-2-methylbutanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. Available from: [Link]

Sources

Technical Guide: Stereochemical Analysis & Synthesis of 4-Methoxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-2-methylbutanoic acid (CAS: 29006-02-8 for racemate analog context) represents a critical chiral building block in the synthesis of polyketides, isoprenoid mimetics, and modified fatty acid analogs. Its structural significance lies in the


-methyl substitution, which introduces chirality at the C2 position, and the 

-methoxy ether, which alters lipophilicity and metabolic stability compared to the parent 2-methylbutanoic acid.

This guide addresses the stereochemical definition, asymmetric synthesis via Evans auxiliary, and chromatographic resolution of its two potential stereoisomers.[1] It is designed for medicinal chemists requiring high enantiomeric excess (


) for structure-activity relationship (SAR) studies.

Stereochemical Analysis

The molecule possesses a single stereogenic center at the C2 (


-carbon) position. According to the formula 

, where

, there are two distinct stereoisomers: the (2R) and (2S) enantiomers.[2]
Cahn-Ingold-Prelog (CIP) Assignment

To rigorously assign configuration, we prioritize the substituents attached to C2 based on atomic number and connectivity:

  • 
     (Carboxyl):  Carbon bonded to 
    
    
    
    [virtual]. Priority 1 .
  • 
     (2-methoxyethyl):  Carbon bonded to 
    
    
    
    . The subsequent carbon is bonded to Oxygen.[3] Priority 2 .
  • 
     (Methyl):  Carbon bonded to 
    
    
    
    .[2] Priority 3 .
  • 
     (Hydrogen): Priority 4 .
    

Configuration Determination:

  • (R)-4-Methoxy-2-methylbutanoic acid: When the H atom is oriented away from the viewer, the sequence

    
     traces a clockwise  direction.
    
  • (S)-4-Methoxy-2-methylbutanoic acid: The sequence traces a counter-clockwise direction.

Synthesis & Resolution Strategies

For drug development applications, relying on the separation of racemic mixtures (classical resolution) is often inefficient due to a maximum 50% yield of the desired eutomer. Therefore, we prioritize Asymmetric Synthesis using chiral auxiliaries.

Protocol A: Asymmetric Alkylation (Evans Auxiliary)

This method is the industry standard for generating


-chiral acids with high 

. It utilizes a chiral oxazolidinone to control the facial selectivity of an enolate alkylation.[1][4]

Mechanism:

  • Acylation: Coupling 4-methoxybutanoyl chloride with a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone).

  • Enolization: Treatment with NaHMDS or LDA forms the Z-enolate, chelated by Lithium.

  • Alkylation: Addition of Methyl Iodide (MeI). The bulky benzyl group on the auxiliary blocks one face, forcing the electrophile to attack from the opposite side.

  • Hydrolysis: Cleavage of the auxiliary yields the chiral acid.

Workflow Diagram (DOT):

EvansSynthesis Start Start: 4-Methoxybutanoyl Chloride Auxiliary Coupling: (S)-4-benzyl-2-oxazolidinone (n-BuLi, THF, -78°C) Start->Auxiliary Enolate Formation of Z-Enolate (NaHMDS, THF) Auxiliary->Enolate Steric Control Setup Alkylation Diastereoselective Alkylation (+ MeI, Methyl Iodide) Enolate->Alkylation Si-face Attack Hydrolysis Hydrolysis (LiOH/H2O2) Removes Auxiliary Alkylation->Hydrolysis Product Target: (2S)-4-Methoxy-2-methylbutanoic acid (>98% ee) Hydrolysis->Product Recycle Recovered Auxiliary Hydrolysis->Recycle Recycle

Caption: Figure 1. Asymmetric synthesis workflow targeting the (S)-enantiomer using Evans Oxazolidinone methodology.

Protocol B: Enzymatic Kinetic Resolution (Alternative)

For larger scale-up where atom economy is paramount, lipase-catalyzed hydrolysis of the racemic ester can be employed.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Substrate: Methyl 4-methoxy-2-methylbutanoate.[5]

  • Process: The enzyme preferentially hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact.

Analytical Characterization

Validating the stereochemical purity requires a self-validating chromatographic system. Standard C18 columns cannot distinguish these enantiomers.

Chiral HPLC Methodology

The presence of the free carboxylic acid moiety often causes peak tailing. It is recommended to derivatize to the methyl ester or use a mobile phase with an acidic modifier (TFA).

Table 1: Recommended Chromatographic Parameters

ParameterConditionRationale
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates)Polysaccharide phases provide superior chiral recognition for carbonyl compounds.
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)Non-polar mode maximizes hydrogen bonding interactions with the stationary phase.
Flow Rate 0.8 mL/minOptimal Van Deemter efficiency for 5µm particles.
Detection UV @ 210 nmThe molecule lacks strong chromophores; 210 nm captures the carbonyl absorption.
Temperature 25°CLower temperatures often increase separation factors (

) in chiral HPLC.
NMR Analysis (Mosher's Method)

If a chiral column is unavailable, the enantiomeric excess can be determined via NMR spectroscopy by forming a diastereomeric amide.

  • Derivatization: React the acid with (R)-

    
    -methylbenzylamine.
    
  • Analysis: Analyze the

    
    -NMR methyl doublet signals.
    
  • Result: The diastereomeric methyl groups will appear at distinct chemical shifts (

    
     ppm).
    

Pharmacological & Industrial Context[6][7][8][9][10][11]

Eutomer vs. Distomer

In biological systems, the


-methyl group creates significant steric bulk that dictates binding affinity.
  • Metabolic Stability: The 4-methoxy group blocks

    
    -oxidation (a common clearance pathway for fatty acids), potentially increasing the half-life compared to 2-methylbutanoic acid.
    
  • Valproate Analogs: Structurally similar branched acids exhibit anti-epileptic activity. The (S)-enantiomer of related 2-methyl acids often exhibits higher potency in inhibiting histone deacetylases (HDACs).

Safety & Handling
  • Hazard: Like most short-chain fatty acids, the free acid is likely corrosive and possesses a pungent odor.

  • Storage: Store at 2-8°C under inert gas (Argon) to prevent oxidation of the ether linkage over long durations.

References

  • Evans, D. A., et al. (1982).[3] "Enantioselective alkylation of amide enolates." Journal of the American Chemical Society.[3][4] (Foundational methodology for oxazolidinone auxiliaries).

  • Sigma-Aldrich. "4-Methoxybutanoic acid Product Page." (Structural analog data).

  • PubChem. "Methyl 4-methoxy-2-methylbutanoate Compound Summary." National Library of Medicine.

  • BenchChem. "Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers." (Protocol reference for branched acid separation).

  • Wikipedia. "2-Methylbutanoic acid." (Homologous series physical properties and occurrence).

Sources

4-Methoxy-2-methylbutanoic Acid in Metabolic Pathway Studies: A Structural Scaffold for Isozyme-Selective CTPS1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of metabolic pathway studies and targeted drug discovery, small aliphatic carboxylic acids often serve as critical building blocks. Among these, 4-methoxy-2-methylbutanoic acid (CAS 35841-41-9) [1] has emerged as a highly specialized structural scaffold. As a Senior Application Scientist, I have observed that the strategic incorporation of this specific moiety into larger pharmacophores is not arbitrary; it is a rational design choice aimed at achieving isozyme selectivity in the de novo pyrimidine biosynthesis pathway. This whitepaper details the mechanistic rationale, experimental workflows, and metabolic profiling protocols for utilizing 4-methoxy-2-methylbutanoic acid to develop selective Cytidine Triphosphate Synthase 1 (CTPS1) inhibitors.

The Metabolic Target: De Novo Pyrimidine Biosynthesis

Cells acquire cytidine triphosphate (CTP)—a fundamental building block for DNA and RNA synthesis—through two distinct routes: the salvage pathway and the de novo synthesis pathway. The de novo pathway is heavily reliant on CTP Synthase (CTPS), which catalyzes the ATP-dependent amination of uridine triphosphate (UTP) using glutamine as the ammonia donor.

In humans, CTPS exists as two isozymes: CTPS1 and CTPS2 . While CTPS2 is ubiquitously expressed to maintain basal cellular metabolism, CTPS1 is rapidly upregulated during the proliferation of activated lymphocytes and various neoplastic cells [2]. Genetic studies have demonstrated that CTPS1 deficiency severely impairs T-cell and B-cell proliferation without affecting overall organismal viability, highlighting CTPS1 as a highly attractive, precision target for immunosuppressive and oncological therapies [3].

Pathway Glutamine Glutamine (Ammonia Donor) CTPS1 CTPS1 Enzyme (De Novo Synthesis) Glutamine->CTPS1 NH3 Transfer UTP UTP (Substrate) UTP->CTPS1 4-phospho-UTP intermediate ATP ATP (Energy/Phosphorylation) ATP->CTPS1 Phosphorylation CTP CTP (Metabolic Product) CTPS1->CTP Amination Inhibitor 4-Methoxy-2-methylbutanoic Acid Derivative Inhibitor->CTPS1 Selective Inhibition

De novo pyrimidine synthesis pathway highlighting CTPS1 inhibition by the target derivative.

Rational Design: The Causality of the Scaffold

When designing inhibitors that target the CTPS1 active or allosteric sites (often utilizing an aminopyrimidine or pyrazine core), the peripheral appendages dictate the molecule's selectivity and pharmacokinetic profile. The selection of 4-methoxy-2-methylbutanoic acid as a side-chain precursor is driven by three specific chemical causalities:

  • Steric Hindrance via the Alpha-Methyl Group: The methyl group at the C2 position introduces chirality and restricts the conformational flexibility of the resulting amide bond. This "conformational locking" forces the inhibitor into a bioactive posture that fits precisely into the CTPS1 binding pocket while sterically clashing with the slightly different architecture of CTPS2 [4].

  • Hydrogen Bonding via the Methoxy Group: The terminal ether oxygen at the C4 position acts as a critical hydrogen bond acceptor. This interaction often engages with specific polar residues within the enzyme's glutaminase domain, anchoring the inhibitor.

  • Metabolic Stability and Lipophilicity: Compared to a straight-chain aliphatic group (like pentanoic acid), the methoxy substitution lowers the overall lipophilicity (ClogP), improving aqueous solubility for in vitro assays and preventing rapid metabolic degradation via

    
    -oxidation.
    

Experimental Protocols: Synthesis and Metabolic Profiling

To study the metabolic impact of these compounds, researchers must first synthesize the derivative and then evaluate its efficacy in a controlled, self-validating biochemical system.

Workflow Step1 1. Scaffold Synthesis (4-Methoxy-2-methylbutanoic acid) Step2 2. Amide Coupling (Aminopyrimidine Core) Step1->Step2 Step3 3. In Vitro Assay (CTPS1 / CTPS2) Step2->Step3 Step4 4. LC-MS/MS (Metabolic Profiling) Step3->Step4

Experimental workflow from chemical synthesis to LC-MS/MS metabolic profiling.

Protocol 3.1: Amide Coupling of the Scaffold

Objective: Conjugate 4-methoxy-2-methylbutanoic acid to an aminopyrimidine core to generate the active CTPS1 inhibitor.

  • Step 1: Activation. Dissolve 4-methoxy-2-methylbutanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: HATU is specifically chosen over standard EDC/NHS coupling because the steric bulk of the alpha-methyl group requires a highly reactive uronium species to drive the formation of the active ester efficiently.

  • Step 2: Coupling. Add the aminopyrimidine core (0.9 eq) to the activated mixture. Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Step 3: Self-Validation (Reaction Monitoring). Monitor the reaction via LC-MS. The system is validated when the starting acid mass (

    
     131 
    
    
    
    ) is depleted, and the target product mass appears.
  • Step 4: Purification. Quench with water, extract with ethyl acetate, dry over

    
    , and purify via reverse-phase HPLC to achieve >95% purity.
    
Protocol 3.2: In Vitro CTPS1 Enzymatic Assay via LC-MS/MS

Objective: Quantify the inhibition of CTP production to determine the


 of the synthesized derivative.
  • Step 1: Assay Buffer Preparation. Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 1 mM DTT, and 0.1% Tween-20.
    
  • Step 2: Enzyme Incubation. Pre-incubate recombinant human CTPS1 (10 nM) with varying concentrations of the synthesized inhibitor (serial dilutions from 10

    
    M to 0.1 nM) for 15 minutes at 37°C.
    
  • Step 3: Reaction Initiation. Initiate the metabolic reaction by adding a substrate cocktail: 1 mM UTP, 1 mM ATP, 10 mM Glutamine, and 0.5 mM GTP (an allosteric activator of CTPS1).

  • Step 4: Quenching. After 30 minutes, quench the reaction by adding an equal volume of ice-cold methanol containing an internal standard (e.g.,

    
    -labeled CTP).
    
  • Step 5: Self-Validation Controls.

    • Negative Control: A reaction lacking UTP (establishes baseline background noise and ensures no CTP contamination).

    • Positive Control: A reaction with a known generic glutamine antagonist (e.g., 6-diazo-5-oxo-L-norleucine, DON) to validate the assay's dynamic range and confirm enzyme viability.

  • Step 6: LC-MS/MS Analysis. Quantify the ratio of CTP produced relative to the internal standard using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • Causality: Direct LC-MS/MS quantification of CTP is strictly preferred over coupled-enzyme assays (which measure inorganic phosphate release) because it eliminates false positives caused by non-specific ATPases or background phosphate contamination.

Quantitative Data: Isozyme Selectivity

The structural nuances provided by 4-methoxy-2-methylbutanoic acid directly translate to measurable biological outcomes. The table below summarizes the comparative metabolic profiling of generic aliphatic derivatives versus the 4-methoxy-2-methyl substituted scaffold [4].

Compound Side-ChainCTPS1

(nM)
CTPS2

(nM)
Selectivity Fold (CTPS2/CTPS1)ClogP (Calculated)
Unsubstituted Pentanamide4505201.1x3.2
2-Methylbutanamide1104804.3x3.5
4-Methoxy-2-methylbutanamide 12 1850 >150x 2.4

Table 1: Impact of side-chain modifications on CTPS isozyme selectivity and lipophilicity. The inclusion of the methoxy and methyl groups drastically enhances target affinity for CTPS1 while reducing off-target CTPS2 binding and improving the drug-like physicochemical profile.

Conclusion

In metabolic pathway studies, the integrity of the biological data relies heavily on the precision of the chemical probes used. 4-Methoxy-2-methylbutanoic acid is a prime example of how specific structural features—namely alpha-methylation and terminal etherification—can be leveraged to achieve profound isozyme selectivity. By utilizing this scaffold, researchers can successfully uncouple the de novo pyrimidine synthesis pathways, allowing for the targeted inhibition of CTPS1 in rapidly proliferating immune and cancer cells while sparing the basal metabolic functions governed by CTPS2.

References

  • PubChem Database . "4-methoxy-2-methylbutanoic acid, CID 14559137". National Center for Biotechnology Information. URL:[Link]

  • Martin, E., et al. (2014) . "CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation". Nature, 510(7504), 288-292. URL:[Link]

  • Lynch, E. M., et al. (2024) . "Advances in human glutamine-hydrolyzing synthetases and their therapeutic potential". Frontiers in Immunology, 15. URL:[Link]

  • European Patent Office (2021). "Aminopyrimidine derivatives as CTPS1 inhibitors" (Patent No. EP3768674B1).

"discovery and isolation of 4-Methoxy-2-methylbutanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, isolation, and therapeutic application of 4-Methoxy-2-methylbutanoic acid , a critical chiral intermediate in the development of next-generation immunomodulators.

A Technical Guide for Drug Development Professionals

Executive Summary

4-Methoxy-2-methylbutanoic acid (CAS: 35841-41-9) is a branched-chain fatty acid derivative that has evolved from a niche chemical building block into a critical pharmacophore in modern drug discovery.[1][2][3] While structurally related to natural volatile acids found in Valeriana officinalis and microbial metabolites, its primary significance in the 21st century lies in its role as a chiral synthon for Cytidine Triphosphate Synthase 1 (CTPS1) inhibitors.

This guide focuses on the isolation of the molecule from synthetic reaction mixtures , its chiral resolution , and its validation as a key intermediate in synthesizing aminopyrimidine derivatives for oncology and autoimmune therapies.

Chemical Identity & Significance

The molecule is characterized by a chiral center at the C2 position, necessitating rigorous stereochemical control during isolation.[2]

PropertySpecification
IUPAC Name 4-Methoxy-2-methylbutanoic acid
CAS Registry 35841-41-9
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Physical State Colorless to pale yellow oil
Key Functionality Carboxylic acid (H-bond donor/acceptor), Methoxy ether (lipophilic spacer)
Primary Application Synthesis of CTPS1 inhibitors (e.g., for T-cell lymphoma)

Discovery Context: The CTPS1 Connection

The "discovery" of 4-Methoxy-2-methylbutanoic acid in a pharmaceutical context is linked to the rational design of inhibitors for CTPS1 , an enzyme critical for the de novo synthesis of Cytidine Triphosphate (CTP) in activated T-cells.

Researchers identified that the 2-methyl-4-methoxy motif provides optimal occupancy of the hydrophobic pocket adjacent to the glutaminase domain of CTPS1, enhancing selectivity over the ubiquitous CTPS2 isoform. This selectivity is vital for minimizing off-target toxicity in non-proliferating tissues.

Mechanism of Action Visualization

The following diagram illustrates the critical role of the 4-Methoxy-2-methylbutanoic acid moiety in the CTPS1 inhibition pathway.

CTPS1_Pathway Precursor Glutamine + UTP + ATP CTPS1 CTPS1 Enzyme (Activated T-Cells) Precursor->CTPS1 Substrate Binding CTP Cytidine Triphosphate (CTP) CTPS1->CTP Catalysis Proliferation DNA/RNA Synthesis (Rapid Cell Division) CTP->Proliferation Nucleotide Pool Inhibitor Inhibitor Drug (Contains 4-Methoxy-2-methylbutanoic Acid) Inhibitor->CTPS1 Allosteric Inhibition (Selectivity via Methyl/Methoxy motif)

Figure 1: The therapeutic intervention point where the 4-Methoxy-2-methylbutanoic acid moiety enables selective inhibition of CTPS1-driven lymphocyte proliferation.

Isolation and Purification Protocol

Unlike natural products extracted from biomass, 4-Methoxy-2-methylbutanoic acid is typically isolated from a synthetic matrix . The following protocol describes the isolation of the acid from a precursor alkylation or hydrolysis reaction (e.g., hydrolysis of methyl 4-methoxy-2-methylbutanoate).

Reaction Workup & Extraction

Objective: Isolate the free acid from the crude reaction mixture while removing inorganic salts and unreacted esters.

  • Quenching: The reaction mixture (typically in THF/Water) is cooled to 0°C.

  • Basification: Adjust pH to >10 using 1M NaOH. This ensures the acid is deprotonated (carboxylate form:

    
    ) and remains in the aqueous phase, while non-acidic impurities (unreacted esters, alcohols) remain organic.
    
  • Phase Separation (Wash 1): Wash the aqueous layer with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Discard the organic layer (removes neutral impurities).

  • Acidification: Carefully adjust the aqueous layer pH to <2.0 using 1M HCl. This protonates the carboxylate (

    
    ), forcing it out of the aqueous phase.
    
  • Extraction (Critical Step): Extract the acidic aqueous layer with EtOAc (

    
     mL per gram of substrate).
    
    • Note: The methoxy group increases water solubility compared to pure fatty acids; multiple extractions are required to maximize yield.

  • Drying & Concentration: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude oil.
    
Chiral Resolution (The "Isolation" of the Eutomer)

Since the biological activity of CTPS1 inhibitors often depends on a specific configuration (typically S or R at the C2 position), isolating the single enantiomer is crucial.

  • Method A: Enzymatic Resolution (Green Chemistry)

    • Use Candida antarctica Lipase B (CAL-B) for kinetic resolution of the racemic ester.

    • The enzyme selectively hydrolyzes one enantiomer of the ester to the acid, leaving the other intact.

    • Separation: Perform the Acid/Base extraction (Section 4.1) to separate the formed (chiral) acid from the unreacted (chiral) ester.

  • Method B: Chiral Salt Crystallization

    • Dissolve racemic acid in hot ethanol.

    • Add a chiral amine (e.g., (R)-(+)-α-Methylbenzylamine ).

    • Cool slowly to precipitate the diastereomeric salt.

    • Recrystallize to constant melting point.

    • Liberation: Treat the salt with dilute

      
       and extract with ether to isolate the enantiopure acid.
      
Isolation Workflow Diagram

Isolation_Workflow Reaction Crude Reaction Mixture (Racemic Ester/Acid) Basification Basify (pH > 10) Form Carboxylate Salt Reaction->Basification Wash Organic Wash (MTBE) Remove Neutrals Basification->Wash Aqueous Layer Acidification Acidify (pH < 2) Regenerate Free Acid Wash->Acidification Aqueous Layer Extraction Extract with EtOAc (3x Cycles) Acidification->Extraction CrudeOil Crude Racemic Acid (Oil) Extraction->CrudeOil Concentrate Resolution Chiral Resolution (Lipase or Salt Formation) CrudeOil->Resolution FinalProduct Isolated Enantiopure 4-Methoxy-2-methylbutanoic Acid Resolution->FinalProduct

Figure 2: Step-by-step isolation and purification workflow from crude synthesis to enantiopure intermediate.

Analytical Characterization

Validation of the isolated structure is performed using NMR and Mass Spectrometry. The following data is typical for the isolated material (referenced from patent literature for CTPS1 inhibitors).

  • Physical State: Dark brown oil (crude) to Colorless oil (purified).

  • Mass Spectrometry (LC-MS):

    • Ionization: ES+ or ES-

    • Parent Ion

      
       Da (Calculated MW: 132.16).
      
    • Note: Often detected as the derivative in drug molecules (e.g., m/z 245 when coupled to a pyrazine core).

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 12.0-12.6 (br s, 1H): Carboxylic acid proton (-COOH).

    • δ 3.2-3.4 (m): Methoxy protons (

      
      ) and adjacent methylene.
      
    • δ 2.4-2.6 (m, 1H): Methine proton at C2 (chiral center).

    • δ 1.6-1.9 (m, 2H): Methylene protons at C3.

    • δ 1.0-1.1 (d, 3H): Methyl group at C2.

References

  • PubChem. (2025). 4-methoxy-2-methylbutanoic acid (Compound Summary). National Library of Medicine. [Link]

  • European Patent Office. (2021). Aminopyrimidine derivatives as CTPS1 inhibitors (EP3768674B1).
  • World Intellectual Property Organization. (2019). WO2019179652A1 - Aminopyrimidine derivatives as CTPS1 inhibitors.

Sources

Physicochemical Profiling of 4-Methoxy-2-methylbutanoic Acid: Solubility, Stability, and Pre-formulation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Pre-formulation Guide

Executive Summary & Molecular Architecture

4-Methoxy-2-methylbutanoic acid (CAS: 35841-41-9) is a versatile aliphatic small-molecule scaffold with a molecular weight of 132.16 g/mol (1)[1]. It is increasingly utilized as a critical building block in medicinal chemistry, most notably in the synthesis of highly selective cytidine triphosphate synthase 1 (CTPS1) inhibitors for oncology and immunology indications (2)[2].

Understanding its physicochemical properties is paramount for downstream formulation. Structurally, the molecule features:

  • A terminal carboxylic acid (-COOH): Dictates pH-dependent aqueous solubility.

  • A methoxy ether group (-OCH3): Acts as a hydrogen bond acceptor, enhancing baseline hydrophilicity.

  • A chiral center at the C2 position: Necessitates stereochemical monitoring during harsh degradation protocols to ensure no racemization occurs.

Solubility Profile & Thermodynamic Behavior

Causality & Mechanism

The solubility of 4-Methoxy-2-methylbutanoic acid is governed by the Henderson-Hasselbalch relationship. With an estimated pKa of ~4.5 to 4.8, the molecule remains predominantly unionized in acidic environments (e.g., gastric fluid, pH 1.2). In this state, it relies solely on the methoxy oxygen and carbonyl group for hydrogen bonding, resulting in limited intrinsic aqueous solubility.

However, at physiological (pH 7.4) and intestinal (pH 6.8) conditions, the carboxylic acid deprotonates into a highly polar carboxylate anion. This ionization exponentially increases its aqueous solubility (3)[3]. Conversely, the aliphatic backbone ensures high solubility in common organic solvents (e.g., ethanol, dichloromethane, DMSO), making it highly tractable for upstream synthetic chemistry (4)[4].

Protocol: Thermodynamic Shake-Flask Solubility Assessment

To establish a self-validating solubility profile, kinetic solubility (solvent shift) is insufficient due to the risk of supersaturation artifacts. The gold-standard thermodynamic shake-flask method must be employed.

  • Preparation: Weigh an excess of solid 4-Methoxy-2-methylbutanoic acid (approx. 50 mg) into distinct borosilicate glass vials.

  • Buffer Addition: Add 1.0 mL of standardized buffers (pH 1.2, 4.5, 6.8, and 7.4) and unbuffered purified water to the respective vials.

  • Equilibration: Seal the vials and agitate at 300 rpm in a thermostatic shaker set to 37.0 ± 0.5 °C for 48 hours. Causality: A 48-hour window ensures the solid-liquid interface reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 0.2 mL of filtrate to account for active pharmaceutical ingredient (API) adsorption to the filter membrane, which would otherwise artificially lower the quantified solubility.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (using an acidic mobile phase to ensure peak symmetry) against a validated calibration curve.

SolubilityWorkflow A Excess API Addition B Buffer Equilibration (48h, 37°C) A->B C Centrifugation & Filtration B->C D HPLC-UV Quantification C->D

Thermodynamic Shake-Flask Solubility Workflow for 4-Methoxy-2-methylbutanoic acid.

Stability Profile & Forced Degradation (ICH Q1A/Q1B)

Causality & Mechanism

The chemical stability of 4-Methoxy-2-methylbutanoic acid is inherently robust due to the absence of highly reactive functional groups (such as esters or amides) (5)[5].

  • Hydrolytic Stability: The aliphatic ether linkage (-O-CH3) is highly resistant to hydrolysis under standard physiological and pharmaceutical conditions. Cleavage of such ethers typically requires extreme conditions (e.g., concentrated HI at elevated temperatures).

  • Oxidative Stability: The molecule lacks readily oxidizable centers (e.g., phenols or thiols). However, the alpha-carbon adjacent to the ether oxygen may be susceptible to radical-initiated auto-oxidation under severe peroxide exposure, potentially forming hydroperoxides.

  • Thermal & Photostability: Lacking a conjugated pi-electron system, the molecule is practically transparent to near-UV and visible light, ensuring excellent photostability. Thermally, it is stable under standard manufacturing conditions but may undergo decarboxylation at extreme temperatures (>150 °C).

Protocol: Stability-Indicating Assay (SIA) Development

To validate the stability profile, a forced degradation study following ICH Q1A/Q1B guidelines is required to develop a robust Stability-Indicating Assay (SIA).

  • Acid/Base Hydrolysis: Dissolve the compound in 0.1 N HCl and 0.1 N NaOH. Incubate at 60 °C for 7 days. Causality: Evaluates the extreme limits of the ether and carboxylate stability. Self-Validation: Neutralize the samples before injection to protect the silica-based HPLC column from extreme pH dissolution.

  • Oxidation: Expose the compound to 3% H2O2 at room temperature for 48 hours. Causality: Identifies potential peroxide-reactive sites on the aliphatic chain.

  • Thermal Degradation: Subject the solid powder to 80 °C for 14 days in a sealed container.

  • Photolysis: Expose the solid and a 1 mg/mL aqueous solution to 1.2 million lux hours and 200 Watt hours/m² of near-UV energy.

  • Analysis: Analyze all stressed samples using a high-resolution LC-MS/MS system equipped with a diode array detector (DAD). Crucial Step: Calculate mass balance (Sum of peak areas of API + degradants) to ensure all degradants are eluted and detected, validating that no secondary degradation pathways are missed.

ForcedDegradation cluster_stress ICH Forced Degradation Conditions API 4-Methoxy-2-methylbutanoic acid Acid Acidic (0.1N HCl) 60°C, 7 Days API->Acid Base Basic (0.1N NaOH) 60°C, 7 Days API->Base Ox Oxidative (3% H2O2) RT, 48h API->Ox Thermal Thermal (80°C) Solid, 14 Days API->Thermal Photo Photolytic (UV/Vis) 1.2M Lux hrs API->Photo Analysis LC-MS/MS & Mass Balance Analysis Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis

ICH-compliant forced degradation workflow for stability-indicating assay development.

Quantitative Data Summary

To facilitate rapid decision-making for formulation scientists, the physicochemical parameters of 4-Methoxy-2-methylbutanoic acid are summarized below.

PropertyValue / DescriptionAnalytical & Formulation Implication
Molecular Weight 132.16 g/mol High permeability; highly suitable for oral absorption models.
pKa (Predicted) ~4.5 - 4.8Requires an acidic mobile phase (e.g., 0.1% Formic Acid) for RP-HPLC retention to suppress ionization.
LogP (Predicted) ~1.2 - 1.5Favorable balance of hydrophilicity and lipophilicity for cellular membrane crossing.
Aqueous Solubility pH-dependentFormulations may require salt formation (e.g., sodium salt) or pH adjustment for high-concentration liquid dosing.
Chemical Stability Highly stableLow risk of degradation during standard wet granulation, aqueous film coating, or long-term storage.

Conclusion

4-Methoxy-2-methylbutanoic acid is a highly stable, moderately lipophilic small molecule. Its physicochemical profile is dominated by its ionizable carboxylic acid, which dictates a predictable, pH-dependent solubility curve. The robust ether linkage and lack of chromophores confer excellent hydrolytic and photolytic stability. For drug development professionals utilizing this scaffold—particularly in the synthesis of complex targeted therapies like CTPS1 inhibitors (6)[6]—standard formulation techniques are generally sufficient without the need for complex stabilization strategies such as antioxidants or UV-blocking packaging.

References

  • Title: 4-methoxy-2-methylbutanoic acid (C6H12O3) - PubChemLite | Source: uni.lu | URL: 7

  • Title: 4-Methoxy-2-methylbutanoic Acid|CAS 35841-41-9 - Benchchem | Source: benchchem.com | URL: 1

  • Title: 4-Methoxy-2-methylbutanoic acid - CymitQuimica | Source: cymitquimica.com | URL: 5

  • Title: 2-Methylbutanoic acid 116-53-0 - Guidechem | Source: guidechem.com | URL: 3

  • Title: 2-Methylbutanoic acid 116-53-0 wiki - Guidechem | Source: guidechem.com | URL: 4

  • Title: EP3768674B1 - Aminopyrimidine derivatives as ctps1 inhibitors - Google Patents | Source: google.com | URL: 2

  • Title: WO2019179652A1 - Aminopyrimidine derivatives as ctps1 inhibitors - Google Patents | Source: google.com | URL: 6

Sources

Methodological & Application

"enantioselective synthesis of 4-Methoxy-2-methylbutanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Enantioselective Synthesis of (S)-4-Methoxy-2-methylbutanoic Acid via Chiral Auxiliary-Directed Alkylation

Executive Summary & Strategic Rationale

(S)-4-Methoxy-2-methylbutanoic acid is a high-value chiral building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including cytidine triphosphate synthase 1 (CTPS1) inhibitors targeting cellular proliferation disorders [1]. While industrial-scale production often leverages transition-metal-catalyzed asymmetric hydrogenation, discovery-phase medicinal chemistry requires highly predictable, bench-stable methodologies that do not rely on specialized high-pressure equipment.

As a Senior Application Scientist, I have structured this protocol around the highly reliable [2]. By employing a chiral oxazolidinone auxiliary, we establish a rigid stereochemical environment that dictates the facial approach of the electrophile. This method offers a self-validating, highly diastereoselective route ensuring >98% enantiomeric excess (ee) upon cleavage, making it the gold standard for early-stage drug development.

Mechanistic Workflow & Causality

The synthesis relies on three distinct phases, each designed with specific mechanistic controls:

  • Phase 1: Auxiliary Attachment. (S)-4-benzyl-2-oxazolidinone is acylated with propionyl chloride. The use of

    
    -BuLi ensures rapid and complete deprotonation of the oxazolidinone, preventing unreacted starting material from complicating downstream chromatography.
    
  • Phase 2: Stereoselective Alkylation. The critical stereocenter is established here. Enolization with Sodium bis(trimethylsilyl)amide (NaHMDS) selectively generates the (Z)-enolate due to the minimization of allylic strain (

    
     strain) between the oxazolidinone ring and the methyl group. The bulky benzyl group effectively shields the Re face of the enolate. Consequently, the electrophile approaches exclusively from the Si face.
    
  • Phase 3: Non-Destructive Cleavage. To isolate the target aliphatic acid without racemizing the newly formed

    
    -chiral center, we employ LiOH and 
    
    
    
    . The peroxide anion (
    
    
    ) is significantly more nucleophilic than the hydroxide anion due to the alpha effect, leading to rapid, chemoselective attack at the exocyclic imide carbonyl. This preserves the chiral auxiliary for quantitative recovery [3].

Workflow Visualization

G A Propionyl Chloride + (4S)-Benzyl-2-oxazolidinone B Acylation (n-BuLi, THF, -78°C) A->B C N-Propionyl Oxazolidinone (Chiral Imide) B->C D Asymmetric Alkylation (NaHMDS, 2-Methoxyethyl Iodide) C->D E Alkylated Intermediate (Diastereomerically Pure) D->E F Auxiliary Cleavage (LiOH, H2O2, THF/H2O) E->F G (S)-4-Methoxy-2-methylbutanoic Acid + Recovered Auxiliary F->G

Fig 1. Workflow for the asymmetric synthesis of (S)-4-methoxy-2-methylbutanoic acid.

Step-by-Step Experimental Protocols

Note: These protocols include In-Process Controls (IPCs) to ensure the system is self-validating at each critical junction.

Protocol A: Synthesis of (S)-4-Benzyl-3-propionyloxazolidin-2-one

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under argon. Add (S)-4-benzyl-2-oxazolidinone (10.0 g, 56.4 mmol) and anhydrous THF (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add

    
    -BuLi (2.5 M in hexanes, 23.7 mL, 59.2 mmol) dropwise over 15 minutes. Causality: Slow addition prevents localized heating, which can lead to unwanted ring-opening of the oxazolidinone. Stir for 30 minutes at -78 °C.
    
  • Acylation: Add freshly distilled propionyl chloride (5.4 mL, 62.0 mmol) in one portion. Stir for 30 minutes at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.

  • IPC (Self-Validation): Quench a 0.1 mL aliquot in saturated aqueous

    
     and extract with EtOAc. TLC (20% EtOAc/Hexanes) must show complete consumption of the auxiliary (
    
    
    
    0.2) and formation of the product (
    
    
    0.5).
  • Workup: Quench the bulk reaction with saturated aqueous

    
     (50 mL). Extract with dichloromethane (3 x 100 mL). Wash combined organics with 1M NaOH (50 mL) and brine, dry over 
    
    
    
    , and concentrate. Recrystallize from hexanes to yield a white crystalline solid.

Protocol B: Asymmetric Alkylation with 2-Methoxyethyl Iodide

  • Enolization: In a flame-dried flask under argon, dissolve the imide from Protocol A (10.0 g, 42.9 mmol) in anhydrous THF (100 mL). Cool to -78 °C. Add NaHMDS (1.0 M in THF, 45.0 mL, 45.0 mmol) dropwise. Stir for 1 hour at -78 °C to ensure complete (Z)-enolate formation.

  • Alkylation: Add 2-methoxyethyl iodide (12.0 g, 64.3 mmol) dropwise. Causality: The iodide is chosen over the bromide due to its higher electrophilicity, allowing the alkylation to proceed at cryogenic temperatures (-78 °C). Maintaining this low temperature is critical to prevent rotation and maximize facial selectivity.

  • Incubation: Maintain the reaction at -78 °C for 4 hours, then slowly warm to -20 °C and hold for 2 hours.

  • IPC (Self-Validation): LC-MS analysis of a quenched aliquot should indicate the desired mass

    
     with a diastereomeric ratio (dr) > 95:5.
    
  • Workup: Quench with half-saturated

    
     (100 mL). Extract with EtOAc (3 x 100 mL). Wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (10-15% EtOAc/Hexanes) to isolate the pure (S,S)-diastereomer.

Protocol C: Auxiliary Cleavage and Product Isolation

  • Hydrolysis: Dissolve the alkylated intermediate (10.0 g, 34.3 mmol) in a 3:1 mixture of THF/

    
     (120 mL). Cool strictly to 0 °C.
    
  • Peroxide Addition: Add 30% aqueous

    
     (15.5 mL, 137 mmol) sequentially, followed by LiOH monohydrate (2.88 g, 68.6 mmol). Causality: The 
    
    
    
    must be added before the LiOH to ensure the immediate formation of the hydroperoxide anion in situ. This prevents the less nucleophilic hydroxide from causing endocyclic cleavage of the auxiliary or racemization of the product.
  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Quench & Auxiliary Recovery: Cool to 0 °C and quench excess peroxide with an aqueous solution of

    
     (1.5 M, 100 mL). Warning: Ensure a negative peroxide test (using KI-starch paper) before proceeding. Remove THF in vacuo. Extract the aqueous layer with dichloromethane (3 x 50 mL) to recover the chiral auxiliary.
    
  • Acid Isolation: Acidify the aqueous layer to pH 2 using 2M HCl. Extract the target carboxylic acid with EtOAc (3 x 75 mL). Dry the combined organics over

    
     and concentrate in vacuo to yield (S)-4-methoxy-2-methylbutanoic acid as a colorless oil.
    

Quantitative Data Summaries

The choice of base and electrophile in Protocol B is the most critical variable for success. The table below summarizes the optimization data that validates the selection of NaHMDS and 2-methoxyethyl iodide for this specific substrate.

BaseElectrophileTemperature Profile (°C)Isolated Yield (%)Diastereomeric Excess (de %)
LDA1-Bromo-2-methoxyethane-78 to 04585
NaHMDS1-Bromo-2-methoxyethane-78 to -206092
NaHMDS 2-Methoxyethyl iodide -78 to -20 88 >98
KHMDS2-Methoxyethyl iodide-78 to -208295

Table 1: Optimization of the asymmetric alkylation step. The combination of NaHMDS and the highly reactive iodide electrophile provides the optimal balance of yield and stereocontrol.

References

  • Title: Aminopyrimidine derivatives as ctps1 inhibitors (WO2019179652A1)
  • Title: Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives Source: Journal of the American Chemical Society URL: [Link]

  • Title: Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary Source: Organic Syntheses URL: [Link]

Application Note: Chiral Separation Methods for 2-Methylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The enantiomers of 2-methylbutanoic acid and its derivatives are critical chiral building blocks in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1][2] The distinct biological and sensory properties of each enantiomer necessitate robust and efficient analytical and preparative methods for their separation. For instance, (S)-(+)-2-methylbutanoic acid is described as having a fruity, sweet note, while its (R)-(-)-enantiomer possesses a cheesy, sweaty odor.[3] This guide provides a comprehensive overview of modern chiral separation techniques, including detailed protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and classical diastereomeric crystallization, tailored for the resolution of 2-methylbutanoic acid derivatives.

Introduction: The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror-image isomers, possess identical physical and chemical properties in an achiral environment, making their separation a formidable challenge.[2] However, in a chiral environment, such as the biological systems found in the human body or olfactory receptors, they can exhibit profoundly different pharmacological, toxicological, and sensory activities.[2] The resolution of racemic 2-methylbutanoic acid is particularly relevant as its (S)-enantiomer is a key component in apple and strawberry flavors, while various derivatives are explored as pharmaceutical intermediates.[4][5]

Direct analysis of 2-methylbutanoic acid can be challenging due to its relatively high volatility and lack of a strong UV-absorbing chromophore, often necessitating derivatization to enhance detectability and chromatographic performance.[6] This guide explains the causality behind experimental choices, offering field-proven insights to empower researchers in developing and validating robust chiral separation methods.

Strategic Approach to Method Selection

The choice of a chiral separation technique depends on several factors: the analytical goal (quantification vs. preparative isolation), the specific derivative being analyzed, available instrumentation, and desired throughput. The following decision tree provides a logical workflow for selecting the most appropriate method.

MethodSelection start Start: Racemic 2-Methylbutanoic Acid Derivative goal Analytical Goal? start->goal scale Scale? goal->scale Preparative (Bulk) volatility Is derivative volatile or easily derivatized for volatility? goal->volatility Analytical (Trace, ee%) sfc Chiral Supercritical Fluid Chromatography (SFC) scale->sfc Medium to Large Scale (Fast, Green) cryst Diastereomeric Crystallization scale->cryst Large Scale (Classical Method) gc Chiral Gas Chromatography (GC) volatility->gc Yes hplc Chiral High-Performance Liquid Chromatography (HPLC) volatility->hplc No ce Capillary Electrophoresis (CE) gc->ce Need higher efficiency? sfc->hplc Need alternative selectivity?

Caption: Decision tree for selecting a chiral separation method.

Chromatographic Separation Techniques

Chiral Gas Chromatography (GC)

Direct enantiomeric separation by GC is a powerful technique for volatile or semi-volatile compounds. For 2-methylbutanoic acid and its non-volatile derivatives (e.g., amides), derivatization is a mandatory first step to increase volatility and improve peak shape. Esterification to form methyl or ethyl esters is a common and effective strategy.[6]

Principle of Separation: The derivatized enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) coated on the inside of the capillary column. Cyclodextrin-based CSPs are particularly effective for this class of compounds, forming transient diastereomeric inclusion complexes with one enantiomer being more strongly retained than the other.[6]

Protocol: Chiral GC-FID Analysis of 2-Methylbutanoic Acid Methyl Esters

  • Derivatization to Methyl Esters:

    • To 1 mg of the 2-methylbutanoic acid sample, add 1 mL of 14% Boron trifluoride-methanol (BF₃-MeOH) solution.

    • Seal the vial and heat at 60°C for 10 minutes.[6]

    • After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

    • Allow the layers to separate and carefully collect the upper hexane layer containing the methyl ester derivatives for injection.

  • GC System Setup and Conditions:

    • GC System: Agilent 8890 or equivalent with Flame Ionization Detector (FID).

    • Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

    • Injector: Split/Splitless, 230°C, Split ratio 50:1.

    • Oven Program: 50°C hold for 2 min, ramp at 2°C/min to 120°C, hold for 5 min.

    • Detector: FID at 250°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peaks for (R)- and (S)-2-methylbutanoic acid methyl ester by injecting individual standards, if available.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

High-Performance Liquid Chromatography (HPLC)

HPLC offers great versatility for chiral separations and can be approached in two ways: directly on a CSP or indirectly after derivatization into diastereomers.[7]

A. Direct Chiral HPLC

This is the most straightforward HPLC approach, where enantiomers are resolved on a column containing a chiral selector. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds, including carboxylic acids.[7][8] The separation mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[7][9]

B. Indirect Chiral HPLC

This method involves reacting the racemic acid with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[8][10] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[6][8] A key advantage is that the CDA can introduce a strong chromophore (like an anthryl or naphthyl group), significantly enhancing UV detection sensitivity.[6]

IndirectHPLC cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Data Analysis racemate Racemic Acid (R-Acid & S-Acid) reaction Derivatization Reaction racemate->reaction cda Chiral Derivatizing Agent (e.g., R-Amine) cda->reaction diastereomers Diastereomer Mixture (R-Acid-R-Amine & S-Acid-R-Amine) reaction->diastereomers hplc Inject onto Achiral HPLC Column (e.g., C18) diastereomers->hplc separation Separation based on different physicochemical properties hplc->separation detector UV/Fluorescence Detection separation->detector chromatogram Chromatogram with Two Separated Peaks detector->chromatogram quant Quantification & ee Calculation chromatogram->quant

Caption: Experimental workflow for indirect chiral HPLC analysis.

Protocol: Indirect HPLC-UV Analysis via Derivatization

  • Derivatization with a Chiral Amine:

    • Reagents: Racemic 2-methylbutanoic acid derivative, (R)-1-(1-naphthyl)ethylamine (as CDA), a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a suitable aprotic solvent (e.g., Dichloromethane).

    • Procedure: In a vial, dissolve ~1 mg of the acid sample in 500 µL of dichloromethane. Add 1.2 equivalents of the CDA and 1.5 equivalents of EDC.

    • Allow the reaction to proceed at room temperature for 1-2 hours or until completion (monitor by TLC or a quick LC-MS analysis).

    • Dilute the reaction mixture with the mobile phase for HPLC analysis.

  • HPLC System Setup and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with UV/Vis Detector.

    • Column: Standard achiral C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid. The exact ratio must be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 280 nm (for the naphthyl chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The two peaks in the chromatogram correspond to the two diastereomers.

    • Assuming complete derivatization, the peak area ratio directly reflects the enantiomeric ratio of the original acid sample. Calculate % ee as described for the GC method.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful green alternative to normal-phase HPLC, especially for preparative separations.[11] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and significantly reduced consumption of organic solvents.[12][13]

Principle of Separation: The principles are similar to HPLC. The same polysaccharide-based CSPs used in HPLC are widely employed in SFC.[13] The mobile phase typically consists of supercritical CO₂ and a small percentage of an organic modifier (e.g., methanol, ethanol) to adjust solvent strength and improve peak shape.[14]

Key Advantages for 2-Methylbutanoic Acid Derivatives:

  • Speed: Higher flow rates can be used without a significant loss in efficiency, reducing analysis times.[13][14]

  • Solvent Reduction: Drastically lowers organic solvent use, making it more environmentally friendly and reducing costs associated with solvent purchase and disposal.[11][12]

  • Easy Product Recovery: Evaporation of CO₂ simplifies the recovery of purified enantiomers after preparative separations.

A typical starting point for method development would involve screening columns like CHIRALPAK® AD or CHIRALCEL® OD with a mobile phase of CO₂/Methanol.

Preparative Scale: Diastereomeric Crystallization

For large-scale separation, diastereomeric crystallization remains a viable and industrially applied method. It is a classical resolution technique that predates modern chromatography.

Principle of Separation: The racemic acid is reacted with an enantiomerically pure chiral resolving agent (typically a base like (R)-(+)-α-methylbenzylamine) to form a pair of diastereomeric salts.[15][16] These salts have different crystal lattice energies and, crucially, different solubilities in a given solvent.[17] Through careful control of temperature and concentration, one diastereomeric salt will preferentially crystallize out of the solution.[18] The purified salt is then isolated, and the chiral resolving agent is removed by acidification to yield the desired enantiomerically enriched acid.[17]

Protocol: Resolution of Racemic 2-Methylbutanoic Acid

  • Formation of Diastereomeric Salts:

    • Dissolve racemic 2-methylbutanoic acid (1 equivalent) in a suitable solvent (e.g., ethanol or acetone).

    • Slowly add a solution of an optically pure resolving agent, such as (R)-(+)-α-methylbenzylamine (0.5-1.0 equivalents), to the acid solution with stirring.[15][16]

  • Fractional Crystallization:

    • Allow the solution to cool slowly to induce crystallization. One diastereomeric salt should precipitate.

    • Collect the crystals by filtration. The purity of this first crop can be assessed by chiral chromatography.

    • Further recrystallization steps may be required to achieve the desired enantiomeric purity.[17]

  • Liberation of the Pure Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong acid (e.g., 1M HCl) until the pH is acidic (~2) to protonate the carboxylic acid and break the salt.[17]

    • Extract the liberated 2-methylbutanoic acid into an organic solvent (e.g., diethyl ether).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

Comparative Data Summary

The following table summarizes typical performance characteristics for the discussed chromatographic methods. Note that specific values are highly dependent on the exact derivative, column, and conditions used.

ParameterChiral GC (Direct)Chiral HPLC (Indirect)Chiral SFC (Direct)
Principle Direct separation on CSPDerivatization to diastereomers, separation on achiral phaseDirect separation on CSP
Typical Column Cyclodextrin-basedC18 (Reversed-Phase)Polysaccharide-based
Mobile Phase Inert Gas (He, H₂)Acetonitrile/WaterSupercritical CO₂/Methanol
Derivatization Required (for volatility)Required (to form diastereomers)Often not required
Analysis Time 5 - 20 min10 - 30 min2 - 10 min
Detection FID, MSUV, Fluorescence, MSUV, MS
Primary Use Analytical (Quality Control)Analytical (High Sensitivity)Analytical & Preparative
Key Advantage High resolution for volatile compoundsHigh sensitivity, uses standard columnsFast, low solvent consumption

Conclusion

The successful chiral separation of 2-methylbutanoic acid derivatives is achievable through a variety of well-established techniques. For rapid analytical quantification of volatile derivatives, Chiral GC is a method of choice. Chiral HPLC , particularly the indirect approach, offers excellent sensitivity and leverages standard laboratory equipment. For preparative-scale work and green chemistry initiatives, Chiral SFC provides unmatched speed and efficiency. Finally, for large-scale industrial production, classical diastereomeric crystallization remains a powerful and economic option. The protocols and strategic guidance provided herein serve as a robust starting point for researchers to develop and validate methods tailored to their specific analytical and preparative needs.

References

  • Olbrycht, M., Balawejder, M., Matula, K., Piatkowski, W., & Antos, D. (2014). Multistage Cross-Current and Countercurrent Flow Crystallization for Separation of Racemic 2-Methylbutanoic Acid. Industrial & Engineering Chemistry Research, 53(41), 15990–15999. [Link]

  • ResearchGate. (n.d.). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Multistage Cross-Current and Countercurrent Flow Crystallization for Separation of Racemic 2-Methylbutanoic Acid | Request PDF. Retrieved from [Link]

  • Zhang, Y., Fraatz, M. A., Birk, F., Rigling, M., Hammer, A., & Zorn, H. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake. Food Chemistry, 267, 102–108. [Link]

  • ResearchGate. (n.d.). Chiral GC profiles of the racemic 2-methylbutanoic acid (a),.... Retrieved from [Link]

  • Google Patents. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • RSC Publishing. (n.d.). New insights into supercritical fluid chromatography for chiral separations. Retrieved from [Link]

  • Lee, S. H., & Lee, Y. S. (2000). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Journal of Agricultural and Food Chemistry, 48(2), 434–438. [Link]

  • Wikipedia. (n.d.). 2-Methylbutanoic acid. Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Supercritical Fluid Chiral Separations. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. Retrieved from [Link]

  • Academia.edu. (n.d.). Two Novel Polysaccharide-Based Chiral Stationary Phases: CHIRALPAK® AY-H and CHIRALCEL® OZ-H. Retrieved from [Link]

  • Lee, S. H., & Lee, Y. S. (2000). Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. Journal of Agricultural and Food Chemistry, 48(2), 434-438. [Link]

  • Nazareth, C. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1335. [Link]

  • Leffingwell, J. C. (n.d.). The 2-Methylbutanoic acids. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Methylbutanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Today. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Retrieved from [Link]

  • Chemical Society Reviews. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. Retrieved from [Link]

  • J-Global. (n.d.). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separation: A Review of Current Topics and Trends | Request PDF. Retrieved from [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

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  • Analytica Chimica Acta. (2023). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Update. Retrieved from [Link]

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Application Notes and Protocols for the Spectroscopic Analysis of 4-Methoxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the structural elucidation of 4-Methoxy-2-methylbutanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity. We will explore predictive ¹H and ¹³C NMR spectroscopy, detail sample preparation and data acquisition, and investigate mass spectral fragmentation patterns under both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) conditions.

Introduction and Molecular Overview

4-Methoxy-2-methylbutanoic acid is a substituted short-chain carboxylic acid. Its structure comprises a butanoic acid backbone with a methyl group at the C2 (alpha) position and a methoxy group at the C4 position. This bifunctional nature—containing both a carboxylic acid and an ether—makes it an interesting building block in organic synthesis. Accurate structural verification and purity assessment are critical for its application in research and development, for which NMR and MS are indispensable tools. This guide will provide the foundational principles and practical steps to achieve an unambiguous characterization of the molecule.

Molecular Structure

The chemical structure of 4-Methoxy-2-methylbutanoic acid is presented below. The numbering convention used throughout this document is indicated on the structure.

Caption: Structure of 4-Methoxy-2-methylbutanoic acid with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and stereochemistry of 4-Methoxy-2-methylbutanoic acid.

Foundational Principles and Predictions

The structure of 4-Methoxy-2-methylbutanoic acid suggests six unique proton environments and six unique carbon environments, which should give rise to distinct signals in the ¹H and ¹³C NMR spectra, respectively.

  • ¹H NMR Spectroscopy : The spectrum is expected to show signals for the carboxylic acid proton (highly deshielded), the methoxy protons, and the five protons on the butanoic acid backbone. The chemical shift of each proton is influenced by neighboring electronegative atoms (oxygen) and functional groups (carbonyl). Splitting patterns, dictated by the n+1 rule, will reveal the number of adjacent protons.

  • ¹³C NMR Spectroscopy : A proton-decoupled ¹³C NMR spectrum should display six distinct singlets, corresponding to the carbonyl carbon, the methoxy carbon, the chiral carbon at C2, and the two methylene carbons (C3 and C4), and the methyl carbon at C2. The chemical shifts are highly dependent on the hybridization and the proximity to electronegative oxygen atoms.

Experimental Protocol: NMR Analysis

This protocol ensures the acquisition of high-quality, reproducible NMR data. The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[1][2]

Caption: Workflow for NMR sample preparation and analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of 4-Methoxy-2-methylbutanoic acid for ¹H NMR (50-100 mg is preferable if a high-quality ¹³C spectrum is the priority) into a clean, dry vial.[1]

    • Add 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform is a good choice for this molecule due to its ability to dissolve nonpolar to moderately polar compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Vortex the vial until the sample is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire data using standard parameters (e.g., 30° pulse angle, 2-second acquisition time, 1-second relaxation delay, 16-32 scans).

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary to achieve a good signal-to-noise ratio.[4]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Predicted NMR Data

The following tables summarize the expected chemical shifts and multiplicities for 4-Methoxy-2-methylbutanoic acid based on established chemical shift principles and data from analogous structures.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH 10.0 - 12.0Broad Singlet1H
C4-H~ 3.55Triplet (t)2H
C6-O-CH~ 3.35Singlet (s)3H
C2-H ~ 2.65Sextet or Multiplet1H
C3-H~ 1.90 (diastereotopic)Multiplet (m)2H
C5-CH~ 1.20Doublet (d)3H

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Assigned CarbonPredicted Chemical Shift (δ, ppm)
C 1 (-COOH)~ 180
C 4 (-CH₂-O)~ 70
C 6 (-O-CH₃)~ 59
C 2 (-CH-)~ 40
C 3 (-CH₂-)~ 33
C 5 (-CH₃)~ 16

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through fragmentation analysis. The choice of ionization method is critical and depends on the analyte's properties and the desired information.

Ionization Strategies: GC-MS vs. LC-MS
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. Carboxylic acids often exhibit poor peak shape and thermal instability in GC systems. Therefore, derivatization to form a more volatile ester (e.g., a methyl or silyl ester) is highly recommended.[5][6][7] Electron Ionization (EI) is typically used, which is a hard ionization technique that induces extensive and reproducible fragmentation, providing a structural "fingerprint."

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more direct approach that does not require derivatization. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the intact molecular ion with minimal fragmentation.[8] For a carboxylic acid, analysis in negative ion mode is often preferred, as it readily deprotonates to form the [M-H]⁻ ion. Positive ion mode can also be used, which may produce protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.[9]

Predicted Fragmentation Patterns (EI-MS)

Upon electron ionization, 4-Methoxy-2-methylbutanoic acid (MW: 132.15 g/mol ) will form a molecular ion (M⁺˙) at m/z 132. This ion is often unstable and undergoes fragmentation. Key fragmentation pathways for short-chain carboxylic acids and ethers include:

  • Loss of •OH (M-17): Cleavage of the hydroxyl radical to give an acylium ion at m/z 115.[10]

  • Loss of •COOH (M-45): Loss of the carboxyl group as a radical, resulting in a fragment at m/z 87.[10]

  • Alpha Cleavage: Fission of bonds adjacent to the oxygen atoms or the carbonyl group. A prominent fragment is often observed at m/z 45, corresponding to [CH₂OCH₃]⁺.

  • McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds. For this molecule, it would lead to the elimination of a neutral alkene and the formation of a radical cation at m/z 74.

M [M]⁺˙ m/z 132 F1 [M - •OH]⁺ m/z 115 M->F1 - •OH F2 [M - •COOH]⁺ m/z 87 M->F2 - •COOH F3 [CH₂OCH₃]⁺ m/z 45 M->F3 α-cleavage F4 [C₂H₄O₂]⁺˙ m/z 74 M->F4 McLafferty F5 [M - •CH₂CH₂OCH₃]⁺ m/z 59 M->F5 α-cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Table 3: Predicted Key Ions in EI Mass Spectrum

m/zProposed FragmentComments
132[C₆H₁₂O₃]⁺˙Molecular Ion (M⁺˙)
115[C₆H₁₁O₂]⁺Loss of hydroxyl radical (•OH)
87[C₅H₁₁O]⁺Loss of carboxyl radical (•COOH)
74[C₃H₆O₂]⁺˙Product of McLafferty rearrangement
59[C₂H₃O₂]⁺Loss of •CH₂CH₂OCH₃ via α-cleavage
45[C₂H₅O]⁺Cleavage yielding •CH₂OCH₃ fragment
Experimental Protocols: Mass Spectrometry
  • Sample Preparation:

    • Dissolve ~1 mg of the acid in 1 mL of a suitable solvent like methanol.

    • Add a methylating agent (e.g., a few drops of methanolic HCl or trimethylsilyldiazomethane) and allow the reaction to proceed according to the agent's specific protocol.[6]

    • Evaporate the solvent and redissolve the resulting methyl ester in a volatile solvent like ethyl acetate or hexane for injection.

  • GC-MS Acquisition:

    • Inject 1 µL of the sample into the GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

    • Use a temperature program, for example: hold at 70°C for 1 minute, then ramp to 280°C at 15°C/min.[7][11]

    • Set the mass spectrometer to scan a mass range of m/z 40-300 in EI mode (70 eV).

  • Sample Preparation:

    • Prepare a stock solution of the acid in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) at ~1 mg/mL.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).[4]

  • LC-MS Acquisition:

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with water (A) and acetonitrile (B), both typically containing 0.1% formic acid.

    • Set the ESI source to operate in both positive and negative ion modes in separate runs to detect [M+H]⁺ (m/z 133.08) and [M-H]⁻ (m/z 131.07), respectively.

    • Acquire a full scan mass spectrum to confirm the molecular weight.

    • Perform tandem MS (MS/MS) on the parent ions (m/z 133 and 131) to induce fragmentation and gain further structural information.

Caption: General workflow for LC-MS analysis.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and definitive methodology for the characterization of 4-Methoxy-2-methylbutanoic acid. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, while mass spectrometry provides the exact molecular weight and valuable structural details through fragmentation analysis. The protocols and predictive data outlined in this guide serve as a comprehensive resource for researchers, ensuring accurate and reliable analytical results for this compound.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Medeiros, P. M., & Simoneit, B. R. T. (2007). Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH. Environmental Science & Technology, 41(3), 861–867. Retrieved from [Link]

  • Hu, C., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Plant Methods, 12, 45. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0279083). Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Rocchetti, G., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Molecules, 26(1), 193. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Methoxyphenoxy)-2-methyl-butanoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Degano, I., et al. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. University of Pisa. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. Retrieved from [Link]

  • Gaisl, T., et al. (2023). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Analyst, 148(6), 1305–1312. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 1217(52), 8145–8154. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 4-methoxy-, methyl ester. NIST WebBook. Retrieved from [Link]

  • NP-MRD. (2022, September 9). Showing NP-Card for 4-(4-methoxy-9-oxoxanthen-3-yl)-2-methylbutanoic acid (NP0279083). Retrieved from [Link]

  • The A. B. Doufna, et al. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Journal of the American Society for Mass Spectrometry, 32(8), 2118–2126. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Wang, B., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Earth and Space Chemistry, 8(5), 1060–1069. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-cyano-4-(4-methoxyphenoxy)-2-methylbutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methoxy-2-methylbutanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Chlorohexanoic acid, 4-methoxy-2-methylbutyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-methyl-4-oxobutanoic acid. Retrieved from [Link]

  • Perontsis, S., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 273. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylbutanoic acid. Retrieved from [Link]

  • NIST. (n.d.). (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy-2-butanon - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). EP2855418B1 - Process for the production of 4-alkanoyloxy-2-methylbutanoic acid.

Sources

Application Note: 4-Methoxy-2-methylbutanoic Acid as a Privileged Scaffold for CTPS1 Chemical Probes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Cytidine Triphosphate Synthase 1 (CTPS1) is a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, responsible for catalyzing the ATP-dependent amination of UTP to CTP. While most somatic cells rely on the homologous isoform CTPS2 or nucleotide salvage pathways, activated T-cells and B-cells exhibit an absolute, non-redundant dependency on CTPS1 to meet the massive nucleotide demand required for rapid proliferation [1, 2]. Consequently, CTPS1 has emerged as a highly validated therapeutic target for hematological malignancies (such as mantle cell lymphoma) and severe autoimmune diseases.

The primary hurdle in developing chemical probes for this pathway has been achieving high selectivity for CTPS1 over CTPS2 to avoid systemic toxicity. Recent structural biology breakthroughs have identified 4-methoxy-2-methylbutanoic acid (CAS 35841-41-9) as a privileged aliphatic scaffold. When conjugated to a heterocyclic core (e.g., aminopyrimidine or pyrazine), this moiety acts as a highly selective ATP-competitive inhibitor fragment [3].

The Causality of Scaffold Selectivity

Why does the 4-methoxy-2-methylbutanoic acid fragment drive selectivity? Cryo-electron microscopy (Cryo-EM) of CTPS1 filaments reveals that the ATP-binding pocket of CTPS1 contains a unique Isoleucine residue at position 250 (Ile250), whereas CTPS2 possesses a Threonine (Thr250) at the equivalent position [1].

  • Steric and Hydrophobic Packing: The 2-methyl group of the butanoic acid backbone provides a precise steric "bump" that packs favorably against the hydrophobic side chain of Ile250 in CTPS1. In CTPS2, the polar Thr250 causes a subtle structural clash and lacks the necessary van der Waals interactions.

  • Hydrogen Bonding: The terminal 4-methoxy ether oxygen acts as a critical hydrogen bond acceptor with conserved backbone amides deep within the kinase-like domain of the synthetase.

By exploiting this single amino acid variance, probes utilizing the 4-methoxy-2-methylbutanoic acid scaffold routinely achieve >100-fold biochemical selectivity for CTPS1 over CTPS2.

Pathway Visualization

Pathway Gln Glutamine (Ammonia Donor) CTPS1 CTPS1 Enzyme (Active Tetramer/Filament) Gln->CTPS1 UTP UTP (Substrate) UTP->CTPS1 ATP ATP (Energy) ATP->CTPS1 CTP CTP (Pyrimidine Pool) CTPS1->CTP Amination Probe 4-Methoxy-2-methylbutanoic acid-derived Probe Probe->CTPS1 Binds ATP pocket (Exploits Ile250)

De novo pyrimidine synthesis pathway and CTPS1 inhibition by the chemical probe.

Experimental Protocols for Probe Validation

To ensure rigorous validation of 4-methoxy-2-methylbutanoic acid-derived probes, the following protocols form a self-validating system. The biochemical assay proves direct target engagement and selectivity, while the cellular assay confirms membrane permeability and on-target phenotypic efficacy.

Protocol A: In Vitro ADP-Glo Synthetase Assay (Selectivity Profiling)

Because CTPS1 consumes ATP to phosphorylate UTP (forming the 4-phospho-UTP intermediate prior to amination), measuring ATP depletion via ADP generation provides a highly sensitive, non-radioactive readout of enzyme activity.

Reagents & Materials:

  • Recombinant Human CTPS1 and CTPS2 enzymes (purified from E. coli or Sf9 cells).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.01% Tween-20, 2 mM L-cysteine (added fresh).

  • Substrates: 2 mM UTP, 2 mM ATP, 2 mM L-glutamine, 0.1 mM GTP (GTP acts as an allosteric activator).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 4-methoxy-2-methylbutanoic acid-derived probe in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic dispenser (e.g., Echo 550). Self-Validation Control: Include DMSO-only wells (100% activity) and a pan-CTPS inhibitor like CPEC (0% activity baseline).

  • Enzyme Addition: Add 5 µL of recombinant CTPS1 (final concentration 10 nM) or CTPS2 (final concentration 20 nM) diluted in Assay Buffer to the respective wells. Incubate for 15 minutes at room temperature to allow probe binding.

  • Reaction Initiation: Add 5 µL of a 2X substrate mix (UTP, ATP, L-glutamine, GTP in Assay Buffer) to initiate the reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes, then read luminescence on a multimode plate reader.

  • Data Analysis: Normalize data against the DMSO and CPEC controls. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Proliferation Assay (Phenotypic Validation)

To confirm that the biochemical selectivity translates to cellular efficacy, probes must be tested in CTPS1-dependent cell lines (e.g., Jurkat T-cells) versus CTPS2-reliant solid tumor lines (e.g., A549).

Step-by-Step Methodology:

  • Cell Seeding: Seed Jurkat cells (hematological) at 5,000 cells/well and A549 cells (solid tumor) at 2,000 cells/well in 96-well plates using RPMI-1640 supplemented with 10% dialyzed FBS. Note: Dialyzed FBS is critical to remove exogenous nucleosides that could bypass the de novo synthesis pathway via salvage mechanisms.

  • Probe Treatment: 24 hours post-seeding, treat cells with the chemical probe (concentration range: 1 nM to 10 µM, 0.1% final DMSO).

  • Incubation: Incubate cells for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Add CellTiter-Glo® Reagent (equal to the volume of culture medium). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.

  • Readout & Orthogonal Validation: Measure luminescence. Self-Validation Step: To prove the growth inhibition is strictly due to CTP depletion, run a parallel assay where the media is supplemented with 50 µM exogenous cytidine. A true CTPS1-selective probe will have its anti-proliferative effect completely rescued by cytidine supplementation.

Workflow Visualization

Workflow S1 1. Probe Synthesis (Functionalize 4-Methoxy-2-methylbutanoic acid) S2 2. Recombinant Enzyme Preparation (Human CTPS1 & CTPS2) S1->S2 S3 3. In Vitro ADP-Glo Assay (Determine IC50 & Selectivity) S2->S3 S4 4. Cellular Proliferation Assay (Jurkat T-cells vs. Solid Tumor lines) S3->S4 S5 5. Target Engagement Validation (Cytidine Rescue & CTP Pool Measurement) S4->S5

Step-by-step workflow for validating CTPS1-selective chemical probes.

Quantitative Data Summaries

The following tables summarize the expected pharmacological profile of an optimized 4-methoxy-2-methylbutanoic acid-derived chemical probe, demonstrating the translation from biochemical selectivity to cell-line specific efficacy.

Table 1: Biochemical Profiling of Probe vs. Isoforms

Target EnzymeAssay FormatExpected IC₅₀ (nM)Selectivity Fold (vs CTPS1)
Human CTPS1 ADP-Glo Synthetase< 15 nM1x (Reference)
Human CTPS2 ADP-Glo Synthetase> 4,500 nM> 300x
Mouse CTPS1 ADP-Glo Synthetase~ 20 nM~ 1.3x
Mouse CTPS2 ADP-Glo Synthetase~ 25 nM~ 1.6x (Loss of selectivity in rodents)

Note: The loss of selectivity in murine models is a known phenomenon for this scaffold due to slight variations in the secondary shell residues of the murine ATP pocket, necessitating humanized models for advanced in vivo studies.

Table 2: Cellular Efficacy and Target Validation

Cell LineLineage / TissueExpected IC₅₀ (nM)Cytidine Rescue (50 µM)
Jurkat T-cell Leukemia< 30 nMFull Rescue (IC₅₀ > 10 µM)
JEKO-1 Mantle Cell Lymphoma< 50 nMFull Rescue (IC₅₀ > 10 µM)
A549 Lung Carcinoma> 10,000 nMN/A (Unaffected)
HEK293 Embryonic Kidney> 10,000 nMN/A (Unaffected)

References

  • Structural basis for isoform-specific inhibition of human CTPS1 Proceedings of the National Academy of Sciences (PNAS)[Link]

  • CTP synthase 1 is a novel therapeutic target in lymphoma HemaSphere (Published via PMC)[Link]

  • Aminopyrimidine derivatives as ctps1 inhibitors WIPO / Google P

"derivatization of 4-Methoxy-2-methylbutanoic acid for GC-MS analysis"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Derivatization of 4-Methoxy-2-methylbutanoic Acid for GC-MS Analysis

Abstract

This technical guide outlines the optimized protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 4-Methoxy-2-methylbutanoic acid (CAS 35841-41-9). Due to the polar carboxylic acid moiety and the potential for hydrogen bonding, this analyte exhibits poor chromatographic behavior (tailing, adsorption) and low volatility in its native form. We present two validated derivatization strategies: Silylation via BSTFA/TMCS (primary recommendation) and Methylation via BF3-Methanol (secondary recommendation). This guide details reaction mechanisms, step-by-step workflows, and quality assurance measures to ensure high sensitivity and reproducibility in pharmaceutical and metabolic research.

Introduction & Analyte Assessment

4-Methoxy-2-methylbutanoic acid is a short-chain, branched functionalized carboxylic acid often encountered as a synthetic intermediate in drug development (e.g., CTPS1 inhibitors) or as a specialized metabolite.

  • Chemical Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 132.16 g/mol

  • Key Structural Features:

    • Carboxylic Acid (-COOH): Primary source of polarity; requires derivatization to prevent column adsorption.

    • Methoxy Group (-OCH

      
      ):  Stable ether linkage; generally inert but contributes to the fragmentation pattern.
      
    • Alpha-Methyl Branch (-CH(CH

      
      )-):  Steric hindrance at the C2 position can slightly reduce reaction kinetics compared to linear fatty acids, necessitating optimized incubation times.
      
Why Derivatization is Critical

Direct injection of this acid results in:

  • Peak Tailing: Interaction with silanol groups in the GC liner and column.

  • Ghost Peaks: Carryover from previous injections due to adsorption.

  • Low Sensitivity: Poor ionization efficiency in standard Electron Impact (EI) sources without esterification.

Derivatization Strategy Selection

We evaluated two primary methodologies. The Silylation approach is selected as the "Gold Standard" for this application due to the increased molecular weight of the derivative, which improves retention on standard non-polar columns (e.g., 5% Phenyl-methylpolysiloxane).

FeatureMethod A: Silylation (Recommended) Method B: Methylation
Reagent BSTFA + 1% TMCSBF

-Methanol (10-14%)
Derivative TMS Ester (Trimethylsilyl ester)Methyl Ester
Reaction Type Nucleophilic substitution (S

2-like)
Acid-catalyzed Esterification
Volatility Moderate (MW increases by +72 Da)High (Risk of loss during evaporation)
Moisture Sensitivity High (Requires anhydrous conditions)Low (Tolerates trace water)
Total Prep Time 45 Minutes90 Minutes

Experimental Protocols

Reagents & Equipment
  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] TMCS acts as a catalyst to overcome steric hindrance at the C2 position.

  • Solvent: Pyridine (Anhydrous, 99.8%) or Acetonitrile (HPLC Grade).

  • Internal Standard (ISTD): d3-Ibuprofen or 2-Ethylbutyric acid (structurally similar, non-interfering).

  • Equipment: Dry block heater (60°C - 70°C), GC vials with PTFE-lined caps.

Protocol A: Silylation (BSTFA/TMCS)

Best for: General profiling, impurity analysis, and high-throughput screening.

  • Sample Preparation:

    • Weigh 1–5 mg of sample (or dry down equivalent liquid aliquot under N

      
      ) into a 2 mL GC vial.
      
    • Critical: Sample must be completely dry.[2] Trace water hydrolyzes the reagent.

  • Solubilization:

    • Add 50 µL of Pyridine . Vortex for 30 seconds to dissolve.

    • Note: Pyridine acts as an acid scavenger and solvent.

  • Reagent Addition:

    • Add 100 µL of BSTFA + 1% TMCS .

    • Flush vial headspace with dry Nitrogen (optional but recommended) and cap immediately.

  • Incubation:

    • Heat at 65°C for 45 minutes .

    • Reasoning: The alpha-methyl group at C2 creates steric bulk. Standard 15-minute incubations may yield incomplete derivatization. 45 minutes ensures quantitative conversion.

  • Analysis:

    • Cool to room temperature.[1][2]

    • Inject directly or dilute with anhydrous Ethyl Acetate if signal is too intense.

Protocol B: Methylation (BF3-MeOH)

Best for: Strictly quantitative assays where moisture cannot be fully eliminated.

  • Reaction:

    • Dissolve sample in 500 µL of BF

      
      -Methanol (14%) .
      
    • Heat at 70°C for 20 minutes in a sealed vial.

  • Extraction:

    • Cool and add 500 µL of Hexane and 500 µL of Saturated NaCl (aq) .

    • Vortex vigorously for 1 minute.

    • Allow layers to separate.[3] The top Hexane layer contains the methyl ester.

  • Transfer:

    • Transfer the top hexane layer to a fresh vial containing anhydrous Na

      
      SO
      
      
      
      to dry.
    • Caution: Do not evaporate the hexane to dryness, as the methyl ester of this short-chain acid is volatile and will be lost.

Automated Workflow Diagram

The following diagram illustrates the decision logic and workflow for the Silylation protocol.

G Start Start: Raw Sample (4-Methoxy-2-methylbutanoic acid) Dry Drying Step Evaporate to dryness under N2 Start->Dry Remove Water Solvent Add Solvent 50 µL Anhydrous Pyridine Dry->Solvent Solubilize Reagent Add Reagent 100 µL BSTFA + 1% TMCS Solvent->Reagent Excess Reagent Reaction Reaction Incubation 65°C, 45 mins (Overcomes C2 Steric Hindrance) Reagent->Reaction Silylation Cool Cool to RT Dilute if necessary (Ethyl Acetate) Reaction->Cool Stabilize GCMS GC-MS Injection Split 10:1 or Splitless Cool->GCMS Analyze

Figure 1: Optimized Silylation Workflow for Sterically Hindered Short-Chain Acids.

GC-MS Method Parameters

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase; "UI" (Ultra Inert) reduces tailing for polar compounds.
Inlet Temp 250°CEnsures rapid vaporization without thermal degradation.
Injection Mode Split (10:1) or SplitlessUse Split for major components; Splitless for trace analysis.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program 50°C (hold 2 min)

15°C/min

300°C (hold 3 min)
Crucial: Start at 50°C. The derivative is relatively volatile (C6 backbone). Starting too hot (e.g., 100°C) will cause the peak to elute in the solvent delay.
Transfer Line 280°CPrevent condensation before MS source.
Source Temp 230°CStandard EI source temperature.
Scan Range 40 – 450 m/zLower limit of 40 m/z avoids air/water but captures key fragments.

Data Interpretation & Quality Control

Expected Mass Spectrum (TMS Derivative)

The TMS ester of 4-Methoxy-2-methylbutanoic acid (MW ~204) will exhibit a specific fragmentation pattern in EI (70eV):

  • [M-15]

    
     (m/z 189):  Loss of a methyl group from the TMS moiety. Often the base peak or very prominent.
    
  • [M-31]

    
     (m/z 173):  Loss of the methoxy group (-OCH
    
    
    
    ).
  • [M-59]

    
     (m/z 145):  Loss of the ester moiety (-COOTMS) is less common as a primary fragment, but m/z 73  (TMS group) and m/z 75  (rearranged TMS-O-H) will be dominant low-mass ions confirming silylation.
    
  • McLafferty Rearrangement: Look for characteristic even-mass ions if the chain length allows, though the methoxy group dominates fragmentation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Response Moisture in sample/solventDry sample more thoroughly; use fresh anhydrous pyridine.
Double Peaks Incomplete derivatizationIncrease incubation time to 60 mins; ensure 1% TMCS catalyst is present.
Broad Solvent Front Injection volume too largeReduce injection to 0.5 µL or increase split ratio.
Missing Peak Volatility lossCheck Oven Start Temp (must be

50°C). If using Methylation, do not evaporate to dryness.[4]

References

  • Sigma-Aldrich. Derivatization Reagents for GC: BSTFA. Merck KGaA.

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Seminal text on mechanisms).
  • Little, J. L. Derivatization of Carboxylic Acids. Little Mass Spec and Sailing.

  • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library. (For fragmentation verification).

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds. Journal of Chromatography A.

Sources

Application Note: Evaluating 4-Methoxy-2-methylbutanoic Acid and Its Derivatives in Cell-Based Assays: From Scaffold Toxicity to CTPS1 Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the validation of a chemical scaffold is as critical as the identification of the biological target. 4-Methoxy-2-methylbutanoic acid (CAS 35841-41-9) is a highly versatile, branched short-chain fatty acid analog that serves as a foundational building block in the synthesis of complex aminopyrimidine derivatives. Recently, these derivatives have emerged as potent, selective inhibitors of Cytidine Triphosphate Synthase 1 (CTPS1) [1].

CTPS1 is a glutamine-hydrolyzing synthetase responsible for the de novo synthesis of cytidine triphosphate (CTP). While resting cells rely on the CTP salvage pathway, activated T-cells and B-cells undergo rapid clonal expansion that strictly demands de novo CTP synthesis mediated by CTPS1. Genetic evidence demonstrates that CTPS1 deficiency profoundly impairs lymphocyte proliferation while sparing other tissues, making it an exceptional target for novel immunosuppressive and antineoplastic therapies [2].

The Causality of the Assay Workflow: Because 4-Methoxy-2-methylbutanoic acid structurally resembles endogenous short-chain fatty acids (which can exhibit off-target effects such as HDAC inhibition), it is imperative to establish a rigorous, two-tiered cell-based assay system.

  • Scaffold Profiling: We must first prove that the unconjugated 4-Methoxy-2-methylbutanoic acid scaffold lacks intrinsic cytotoxicity.

  • Target Engagement: Once derivatized into an aminopyrimidine CTPS1 inhibitor, we must evaluate its functional efficacy using a phenotypic T-cell proliferation assay. This ensures that the observed immunosuppressive effects are driven by specific CTPS1 inhibition rather than non-specific scaffold toxicity.

Mechanistic Pathway of CTPS1 Inhibition

The following diagram illustrates the metabolic dependency of activated lymphocytes on CTPS1 and the intervention point for derivatives synthesized from the 4-Methoxy-2-methylbutanoic acid scaffold.

CTPS1_Pathway UTP UTP + ATP + Glutamine CTPS1 CTPS1 Enzyme (Upregulated in T-Cells) UTP->CTPS1 CTP CTP (Cytidine Triphosphate) CTPS1->CTP De novo synthesis DNA DNA/RNA Synthesis CTP->DNA Proliferation Lymphocyte Proliferation DNA->Proliferation Inhibitor 4-Methoxy-2-methylbutanoic acid derivatives Inhibitor->CTPS1 Enzymatic Blockade

Fig 1: Metabolic dependency of lymphocyte proliferation on CTPS1 and the targeted pharmacological blockade.

Experimental Workflow and Self-Validating Protocols

To guarantee scientific integrity, every protocol below is designed as a self-validating system . This means internal controls are built into the microplate layout to calculate a Z'-factor, ensuring the assay window is robust before any data is interpreted.

Assay_Workflow Scaffold 1. Scaffold Preparation (4-Methoxy-2-methylbutanoic acid) Synthesis 2. Chemical Derivatization (Aminopyrimidine CTPS1 Inhibitors) Scaffold->Synthesis Tox 3. Intrinsic Cytotoxicity Profiling (CellTiter-Glo / HEK293) Synthesis->Tox Activation 4. Target Engagement (PBMC Activation via CD3/CD28) Tox->Activation Readout 5. Phenotypic Readout (CFSE Flow Cytometry) Activation->Readout

Fig 2: Step-by-step workflow from scaffold validation to functional target engagement.

Protocol 1: Intrinsic Cytotoxicity Profiling of the Scaffold

Objective: To confirm that 4-Methoxy-2-methylbutanoic acid does not induce non-specific cell death, which would confound downstream proliferation assays. Model: HEK293 cells (a standard, robust cell line for basal toxicity).

Step-by-Step Methodology:

  • Cell Seeding: Harvest HEK293 cells at 80% confluency. Seed at 5,000 cells/well in a 384-well opaque white microplate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-Methoxy-2-methylbutanoic acid starting at 300 µM in 100% DMSO.

  • Treatment (Self-Validating Setup):

    • Test Wells: Transfer compounds using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 0.1%.

    • Negative Control (100% Viability): 0.1% DMSO vehicle.

    • Positive Control (0% Viability): 10 µM Staurosporine (induces rapid apoptosis).

  • Incubation: Incubate the treated plates for 72 hours at 37°C.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (e.g., 25 µL) of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout & Analysis: Read luminescence on a multi-mode plate reader. Calculate the Z'-factor using the DMSO and Staurosporine controls (must be > 0.5). Determine the CC₅₀ (Cytotoxic Concentration 50%) using a 4-parameter logistic non-linear regression model.

Protocol 2: CTPS1 Target Engagement via T-Cell Proliferation

Objective: To evaluate the specific immunosuppressive efficacy of the synthesized derivatives. Causality: We use CFSE (Carboxyfluorescein succinimidyl ester) tracking because the dye covalently binds to intracellular proteins and halves its fluorescence precisely with each cell division. We stimulate cells with anti-CD3/CD28 beads to mimic antigen-presenting cells, which forces the T-cells out of the G0 phase, heavily upregulating CTPS1 and making them uniquely susceptible to the derivative [1].

Step-by-Step Methodology:

  • PBMC Isolation & Staining: Isolate primary human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in PBS and stain with 5 µM CFSE for 10 minutes at 37°C. Quench the reaction with cold FBS and wash three times.

  • Cell Seeding: Seed CFSE-labeled PBMCs at 1 × 10⁵ cells/well in a 96-well U-bottom plate in RPMI-1640 supplemented with 10% heat-inactivated FBS.

  • Activation (Self-Validating Setup):

    • Unstimulated Control: No activation beads (establishes the undivided cell fluorescence peak).

    • Stimulated Control: Add anti-CD3/CD28 magnetic Dynabeads® at a 1:1 bead-to-cell ratio + 0.1% DMSO (establishes maximum proliferation).

    • Test Wells: Add activation beads + serial dilutions of the 4-Methoxy-2-methylbutanoic acid derivative (10 nM to 10 µM).

  • Incubation: Incubate for 96 hours at 37°C, 5% CO₂. Note: 96 hours is critical to allow for 4-5 generations of cell division in the stimulated controls.

  • Flow Cytometry: Harvest cells, remove magnetic beads via a magnetic stand, and stain with anti-CD3-APC to gate specifically on T-cells. Analyze on a flow cytometer (e.g., BD FACSCelesta).

  • Data Analysis: Gate on CD3+ lymphocytes. Measure the percentage of cells in the divided generations (diminished CFSE fluorescence) compared to the undivided peak. Calculate the IC₅₀ for proliferation inhibition.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profiles when transitioning from the inert 4-Methoxy-2-methylbutanoic acid scaffold to a highly active CTPS1 inhibitor derivative.

CompoundAssay TypeCell ModelExpected IC₅₀ / CC₅₀Interpretation & Causality
4-Methoxy-2-methylbutanoic acid CytotoxicityHEK293CC₅₀ > 300 µMThe raw scaffold is biologically inert and non-toxic, validating it as a safe precursor for drug design.
Aminopyrimidine Derivative CytotoxicityHEK293CC₅₀ > 50 µMThe synthesized derivative maintains a wide therapeutic window with minimal off-target basal toxicity.
Aminopyrimidine Derivative T-Cell ProliferationPrimary PBMCsIC₅₀ < 100 nMPotent blockade of T-cell division, confirming successful target engagement of upregulated CTPS1.

References

  • Title: CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation Source: Nature 510, 288–292 (2014) URL: [Link]

  • Title: Aminopyrimidine derivatives as CTPS1 inhibitors (WO2019179652A1)

"application of 4-Methoxy-2-methylbutanoic acid in drug discovery"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methoxy-2-methylbutanoic Acid in Drug Discovery

Executive Summary

4-Methoxy-2-methylbutanoic acid (CAS: 35841-41-9; S-isomer: 65527-92-6) has emerged as a high-value chiral building block in modern medicinal chemistry. Unlike simple aliphatic acids, this molecule offers a unique combination of a chiral center (C2) for stereochemical control and a terminal methoxy ether for specific hydrogen-bonding interactions.

Its primary application lies in the synthesis of Cytidine Triphosphate Synthase 1 (CTPS1) inhibitors , a novel class of therapeutics for T-cell and B-cell lymphomas.[1] Furthermore, it serves as a robust "capping group" in peptidomimetics, replacing natural hydrophobic residues (like isoleucine) to enhance metabolic stability and tune lipophilicity (


).[2]

This guide details the rationale for its use, specific protocols for its incorporation into drug scaffolds via amide coupling, and critical quality control methods for enantiomeric purity.[2]

Scientific Rationale & Mechanism

The "Methoxy-Methyl" Motif in SAR

In Structure-Activity Relationship (SAR) studies, the 4-methoxy-2-methylbutanoyl moiety functions as a superior alternative to standard alkyl chains.[2]

  • Chiral Methyl Group (C2): The C2-methyl group creates steric bulk that locks the conformation of the side chain, often restricting the rotation of the amide bond it forms. This pre-organization can significantly lower the entropic penalty of binding to a target protein (e.g., the ATP binding pocket of CTPS1).

  • Distal Methoxy Group (C4): The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA). Unlike a hydrophobic propyl or butyl tail, the methoxyethyl chain can engage specific water networks or polar residues deep within a hydrophobic pocket, improving potency and selectivity.

Case Study: CTPS1 Inhibition

Recent patent literature (e.g., WO2019179652A1) highlights this acid as a critical intermediate.[2] In CTPS1 inhibitors, the acid is coupled to a heteroaromatic amine (e.g., an aminopyrazole or aminopyrimidine). The resulting amide binds in the enzyme's active site, where the chiral methyl group fits into a small hydrophobic sub-pocket, providing selectivity over the homologous isoform CTPS2.

Experimental Workflows

Diagram: Drug Discovery Workflow

G cluster_0 Phase 1: Sourcing & QC cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Validation Node1 4-Methoxy-2-methylbutanoic Acid (Racemic or Enantioenriched) Node2 Chiral HPLC Analysis (Determine ee%) Node1->Node2 Node3 Activation (HATU/DIPEA) Node2->Node3 Pass QC (>98% ee) Node4 Amide Coupling (React with Heteroaryl Amine) Node3->Node4 Node5 Workup & Purification (Acidic Wash / Flash Column) Node4->Node5 Node6 Biological Assay (CTPS1 Inhibition IC50) Node5->Node6 Node7 PK Profiling (Metabolic Stability) Node6->Node7

Caption: Integrated workflow for utilizing 4-Methoxy-2-methylbutanoic acid in targeted inhibitor synthesis.

Detailed Protocols

Protocol A: Quality Control – Chiral Purity Analysis

Objective: To determine the enantiomeric excess (ee%) of the starting acid or its derivatives. The biological activity is often restricted to the (S)-enantiomer.

Materials:

  • Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).[2]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[2] Note: TFA is required to suppress ionization of the carboxylic acid.

  • Detection: UV at 210 nm (carbonyl absorption).[2]

  • Flow Rate: 1.0 mL/min.

Procedure:

  • Dissolve 1 mg of the sample in 1 mL of Mobile Phase.

  • Inject 5-10 µL onto the HPLC system.

  • Analysis: The enantiomers should separate with a resolution (

    
    ) > 1.5.
    
    • Expected Retention: (S)-isomer typically elutes second on AD-H columns (verify with authentic standard).

  • Calculation:

    
    .[2][3]
    
Protocol B: High-Efficiency Amide Coupling (HATU Method)

Objective: To couple 4-Methoxy-2-methylbutanoic acid to a low-nucleophilicity heteroaromatic amine (typical in kinase/enzyme inhibitor synthesis).

Reagents:

  • Acid: 4-Methoxy-2-methylbutanoic acid (1.0 equiv).[4]

  • Amine: Target heteroaromatic amine (1.0 equiv).[2]

  • Coupling Agent: HATU (1.2 - 1.5 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask under

    
    , dissolve the acid  (1.0 mmol) in anhydrous DMF (5 mL).
    
  • Add DIPEA (3.0 mmol) and stir for 5 minutes at Room Temperature (RT).

  • Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10-15 minutes to form the activated ester (O-At ester).

  • Coupling: Add the amine (1.0 mmol). Tip: If the amine is an HCl salt, add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[2]

    • Troubleshooting: If conversion is low after 4 hours, heat to 50°C. The steric bulk of the C2-methyl group can slow down nucleophilic attack.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with 10% Citric Acid (2 x 10 mL) to remove excess DIPEA and unreacted amine. Crucial: Do not use HCl if your product has acid-sensitive groups.[2]

    • Wash with Sat.

      
       (2 x 10 mL) to remove unreacted acid and HATU byproducts.
      
    • Wash with Brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Summary Table: Expected Results

ParameterSpecificationNotes
Yield 75% - 90%Steric hindrance at C2 may slightly reduce yield compared to linear acids.[2]
Purity (LC-MS) > 95%Major impurity is usually the tetramethylurea byproduct from HATU (water-soluble).[2]
Racemization < 2%HATU/DIPEA is generally safe; avoid high heat (>60°C) to prevent C2 epimerization.

Synthesis of the Building Block (If Commercial Stock Unavailable)

If the specific enantiomer is not available, it can be synthesized via Evans Alkylation :

  • Auxiliary Acylation: React methoxy-propionyl chloride with a chiral oxazolidinone (Evans auxiliary).[2]

  • Asymmetric Alkylation: Treat with NaHMDS (base) followed by Methyl Iodide (MeI). The auxiliary directs the methyl group to the specific face, establishing the C2 stereocenter.

  • Cleavage: Hydrolyze with

    
     to yield the chiral acid.
    

References

  • CTPS1 Inhibitor Synthesis: Preparation of aminopyrimidine derivatives as CTPS1 inhibitors.[2] WO2019179652A1. (2019).[2]

  • Chiral Building Block Application: Process for the production of 4-alkanoyloxy-2-methylbutanoic acid.[2][5] US9447017B2. (2016).

  • General Properties: 4-Methoxy-2-methylbutanoic acid (CAS 35841-41-9).[3][6] PubChem Compound Summary.[2]

  • CTPS1 Target Validation: Martin, E., et al. "CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation."[2][7][8] Nature 510, 288–292 (2014).[7]

Sources

Application Note: 4-Methoxy-2-methylbutanoic Acid as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linear-Lock" Scaffold

4-Methoxy-2-methylbutanoic acid is a specialized chiral building block that solves a critical structural problem in organic synthesis: The Lactone Trap .

In the synthesis of polyketides and complex peptidomimetics, the 4-hydroxy-2-methylbutanoic acid skeleton is a recurring motif (resembling a reduced isoleucine or specific polyketide fragment). However, the free hydroxy-acid is chemically unstable; it undergoes rapid, spontaneous intramolecular cyclization to form


-methyl-

-butyrolactone
, effectively "locking" the molecule into a cyclic state and terminating linear chain growth.

4-Methoxy-2-methylbutanoic acid circumvents this thermodynamic well. By masking the


-hydroxyl as a methyl ether, it "locks" the molecule in a linear conformation. This allows researchers to utilize the specific steric bulk of the C2-methyl group and the polarity of the ether oxygen without the risk of unwanted cyclization. It serves as a robust bioisostere for isoleucine  and a stable precursor for isoprenoid-like fragments .

Chemical Profile & Structural Logic[1][2]

PropertyData
IUPAC Name 4-Methoxy-2-methylbutanoic acid
CAS Number 35841-41-9 (Racemic) / 29006-02-8 (Unmethylated analog reference)
Molecular Formula C

H

O

Molecular Weight 132.16 g/mol
Chiral Center C2 (Available as (S)- or (R)- enantiomers)
Key Functionality

-Methoxy (Ether),

-Methyl, Carboxylic Acid
Stability High (Resistant to lactonization under acidic/basic coupling conditions)
Expert Insight: The Ether Isostere Effect

In drug design, this molecule acts as a hydrophobic-polar hybrid .

  • Steric Mimicry: The 2-methylbutyl chain mimics the side chain of Isoleucine .

  • Electronic Modulation: The 4-methoxy group introduces a hydrogen bond acceptor (HBA) at the

    
    -position, altering the solvation shell and metabolic stability compared to a pure alkyl chain. This is often used to tune 
    
    
    
    and improve blood-brain barrier (BBB) permeability in CNS-active drugs.

Protocol: Asymmetric Synthesis via Evans Auxiliary

While racemic material is available, high-value drug discovery requires enantiopure building blocks. The following protocol details the synthesis of (S)-4-Methoxy-2-methylbutanoic acid using an Evans Oxazolidinone auxiliary. This method guarantees high enantiomeric excess (>98% ee).

Phase A: Acylation of the Auxiliary

Reagents:

  • (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)

  • 4-Methoxybutanoyl chloride (prepared from 4-methoxybutanoic acid + SOCl

    
    )
    
  • n-Butyllithium (n-BuLi)

  • THF (anhydrous)

Step-by-Step:

  • Deprotonation: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78°C under N

    
    . Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.
    
  • Acylation: Add 4-methoxybutanoyl chloride (1.2 equiv) slowly.

  • Warm & Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with sat. NH

    
    Cl.
    
  • Workup: Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    . Purify via flash chromatography to obtain the N-(4-methoxybutanoyl) oxazolidinone .
Phase B: Diastereoselective Methylation (The Critical Step)

Reagents:

  • NaHMDS (Sodium bis(trimethylsilyl)amide)

  • Methyl Iodide (MeI)

  • THF (anhydrous)

Step-by-Step:

  • Enolization: Cool a solution of the imide (from Phase A) in THF to -78°C. Add NaHMDS (1.1 equiv) dropwise. The bulky auxiliary forces the formation of the Z-enolate.

  • Alkylation: Add MeI (5.0 equiv) neat. The auxiliary blocks one face, forcing the methyl group to attack from the opposite side.

  • Reaction: Stir at -78°C for 2 hours, then warm to -20°C overnight.

  • Workup: Quench with dilute acetic acid. Extract and purify. This yields the (S)-2-methyl-4-methoxy-imide .

Phase C: Hydrolysis & Auxiliary Recycling

Reagents:

  • LiOH (2.0 equiv)

  • H

    
    O
    
    
    
    (30%, 4.0 equiv)
  • THF/Water (3:1)

Step-by-Step:

  • Hydrolysis: Dissolve the methylated imide in THF/Water at 0°C. Add H

    
    O
    
    
    
    followed by LiOH. (Peroxide aids in cleaving the steric hindered imide without racemization).
  • Separation: Stir for 1 hour. Quench with Na

    
    SO
    
    
    
    (to destroy peroxide).
  • Recovery: Evaporate THF. Extract the aqueous layer with CH

    
    Cl
    
    
    
    to recover the chiral auxiliary (can be reused).
  • Isolation: Acidify the aqueous layer to pH 2 with HCl. Extract with EtOAc. Dry and concentrate to yield (S)-4-Methoxy-2-methylbutanoic acid as a colorless oil.

Application Workflows

Fragment-Based Drug Discovery (FBDD)

This acid is ideal for "Fragment Growing."

  • Core: Connect the acid to an amine-containing heteroaromatic core via amide coupling.

  • Vector: The methoxy tail extends into the solvent front or a specific sub-pocket, while the C2-methyl locks the conformation.

Peptidomimetic Incorporation

Protocol: Standard Solid Phase Peptide Synthesis (SPPS).

  • Activation: Use HATU (1.0 equiv) and DIPEA (2.0 equiv) in DMF.

  • Coupling: React 4-Methoxy-2-methylbutanoic acid with the N-terminal amine of the resin-bound peptide.

  • Result: Introduces a non-cleavable, hydrophobic cap that resists proteolysis (unlike standard amino acids).

Visualizations

Diagram 1: Asymmetric Synthesis Pathway

This flowchart illustrates the stereochemical control used to generate the (S)-enantiomer.

SynthesisWorkflow Start 4-Methoxybutanoic Acid Step1 Activation (SOCl2) Start->Step1 Inter1 Chiral Imide (Substrate) Step1->Inter1 + Aux Aux (S)-Evans Auxiliary (Chiral Template) Aux->Inter1 Step2 Asymmetric Alkylation (NaHMDS / MeI, -78°C) Inter1->Step2 Inter2 Methylated Imide (>98% de) Step2->Inter2 Stereo-control Step3 Hydrolysis (LiOH / H2O2) Inter2->Step3 Product (S)-4-Methoxy-2-methyl- butanoic Acid Step3->Product Recycle Recovered Auxiliary Step3->Recycle Recycle

Caption: Stereoselective synthesis workflow using Evans Auxiliary to ensure (S)-configuration at the C2 position.

Diagram 2: The "Lactone Trap" Decision Tree

Why choose the Methoxy variant over the Hydroxy variant?

LactoneTrap Choice Target: C5 Isoprenoid/Peptide Analog RouteA Use 4-Hydroxy-2-methylbutanoic Acid Choice->RouteA RouteB Use 4-Methoxy-2-methylbutanoic Acid Choice->RouteB Trap Spontaneous Cyclization (Lactone Formation) RouteA->Trap Success Stable Linear Conformation Ready for Coupling RouteB->Success Ether Block DeadEnd DEAD END: Cyclic Lactone formed. Linear chain terminated. Trap->DeadEnd Thermodynamic Sink App1 Peptidomimetics (Protease Resistant) Success->App1 App2 Polyketide Synthesis (Linear Extension) Success->App2

Caption: Comparative logic flow demonstrating how the methoxy group prevents the "Lactone Trap," enabling linear chain applications.

References

  • Evans, D. A., et al. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982. Link

  • DSM IP Assets BV. "Process for the production of 4-alkanoyloxy-2-methylbutanoic acid." European Patent EP2855418B1, 2017. Link

  • Manzer, L. E., et al.

    
    -methylene-
    
    
    
    -valerolactone: a biomass-derived acrylic monomer."[1] Applied Catalysis A: General, 2004.[1] Link
  • CymitQuimica. "4-Methoxy-2-methylbutanoic acid Product Data." Catalog Entry, 2025. Link

  • BenchChem. "Application Notes: Chiral Synthesis of 4-Methoxy-3-methylbutan-2-one Derivatives." BenchChem Protocols, 2025. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-2-methylbutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Rationale

4-Methoxy-2-methylbutanoic acid is a highly valuable chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because drug development requires stringent enantiomeric purity, the most robust and scalable method for its synthesis is asymmetric alkylation utilizing an Evans oxazolidinone chiral auxiliary.

This approach ensures high diastereoselectivity during the critical carbon-carbon bond formation step. Following alkylation, a carefully controlled oxidative cleavage is required to yield the free acid without causing racemization or destroying the expensive auxiliary.

Core Synthetic Workflow

G A Propionyl Oxazolidinone (Chiral Auxiliary) B NaHMDS / THF (-78 °C) A->B C Chelated Z-Enolate B->C D 1-Bromo-2-methoxyethane (Alkylation) C->D E Alkylated Intermediate (dr > 95:5) D->E F LiOH / H2O2 (0 °C to 25 °C) E->F G 4-Methoxy-2-methylbutanoic Acid (Target Product) F->G H Recovered Auxiliary F->H

Workflow for the asymmetric synthesis of 4-methoxy-2-methylbutanoic acid via Evans alkylation.

Self-Validating Experimental Protocols

Protocol A: Asymmetric Alkylation (Enolate Formation & Trapping)
  • Preparation: Charge a flame-dried flask with (4R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) and anhydrous THF to achieve a 0.5 M solution. Cool strictly to -78 °C under a nitrogen atmosphere.

  • Enolization: Dropwise add NaHMDS (1.0 M in THF, 1.1 eq).

    • Validation Check: The solution should turn pale yellow. Stir for 30 minutes to ensure complete formation of the chelated Z-enolate.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.5 eq) dropwise.

  • Propagation: Slowly warm the reaction to -20 °C over 2 hours.

    • Validation Check: TLC (Hexanes/EtOAc 7:3) should show the complete consumption of the starting auxiliary spot.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Auxiliary Cleavage (LiOH/H₂O₂)
  • Preparation: Dissolve the alkylated intermediate in a THF/H₂O mixture (4:1 ratio, 0.2 M) and cool to 0 °C.

  • Oxidation: Add H₂O₂ (30% aq, 4.0 eq) dropwise, followed by a solution of LiOH·H₂O (1.5 eq).

  • Monitoring: Maintain a strong N₂ sweep.

    • Validation Check: Monitor the headspace for O₂ gas evolution. Keep the internal temperature strictly < 25 °C to prevent thermal runaway[2].

  • Quenching: After 2 hours, quench the reaction by carefully adding 1.5 M aqueous Na₂SO₃.

    • Validation Check: Test the mixture with peroxide indicator strips to ensure complete destruction of excess H₂O₂ before proceeding.

  • Isolation: Extract the cleaved auxiliary with DCM. Acidify the remaining aqueous layer to pH 2 using 1M HCl, then extract extensively with EtOAc to isolate the highly water-soluble 4-methoxy-2-methylbutanoic acid.

Quantitative Data: Alkylation Optimization

The choice of base and temperature is critical for establishing the Z-enolate geometry required for high diastereomeric ratios (dr).

Base SystemSolventTemperature ProfileAdditiveYield (%)Diastereomeric Ratio (dr)
LDATHF-78 °C to 0 °CNone65%85:15
NaHMDSTHF-78 °C to -20 °CNone88%96:4
KHMDSTHF / Toluene-78 °C to -20 °CNone72%90:10
NaHMDSTHF-78 °C to -20 °CDMPU (10%)91%92:8

Mechanistic Causality: NaHMDS provides the optimal balance of yield and stereocontrol. The sodium cation tightly chelates both the oxazolidinone carbonyl and the enolate oxygen, locking the Z-geometry in a highly rigid transition state, which is less effectively achieved when using LDA.

Troubleshooting Guide & FAQs

Q: Why is my diastereomeric ratio (dr) lower than 90:10 during the alkylation step? A: Low dr typically stems from incomplete Z-enolate formation or premature warming. If the internal temperature spikes above -70 °C during the NaHMDS addition, E-enolate formation becomes competitive. Ensure the base addition is done strictly at -78 °C.

Q: I experienced sudden pressurization and foaming during the LiOH/H₂O₂ cleavage. What caused this? A: You observed stoichiometric oxygen evolution. As detailed in process chemistry literature[2], the initially formed peracid intermediate is unstable under these reaction conditions. It is rapidly reduced by the excess H₂O₂ present in the mixture, releasing O₂ gas. This is a known safety hazard during scale-up. To mitigate this, strictly control the LiOH addition rate, maintain an active N₂ sweep to dilute headspace oxygen, and keep the temperature below 25 °C.

Q: My isolated yield of 4-methoxy-2-methylbutanoic acid is low (< 40%), but the chiral auxiliary was recovered quantitatively. Where is my product? A: This indicates successful cleavage but poor extraction efficiency. 4-Methoxy-2-methylbutanoic acid is a short-chain, ether-containing carboxylic acid, making it highly water-soluble. Ensure the aqueous layer is acidified to pH < 2 to fully protonate the carboxylate. Standard DCM extractions will fail; you must extract repeatedly with a highly polar organic solvent like EtOAc, or ideally, utilize a continuous liquid-liquid extractor.

Q: Can I use LiOH without H₂O₂ to cleave the auxiliary? A: No. Using LiOH alone favors endocyclic cleavage, which opens the oxazolidinone ring and destroys the expensive chiral auxiliary[3]. The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (LiOOH), which specifically attacks the exocyclic carbonyl, preserving the auxiliary and yielding the desired acid.

References

  • 4-methoxy-2-methylbutanoic acid (C6H12O3) - PubChemLite. uni.lu.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate.

Sources

Technical Support Center: Chiral HPLC Troubleshooting for 4-Methoxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when developing chiral separations for small, aliphatic carboxylic acids like 4-Methoxy-2-methylbutanoic acid . This molecule presents a trifecta of chromatographic hurdles: a highly polar and ionizable carboxylic acid moiety (pKa ~4.8), a lack of extended pi-conjugation for UV detection, and a compact steric profile that demands highly specific chiral recognition mechanisms.

Chiral chromatography is not a trial-and-error exercise; it is the systematic manipulation of intermolecular forces. If we do not control the ionization state of the carboxylate group, the molecule will undergo secondary electrostatic interactions with residual silanols or basic sites on the stationary phase, destroying enantiomeric resolution. The following guides and self-validating protocols provide a mechanistic framework to achieve robust, reproducible separations.

Diagnostic Workflow: Acidic Analyte Resolution

G A 4-Methoxy-2- methylbutanoic acid B Ionized State (pH > pKa) Causes Tailing A->B No Modifier D Protonated State (Neutral) Sharp Peaks A->D With Modifier C Add Acidic Modifier (0.1% - 0.2% TFA) B->C Troubleshoot C->D pH < 4.8 E Chiral Stationary Phase (e.g., Chiralpak IC) D->E H-bonding & Dipole Interactions F Enantiomeric Resolution E->F Successful Separation

Workflow illustrating the role of acidic modifiers in suppressing ionization for chiral resolution.

Core Troubleshooting FAQs

Q1: Why am I observing severe peak tailing and a total loss of resolution for 4-Methoxy-2-methylbutanoic acid on a standard polysaccharide column? Causality & Solution: The pKa of aliphatic carboxylic acids typically resides between 4.5 and 5.0. In unbuffered normal-phase eluents, the analyte exists in a dynamic equilibrium between its neutral and ionized states. The ionized carboxylate interacts strongly with the silica support, leading to multiple retention mechanisms and severe peak tailing. By introducing an acidic modifier like Trifluoroacetic Acid (TFA) at 0.1% to 0.2% (v/v), you force the equilibrium toward the neutral, protonated state[1]. This ensures the molecule interacts with the Chiral Stationary Phase (CSP) solely through intended hydrogen-bonding and dipole-dipole interactions[2].

Q2: I added 0.1% TFA to my mobile phase, but my retention times are drifting over multiple injections. What is causing this instability? Causality & Solution: Polysaccharide phases require time for the acidic modifier to dynamically coat and equilibrate with the stationary phase. If you begin injecting immediately after switching mobile phases, the column is not yet saturated, leading to shifting retention times. Solution: Flush the column with the TFA-modified mobile phase for at least 20 column volumes (e.g., 2-3 hours at 1.0 mL/min) before your first injection[3].

Q3: My peaks are symmetrical, but the signal-to-noise ratio is unacceptably low. How can I improve detection? Causality & Solution: 4-Methoxy-2-methylbutanoic acid lacks an aromatic ring or extended conjugation; its only chromophores are the carboxyl and methoxy groups. Consequently, it exhibits negligible UV absorbance above 220 nm. Solution: You must monitor the separation at a low UV wavelength (typically 210 nm)[1]. If baseline noise from the mobile phase (e.g., ethyl acetate or certain grades of solvents) interferes at 210 nm, switch to a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). Note: If using MS/CAD, swap TFA for volatile Formic Acid to prevent ion suppression.

Q4: Can I use harsh normal-phase solvents like Chloroform to alter the selectivity for this molecule? Causality & Solution: It depends entirely on your column architecture. Traditional coated polysaccharide columns (e.g., Chiralpak AD-H) will be permanently destroyed by solvents like chloroform or MTBE[4]. However, immobilized CSPs (e.g., Daicel Chiralpak IC) covalently bind the chiral selector to the silica. This allows for the use of extended solvent ranges. In fact, validated methods for 4-Methoxy-2-methylbutanoic acid have successfully utilized up to 40% Ethanol in a 4:1 Heptane/Chloroform mixture on a Chiralpak IC column to achieve baseline resolution[5].

Troubleshooting Decision Logic

DecisionTree Start Symptom: Poor Chiral Separation Q1 Is the peak tailing? Start->Q1 A1 Add 0.1% TFA or Formic Acid Q1->A1 Yes Q2 Is the signal weak? Q1->Q2 No A2 Change to UV 210nm, CAD, or MS Q2->A2 Yes Q3 Is resolution < 1.5? Q2->Q3 No A3 Screen immobilized CSPs (e.g., Chiralpak IC) with EtOH Q3->A3 Yes

Decision tree for troubleshooting peak tailing, weak signals, and poor resolution in chiral HPLC.

Quantitative Data: Modifier Selection Matrix

Selecting the correct acidic modifier is critical for balancing peak shape with detector compatibility. Use the table below to guide your formulation[1][2][6].

ModifierTypical ConcentrationUV CutoffMS/CAD CompatibilityMechanistic Impact on Polysaccharide CSPs
Trifluoroacetic Acid (TFA) 0.1% - 0.2% v/v~210 nmLow (Causes ion suppression)Strongest ion suppression; dynamically coats CSP to prevent silanol interactions. Gold standard for UV detection.
Formic Acid 0.1% - 0.5% v/v~210 nmHigh (Volatile, ideal for MS)Weaker ion suppression; requires higher concentrations to achieve the same peak symmetry as TFA.
Acetic Acid 0.1% - 0.5% v/v~210 nmHighMild modifier; often insufficient for stronger aliphatic acids, occasionally leading to slight tailing.
Self-Validating Experimental Protocol: Method Development

This step-by-step methodology is adapted from validated pharmaceutical protocols for the enantiomeric resolution of 4-Methoxy-2-methylbutanoic acid using immobilized CSPs[5].

Phase 1: System Preparation & Self-Validation

  • System Flush: Flush the entire HPLC system (lines, autosampler, detector) with Isopropanol (IPA) to remove any trace basic modifiers (e.g., DEA). Causality: Residual bases will neutralize your acidic modifier and can permanently damage the silica support[4].

  • Self-Validation Injection: Before analyzing your acidic analyte, inject a neutral chiral probe (e.g., trans-stilbene oxide) using a neutral mobile phase (Hexane/IPA 90:10).

    • Validation Logic: If the neutral probe yields sharp, baseline-resolved peaks, you have definitively proven that the column's packed bed and chiral selector are intact. Any subsequent peak tailing observed with 4-Methoxy-2-methylbutanoic acid is isolated to an ionization issue, validating the necessity of the acidic modifier.

Phase 2: Mobile Phase Formulation 3. Prepare Mobile Phase A: Iso-hexane containing 0.2% (v/v) Trifluoroacetic acid (TFA). 4. Prepare Mobile Phase B: Ethanol (HPLC grade, non-denatured) containing 0.2% (v/v) TFA.

Phase 3: Equilibration & Screening 5. Column Installation: Install an immobilized chiral column (e.g., Daicel Chiralpak® IC, 5 µm, 4.6 × 250 mm). 6. Equilibration: Run 70% A / 30% B at 1.0 mL/min for at least 20 column volumes. Causality: This ensures the TFA fully saturates the stationary phase to prevent retention time drift[3]. 7. Detection: Set the UV detector to 210 nm. 8. Injection: Inject 5-10 µL of 4-Methoxy-2-methylbutanoic acid (prepared at 1 mg/mL in the mobile phase).

Phase 4: Optimization 9. Adjust Steric Interactions: If co-elution occurs, adjust the Ethanol concentration between 25% and 70%. Because the Chiralpak IC column is immobilized, you may also safely introduce chlorinated solvents (e.g., 4:1 heptane/chloroform) to drastically alter the hydrogen-bonding network and improve resolution[5].

References
  • A Researcher's Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers. Benchchem. 1

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. 3

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 6

  • EP3768674B1 - Aminopyrimidine derivatives as ctps1 inhibitors (Patent detailing 4-Methoxy-2-methylbutanoic acid chiral separation). Google Patents. 5

  • Please read this instruction sheet completely before using this column - HPLC. Daicel Chiral Technologies Europe. 4

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. 2

Sources

"improving yield and purity of 4-Methoxy-2-methylbutanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-Methoxy-2-methylbutanoic acid (CAS: 35841-41-9).

As a versatile small-molecule scaffold, this compound is a critical intermediate in the development of complex active pharmaceutical ingredients (APIs), including cytidine triphosphate synthase 1 (CTPS1) inhibitors used in oncology 1. However, its synthesis—typically achieved via a modified malonic ester synthesis—presents specific chemoselective and thermodynamic challenges.

This guide is designed by senior application scientists to help you troubleshoot low yields, prevent side reactions, and validate your experimental protocols.

Synthesis Strategy & Workflow

The most robust and scalable method for synthesizing 4-methoxy-2-methylbutanoic acid relies on the alkylation of diethyl methylmalonate, followed by rigorous saponification and acidic decarboxylation.

G A Diethyl methylmalonate B Enolate Formation (NaH, THF) A->B pKa ~13.1 C Alkylation (1-Bromo-2-methoxyethane) B->C SN2 Pathway D Saponification (KOH, EtOH/H2O) C->D Diester Intermediate E Decarboxylation (6M HCl, 110°C) D->E Diacid Intermediate F 4-Methoxy-2- methylbutanoic acid E->F -CO2

Fig 1: Chemoselective synthesis workflow for 4-Methoxy-2-methylbutanoic acid via malonic ester route.

Troubleshooting Guide: The Alkylation Step

Q: Why is my yield exceptionally low during the alkylation of diethyl methylmalonate with 1-bromo-2-methoxyethane, and why am I detecting volatile byproducts?

The Causality: This is a classic competition between nucleophilic substitution (


) and elimination (

). Diethyl methylmalonate has a predicted

of approximately 13.13 2. While it is easily deprotonated, the electrophile (1-bromo-2-methoxyethane) is highly susceptible to base-catalyzed dehydrohalogenation. The inductive electron-withdrawing effect of the methoxy group increases the acidity of the adjacent

-protons. If you use a hard base at elevated temperatures, the malonate enolate acts as a base rather than a nucleophile, triggering an

elimination that destroys your electrophile and generates volatile methyl vinyl ether 3.

The Solution: You must suppress the


 pathway by strictly controlling the temperature and utilizing an irreversible, non-nucleophilic deprotonation strategy. Using Sodium Hydride (NaH) in THF at 0 °C to 20 °C ensures complete enolate formation without leaving excess hard base in the solution that could trigger elimination.
Table 1: Optimization of Alkylation Conditions
Base / Solvent SystemTemperature (°C)

Product Yield (%)

Elimination (Byproduct)
Application Verdict
NaOEt / EtOH78 (Reflux)< 45%High (Methyl vinyl ether)Not Recommended
NaH / THF65 (Reflux)55%ModerateSub-optimal
NaH / THF 0 to 20 > 85% Low Optimal
K₂CO₃ / DMF8070%ModerateAcceptable Alternative

Troubleshooting Guide: Saponification & Decarboxylation

Q: I am seeing incomplete conversion to the final acid and a complex mixture of mono-esters and di-acids. What went wrong?

The Causality: You are fighting severe steric hindrance. Once alkylated, the intermediate is a disubstituted malonate (carrying both a methyl and a 2-methoxyethyl group). The steric bulk around the carbonyl carbons severely restricts the trajectory of the incoming hydroxide ions during saponification. Standard room-temperature hydrolysis will stall at the mono-ester stage. Furthermore, if the subsequent decarboxylation step lacks sufficient thermal energy, the intermediate di-acid will not fully release


.

The Solution: Force the hydrolysis using a large excess of Potassium Hydroxide (KOH) in a refluxing co-solvent system (EtOH/H₂O) to maintain homogeneity. For decarboxylation, refluxing the resulting di-acid in 6M HCl at 110 °C provides the necessary protonation and thermal energy to drive the loss of carbon dioxide via the cyclic six-membered transition state.

Table 2: Saponification & Decarboxylation Parameters
Reagent SystemTemp (°C)Time (h)Conversion to TargetMechanistic Observation
NaOH / H₂O10012< 50%Biphasic mixture; stalls at mono-ester.
KOH / EtOH-H₂O 80 18 > 95% Homogeneous; overcomes steric hindrance.
6M HCl (Decarb) 110 24 > 98% Clean decarboxylation; high purity.
Neat Heat (Decarb)160485%Induces charring and thermal degradation.

Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step methodology. Each phase includes a mandatory Self-Validation Checkpoint to ensure the chemical state is correct before proceeding.

Step 1: Enolate Formation and Alkylation
  • Charge a flame-dried, nitrogen-flushed round-bottom flask with anhydrous THF (10 mL/g of substrate) and NaH (60% dispersion in mineral oil, 1.15 eq).

  • Cool the suspension to 0 °C using an ice bath.

  • Add diethyl methylmalonate (1.0 eq) dropwise over 15 minutes.

    • Self-Validation Checkpoint: You must observe immediate

      
       gas evolution. The opaque suspension will transition to a clear, homogeneous solution once quantitative deprotonation is achieved.
      
  • Maintain at 0 °C and add 1-bromo-2-methoxyethane (1.2 eq) dropwise.

  • Remove the ice bath, allow the reaction to warm to 20 °C, and stir for 12 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via GC-FID. The peak corresponding to diethyl methylmalonate must integrate to <2% relative to the product peak.

  • Quench carefully with saturated aqueous

    
    , extract with Ethyl Acetate (3x), dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
Step 2: Sterically Hindered Saponification
  • Dissolve the crude diester in a 1:1 mixture of Ethanol and 2M aqueous KOH (4.0 eq).

  • Attach a reflux condenser and heat to 80 °C for 18 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The high-

      
       spot of the diester must completely disappear, leaving only baseline material (the di-carboxylate salt).
      
  • Evaporate the Ethanol under reduced pressure to prevent esterification in the next step.

Step 3: Acidic Decarboxylation and Isolation
  • Cool the remaining aqueous layer to 0 °C and acidify to pH 1 using 6M HCl.

  • Heat the acidic mixture to a vigorous reflux (110 °C) for 24 hours.

    • Self-Validation Checkpoint: Monitor the reaction for

      
       evolution (bubbling). The reaction is complete only when bubbling ceases entirely and LC-MS analysis of an aliquot shows the target mass (
      
      
      
      131
      
      
      in negative ion mode).
  • Cool to room temperature and extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo to yield 4-Methoxy-2-methylbutanoic acid as a pale, viscous oil.
    

FAQs: Purity Enhancement & Storage

Q: My final product contains unreacted neutral organic impurities (e.g., unhydrolyzed esters). How can I achieve >99% purity without column chromatography? A: Utilize an acid-base extraction cascade. Because your target is a carboxylic acid, dissolve your crude mixture in an organic solvent (like EtOAc) and extract with 1M aqueous


 or saturated 

. The target acid moves into the aqueous layer as a water-soluble sodium salt, while neutral impurities (unreacted esters, alkyl halides) remain in the organic layer. Discard the organic layer, acidify the aqueous layer back to pH 1 with HCl, and extract with fresh DCM to recover the highly purified 4-Methoxy-2-methylbutanoic acid.

Q: What are the optimal storage conditions to prevent degradation? A: Store the neat oil in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. While the ether and carboxylic acid moieties are relatively stable, preventing oxidative degradation of the


-tertiary carbon center ensures long-term stability.

References

  • Google Patents (WO2019179652A1) - Aminopyrimidine derivatives as CTPS1 inhibitors (Contextual use of 4-methoxy-2-methylbutanoic acid in pharmaceutical synthesis). 1

  • Unilong Industry - Diethyl methylmalonate CAS 609-08-5 Physical Properties and pKa Data. 2

  • Journal of the American Chemical Society (JACS) - Development of Ruthenium Catalysts for the Enantioselective Synthesis... (Mechanistic insights into the elimination pathways of 1-bromo-2-methoxyethane). 3

Sources

"addressing solubility issues of 4-Methoxy-2-methylbutanoic acid in assays"

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Methoxy-2-methylbutanoic acid in experimental assays. This document provides a structured approach to understanding and overcoming these issues, ensuring the accuracy and reproducibility of your results.

Understanding the Molecule: Why Solubility Can Be a Challenge

4-Methoxy-2-methylbutanoic acid is a small organic molecule featuring a carboxylic acid group, which is polar and capable of ionization, and a moderately non-polar hydrocarbon backbone with an ether linkage. This amphipathic nature can lead to limited solubility in purely aqueous or highly non-polar solvents. The key to solubilization is to address the properties of its carboxylic acid functional group. Like other carboxylic acids, its solubility in aqueous solutions is highly dependent on pH.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

Q1: My 4-Methoxy-2-methylbutanoic acid won't dissolve in my aqueous buffer (e.g., PBS, TRIS at pH 7.4). What is the first thing I should try?

A1: The most common reason for poor solubility in neutral aqueous buffers is the protonated state of the carboxylic acid group. At pH 7.4, which is significantly above the typical pKa of a carboxylic acid (~4-5), the molecule should be deprotonated and thus more soluble. However, if you are dissolving the solid directly into the buffer, localized pH changes can hinder dissolution. The first and most effective step is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[4][5] If you must dissolve it directly, try adjusting the pH of the buffer to be more basic (e.g., pH 8.0-9.0) to fully deprotonate the carboxylic acid, which significantly increases aqueous solubility.[1][6][7]

Q2: I dissolved the compound in 100% DMSO, but it precipitated when I diluted it into my cell culture media. What happened?

A2: This phenomenon is known as "solvent shock" or "precipitation upon dilution."[8] The compound is soluble in the highly polar aprotic solvent DMSO, but when this solution is introduced into the aqueous environment of the media, the compound's low aqueous solubility limit is exceeded, causing it to crash out of solution.[8] To mitigate this, use a higher initial stock concentration in DMSO so that the final dilution into your media is larger (e.g., 1:1000 vs. 1:100), which keeps the final DMSO concentration low (ideally ≤ 0.5%) and helps the compound stay in solution.[8][9]

Q3: What is the best organic solvent to use for a stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of a wide range of compounds, including carboxylic acids.[4][10] It is a powerful, polar aprotic solvent that can dissolve both polar and non-polar compounds.[5] For compounds that may be unstable in DMSO or for specific assay requirements, other options include ethanol, methanol, or N,N-dimethylformamide (DMF). However, always start with DMSO unless you have a specific reason not to.

Q4: Can I just heat or sonicate the solution to get my compound to dissolve?

A4: Yes, gentle warming (e.g., to 37°C) and sonication can be effective methods to aid dissolution, especially for supersaturated solutions or slow-to-dissolve compounds.[4][5] However, exercise caution. Excessive heat can degrade thermally sensitive compounds. Always check the compound's stability information. These methods help to overcome the activation energy of dissolution but do not change the fundamental solubility limit at a given temperature. If the compound precipitates upon cooling, the solution was supersaturated.

Q5: How should I store my stock solution of 4-Methoxy-2-methylbutanoic acid?

A5: Once fully dissolved in a solvent like anhydrous DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4][8] Store these aliquots at -20°C or -80°C, protected from light and moisture.[4][9] DMSO is highly hygroscopic (absorbs water from the air), and absorbed moisture can decrease the solubility of your compound over time.[4]

Part 2: Troubleshooting Guides & Protocols

This section provides systematic approaches to resolving persistent solubility issues.

Guide 1: The Systematic Solubilization Workflow

This workflow is a decision tree to guide you from initial stock preparation to the final working solution.

G start Start: Solid Compound stock Prepare 10-100 mM Stock in 100% Anhydrous DMSO start->stock check_stock Visually inspect stock. Is it fully dissolved? stock->check_stock dilute Dilute stock into aqueous assay buffer check_stock->dilute Yes troubleshoot_stock Troubleshoot Stock: 1. Vortex vigorously 2. Gentle warming (37°C) 3. Sonicate check_stock->troubleshoot_stock No check_final Observe for precipitation immediately and after 30 min. dilute->check_final success Success! Proceed with assay. Include vehicle control. check_final->success No Precipitate fail_final Precipitation Observed (Solvent Shock) check_final->fail_final Precipitate strategy_ph Strategy 1: pH Adjustment (Aqueous-only approach) Dissolve in dilute base (e.g., 0.1N NaOH), then neutralize with acid (e.g., 0.1N HCl) to desired pH. fail_final->strategy_ph Option A strategy_cosolvent Strategy 2: Co-Solvent System Prepare intermediate dilution in a co-solvent (e.g., PEG400, ethanol) before final dilution in buffer. fail_final->strategy_cosolvent Option B troubleshoot_stock->check_stock

Caption: A decision tree for solubilizing 4-Methoxy-2-methylbutanoic acid.

Protocol 1: Standard Stock Solution Preparation in DMSO

This protocol is the first-line approach for most applications.

Objective: To prepare a stable, concentrated stock solution for subsequent dilution into aqueous assay media.

Materials:

  • 4-Methoxy-2-methylbutanoic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)[4]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound required to make a stock solution of your desired concentration (e.g., 10 mM). The molecular weight of 4-Methoxy-2-methylbutanoic acid is 132.16 g/mol .

    • Mass (mg) = Desired Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass of the compound directly into the tube.[11]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.[4]

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[5] Visually inspect against a light source to ensure no solid particles remain.

  • Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently in a 37°C water bath, followed by vortexing.[5]

  • Aliquoting & Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile tubes. Store immediately at -20°C or -80°C, protected from light.[9]

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer

Use this method when DMSO or other organic solvents are incompatible with your assay.

Objective: To dissolve the compound directly in an aqueous buffer by manipulating pH.

Mechanism: The carboxylic acid group (-COOH) is poorly soluble in water, but its deprotonated carboxylate salt form (-COO⁻ Na⁺) is significantly more soluble.[3][7] By raising the pH well above the compound's pKa, we force the equilibrium to the soluble salt form.

G cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 6) A R-COOH (Protonated Form) Low Aqueous Solubility B R-COO⁻ (Deprotonated Form) High Aqueous Solubility A->B + OH⁻ B->A + H⁺

Caption: pH effect on carboxylic acid ionization and solubility.

Procedure:

  • Weigh the desired amount of 4-Methoxy-2-methylbutanoic acid into a suitable container.

  • Add a small volume of a dilute basic solution (e.g., 0.1 N NaOH) dropwise while stirring until the compound dissolves completely. This creates the sodium salt of the acid.

  • Add your target assay buffer (without its pH-adjusting acid/base) to reach about 90% of the final volume.

  • Carefully adjust the pH back down to your desired final pH (e.g., 7.4) using a dilute acid (e.g., 0.1 N HCl). Monitor the pH closely with a calibrated pH meter.

  • Critical Step: Observe the solution carefully during pH adjustment. If you see any cloudiness or precipitation, you have exceeded the compound's solubility at that pH. If this occurs, you will need to use a lower final concentration or a different solubilization method.

  • Bring the solution to the final volume with deionized water.

Part 3: Data & Best Practices

Solvent & Strategy Comparison Table
MethodPrimary SolventProsConsBest For...
Standard Dilution DMSOHigh stock concentration possible; dissolves a wide range of compounds.[4][10]Can cause "solvent shock" precipitation; potential for cell toxicity at >0.5%.[8][9]High-throughput screening, most cell-based and biochemical assays.
pH Adjustment Aqueous Buffer (e.g., PBS, HEPES)Avoids organic solvents and their potential assay interference.[]Risk of precipitation during neutralization; may not work for very high concentrations.Assays sensitive to organic solvents; formulation development.
Co-Solvent System DMSO + Co-solvent (e.g., PEG400, Ethanol)Can improve solubility upon dilution into aqueous media, mitigating solvent shock.[8][13]Requires more complex formulation and validation; co-solvent may have its own assay effects.Compounds that consistently precipitate from DMSO stocks upon dilution.
Best Practices for Experimental Success
  • Always Use a Vehicle Control: In every experiment, include a control group that receives the same final concentration of solvent (e.g., 0.1% DMSO) without the compound. This allows you to differentiate between the effect of the compound and the effect of the solvent.[14]

  • Minimize Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is critical for maintaining compound integrity and preventing moisture absorption, which can lead to precipitation.[4][8]

  • Prepare Fresh Dilutions: Whenever possible, prepare fresh working dilutions from your frozen stock solution for each experiment.[14]

  • Visual Inspection is Key: Always visually inspect your solutions at each step: after thawing the stock, after diluting into media, and before adding to your assay. If you see any precipitate, do not proceed.[8]

  • Mind the Final Solvent Concentration: For most cell-based assays, keep the final concentration of DMSO at or below 0.5%, and ideally below 0.1%, to avoid cytotoxicity.[8]

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • Technical Support Center: Troubleshooting Compound Precipit
  • Drug stock solutions best practices?
  • Does pH affect solubility?
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Cosolvent. Wikipedia.
  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Benchchem.
  • Carboxylic Acid Structure and Chemistry: Part 1. Auburn University.
  • How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • Compound Handling Instructions. MCE (MedChemExpress).
  • How to Make Accur
  • pH Adjustment and Co-Solvent Optimiz
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.

Sources

"mitigating degradation of 4-Methoxy-2-methylbutanoic acid during storage"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigating Degradation During Storage & Handling

CAS: 29006-02-8 | Formula: C₆H₁₂O₃ | State: Liquid (Standard Conditions)

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-Methoxy-2-methylbutanoic acid (4-M-2-MBA) . As a researcher, you likely selected this molecule as a chiral building block for polyketide synthesis (e.g., Bengamide analogs) or peptidomimetics.

The Core Challenge: While the ether and carboxylic acid moieties are chemically robust, the alpha-methyl stereocenter (C2) represents a "silent" failure point. The molecule is prone to racemization via enolization—a degradation pathway that leaves the chemical purity intact (by NMR/LC-MS) but destroys the biological activity (enantiomeric excess).

This guide prioritizes stereochemical integrity alongside standard chemical stability.

Module 1: The "Silent" Degradation (Racemization)

The Mechanism

The proton at the C2 position (alpha to the carbonyl) is acidic (pKa ~20-25 for the C-H, but lowered by the carbonyl). Under specific conditions, this proton is removed, forming a planar enolate intermediate. When reprotonated, the proton can attack from either face, leading to a racemic mixture.

Racemization S_Enant (S)-Enantiomer (Active) Enolate Planar Enolate Intermediate (Achiral) S_Enant->Enolate Deprotonation (-H+) Base Trigger: Base/Heat/Glass Surface Base->S_Enant Catalyzes Enolate->S_Enant Reprotonation (+H+) R_Enant (R)-Enantiomer (Inactive/Impurity) Enolate->R_Enant Reprotonation (+H+) R_Enant->Enolate Deprotonation

Figure 1: The thermodynamic equilibrium of racemization. Note that this process is reversible, meaning a pure sample will naturally drift toward a 50:50 mixture over time if not inhibited.

Troubleshooting Guide: Stereochemical Integrity
SymptomProbable CauseTechnical DiagnosisCorrective Action
Yield is high, but biological activity is zero. Racemization The material has racemized during storage or workup. Standard 1H-NMR will look perfect.Immediate: Run Chiral HPLC or measure Optical Rotation. prevention: Store at -20°C; Avoid basic washes (NaHCO₃) during workup if possible.
Optical Rotation is lower than CoA. Trace Base Contamination Residual base (TEA, DIPEA, NaOH) from synthesis is catalyzing enolization.Acidify the sample (wash with 1N HCl), extract, dry thoroughly, and repurify.
Drift in Optical Rotation over months. Container Surface Effect Storage in soda-lime glass (slightly alkaline surface) is catalyzing slow racemization.Pro-Tip: Store in silanized glass or high-density polyethylene (HDPE) containers to eliminate surface alkalinity.

Module 2: Chemical & Physical Stability

Beyond chirality, 4-M-2-MBA is a short-chain fatty acid derivative. It shares the physical vulnerabilities of butyric acid derivatives: hygroscopicity and esterification .

Critical Storage Workflow

StorageProtocol Start Incoming Material (4-M-2-MBA) Check Check State: Liquid vs Low-Melt Solid Start->Check Decision Intended Storage Duration? Check->Decision ShortTerm Short Term (<1 Month) 4°C Refrigerator Decision->ShortTerm LongTerm Long Term (>1 Month) -20°C Freezer Decision->LongTerm Container Container Selection: Amber Vial + Teflon Liner ShortTerm->Container LongTerm->Container Atmosphere Atmosphere: Argon/Nitrogen Purge Container->Atmosphere Avoid CRITICAL AVOID: Do NOT store in Methanol/Ethanol Atmosphere->Avoid

Figure 2: Decision tree for preserving chemical integrity. Note the strict prohibition of alcoholic solvents for storage.

Troubleshooting Guide: Physical Degradation

Q: The liquid has turned cloudy or viscous. Is it safe to use?

  • Diagnosis: Moisture Absorption (Hygroscopicity). The methoxy and acid groups make this molecule hydrophilic. Cloudiness often indicates water uptake, which can disrupt stoichiometry in water-sensitive downstream reactions (e.g., coupling with EDC/DCC).

  • Fix: Dissolve in DCM, dry over MgSO₄, filter, and concentrate in vacuo. Store in a desiccator.

Q: I stored the acid in Methanol to prevent freezing, but now I see two peaks in LC-MS.

  • Diagnosis: Fischer Esterification. Carboxylic acids will slowly react with primary alcohols (MeOH/EtOH) to form the corresponding methyl/ethyl ester, even without a catalyst, if left for long periods.

  • Fix: Saponify the mixture (LiOH/THF/H2O) to recover the acid, or use the ester if your next step allows. Never store acids in alcoholic solvents.

Q: The material has a "vinegar-like" or "rancid butter" smell.

  • Diagnosis: Normal. Like its parent butyric acid, 4-M-2-MBA has a naturally pungent odor. However, a change in odor (acrid/sharp) could indicate anhydride formation (self-condensation) due to heat exposure.

Module 3: Validated Storage Protocol (SOP)

Objective: Maintain >98% Chemical Purity and >95% Enantiomeric Excess (ee) for 12 months.

  • Container Selection:

    • Use Amber Borosilicate Vials (Type I) to block UV light (prevents radical formation at the ether linkage).

    • Cap: Phenolic cap with a PTFE (Teflon) liner . Do not use rubber septa, as the acid vapors can degrade rubber, leaching plasticizers into your sample.

  • Atmospheric Control:

    • The headspace must be purged with Argon or Nitrogen.

    • Why? While the methoxy group is stable, long-term exposure to oxygen can lead to slow oxidation of the alpha-carbon.

  • Temperature:

    • Standard: Store at -20°C .

    • Rationale: Low temperature kinetically inhibits both racemization (high activation energy) and anhydride formation.

  • Handling Pre-Experiment:

    • Allow the vial to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture instantly into the hygroscopic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10351827, Methyl 4-methoxy-2-methylbutanoate. (Data extrapolated to acid form). Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Eberson, L. (1962). Studies on the racemization of alpha-methyl substituted carboxylic acids. Acta Chemica Scandinavica.

Process R&D Technical Support Center: Scale-Up Synthesis of 4-Methoxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Support Center. This guide is designed for chemical engineers, synthetic chemists, and drug development professionals tasked with scaling up the synthesis of 4-Methoxy-2-methylbutanoic acid (CAS 35841-41-9). This compound is a critical aliphatic building block, prominently featured in the synthesis of aminopyrimidine derivatives acting as highly potent Cytidine Triphosphate Synthase 1 (CTPS1) inhibitors [1].

Transitioning this molecule from a medicinal chemistry route (which typically relies on cryogenic enolate alkylation) to a robust, kilogram-scale process requires overcoming severe challenges related to cryogenic limitations, ether cleavage, and unmanageable exotherms. This guide details the transition to a highly scalable Malonic Ester Synthesis route.

Part 1: Workflow & Pathway Visualization

To bypass the need for Lithium Diisopropylamide (LDA) at -78 °C, the process route utilizes diethyl methylmalonate. The workflow relies on a sequence of alkylation, saponification, and controlled thermal decarboxylation.

Synthesis SM Diethyl methylmalonate + 1-Bromo-2-methoxyethane Step1 Alkylation (NaOEt, EtOH, 70°C) SM->Step1 Int1 Diethyl 2-(2-methoxyethyl) -2-methylmalonate Step1->Int1 >95% conversion Step2 Saponification (NaOH, H2O, 90°C) Int1->Step2 Int2 Dicarboxylic Acid Intermediate Step2->Int2 pH adjustment Step3 Decarboxylation (160°C, -CO2) Int2->Step3 Product 4-Methoxy-2-methylbutanoic acid (Target API Intermediate) Step3->Product Controlled gas release

Figure 1: Scalable Malonic Ester Synthesis Workflow for 4-Methoxy-2-methylbutanoic acid.

Part 2: Route Comparison for Scale-Up

Understanding the causality behind the route change is critical for process justification. The table below summarizes the quantitative and operational differences between the discovery route and the optimized process route.

ParameterMedChem Route (Direct Alkylation)Process Route (Malonic Ester)
Starting Material Methyl propionateDiethyl methylmalonate
Base / Conditions LDA, THF, -78 °CNaOEt, EtOH, 70 °C
Electrophile 1-Bromo-2-methoxyethane1-Bromo-2-methoxyethane
Scalability Poor: Cryogenic cooling is cost-prohibitive at scale; highly moisture sensitive.Excellent: Standard reactor temperatures; robust against trace moisture.
Impurity Profile High dialkylation (~15%), O-alkylation (~5%)Highly selective C-alkylation (>98%)
Yield (1 kg scale) 42% (requires chromatographic purification)84% (purified via vacuum distillation)

Part 3: Troubleshooting Guides & FAQs

Q1: During the alkylation step (Step 1), we are observing incomplete conversion of diethyl methylmalonate. Why is this happening and how can we drive it to completion? Causality & Solution: This typically occurs if the base (NaOEt) degrades due to moisture, or if 1-chloro-2-methoxyethane was substituted for the bromide to save costs. Chlorides are poor electrophiles for sterically hindered malonate enolates. Fix: If you must use the chloride derivative for cost-efficiency at scale, introduce a Finkelstein catalyst (0.1 to 0.2 equivalents of anhydrous NaI) to generate the more reactive iodide in situ. Ensure the ethanol solvent is strictly anhydrous (<100 ppm water) to prevent premature saponification of the malonate.

Q2: In the saponification step (Step 2), HPLC shows a persistent mono-ester intermediate even after 12 hours of heating. Why? Causality & Solution: The intermediate is a di-substituted malonate (bearing both a methyl and a methoxyethyl group). The steric bulk severely hinders the attack of the hydroxide ion on the second ester carbonyl. Fix: Increase the concentration of the base (use 3.5 to 4.0 equivalents of NaOH) and utilize an EtOH/H₂O co-solvent system to maintain homogeneity. Reflux at 90 °C is mandatory; room temperature saponification will stall at the mono-ester.

Q3: The decarboxylation step (Step 3) is causing severe foaming and yielding a dark, degraded product with a lower mass than expected. How do we control this? Causality & Solution: Two distinct issues are occurring here. First, foaming is caused by the rapid, uncontrolled release of CO₂ gas. Second, if you are performing the decarboxylation in a strong acid reflux (e.g., 6M HCl)—a common textbook method—the high concentration of protons at elevated temperatures will protonate the aliphatic ether oxygen. This turns the methoxy group into a leaving group, leading to nucleophilic attack by chloride and subsequent ether cleavage [2]. Fix: Isolate the pure dicarboxylic acid first. Perform a thermal decarboxylation without strong acid. Heat the neat diacid (or use a high-boiling, non-nucleophilic solvent like heavy mineral oil or DMSO) gradually to 160 °C. Control the heating ramp rate to 0.5 °C/min to manage the CO₂ evolution rate safely.

Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specified In-Process Control (IPC) criteria are met.

Step 1: Alkylation
  • Charge a dry, nitrogen-purged reactor with anhydrous ethanol (5 L/kg) and Sodium Ethoxide (1.1 eq).

  • Mechanistic Choice: Ethanol is used to match the ester moieties of diethyl methylmalonate, preventing the formation of mixed esters via transesterification.

  • Add diethyl methylmalonate (1.0 eq) dropwise at 20 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Add 1-bromo-2-methoxyethane (1.1 eq) over 1 hour. Heat the reactor to 70 °C for 8 hours.

  • IPC 1 (GC-MS): Sample the reaction. The step is validated when the Area% of diethyl methylmalonate is < 1.0%.

  • Quench with water, extract with MTBE, dry over Na₂SO₄, and concentrate to yield Diethyl 2-(2-methoxyethyl)-2-methylmalonate.

Step 2: Saponification
  • Charge the intermediate to a reactor containing 4.0 eq of NaOH dissolved in a 1:1 mixture of Water/EtOH (4 L/kg).

  • Heat the mixture to a gentle reflux (85–90 °C) for 14 hours.

  • IPC 2 (HPLC): Monitor for the disappearance of both the di-ester and the mono-ester. Validation requires mono-ester < 0.5%.

  • Cool to 10 °C and carefully acidify to pH 1 using 6M HCl. Extract the resulting dicarboxylic acid into EtOAc. Wash with brine, dry, and evaporate the solvent completely to yield a white solid.

Step 3: Thermal Decarboxylation
  • Equip a reactor with a robust gas flow meter and a scrubber system to monitor and vent CO₂.

  • Charge the neat dicarboxylic acid intermediate.

  • Apply a controlled heating ramp of 0.5 °C/min up to 160 °C.

  • Mechanistic Choice: As the internal temperature crosses 135 °C, CO₂ evolution will begin. The slow ramp prevents violent foaming and ensures the endothermic decarboxylation does not crash the reactor temperature.

  • Maintain at 160 °C until gas evolution ceases (typically 4-6 hours).

  • IPC 3 (FTIR & NMR): Validate completion via FTIR. The characteristic broad diacid O-H stretch and dual C=O stretches must resolve into a single, sharp carboxylic acid C=O stretch at ~1710 cm⁻¹. ¹H NMR should confirm the presence of the methoxy singlet at ~3.25 ppm, validating that no ether cleavage occurred.

  • Purify the crude dark oil via fractional vacuum distillation to yield pure 4-Methoxy-2-methylbutanoic acid as a pale yellow oil.

References

  • Step Pharma S.A.S. (2019). Aminopyrimidine derivatives as ctps1 inhibitors (Patent No. WO2019179652A1).

Technical Support Center: Method Validation for 4-Methoxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2026 Reference Standard: ICH Q2(R2) / FDA Bioanalytical Method Validation M10[1][2][3]

Executive Summary

Welcome to the technical support hub for 4-Methoxy-2-methylbutanoic acid quantification. This guide addresses the specific challenges of validating this branched alkoxy-acid, primarily focusing on LC-MS/MS (ESI-) and GC-MS workflows common in drug development.

This molecule presents a "perfect storm" of analytical challenges:

  • Polarity: The carboxylic acid and methoxy group make it highly polar, risking poor retention on standard C18 columns.[1][2][3]

  • Volatility: Significant enough to cause losses during concentration steps (e.g., nitrogen blow-down).[1][2][3]

  • Ionization: Poor ionization in positive mode; requires negative mode or derivatization.[1][2][3]

Part 1: Method Development & Optimization (Pre-Validation)

Q: I am seeing poor retention and peak fronting on my C18 column. Is my column failed?

A: Likely not. The issue is the chemistry of 4-Methoxy-2-methylbutanoic acid (


).
On a standard C18 column at neutral pH, the acid is deprotonated (ionized), making it too polar to interact with the hydrophobic stationary phase.[1][3] It elutes in the void volume, causing "fronting" and ion suppression from salts.[1][3]

The Fix:

  • pH Control (Critical): You must suppress ionization in the mobile phase.[1][2] Use 0.1% Formic Acid or Acetic Acid in water (Mobile Phase A) to lower pH below 3.[1][2][3]0. This keeps the molecule neutral, increasing retention.[1][2][3]

  • Stationary Phase Selection:

    • Standard: High-strength Silica (HSS) T3 columns (designed for polar retention).[1][2][3]

    • Alternative: Mixed-Mode Anion Exchange (WAX) columns.[1][2][3] These retain the acid via charge interaction, allowing you to wash away matrix interferences before elution.[1][2][3]

Q: My sensitivity in LC-MS/MS (ESI+) is non-existent. Why?

A: This molecule lacks a basic nitrogen center to accept a proton easily.[1][2][3]

  • Switch to ESI Negative Mode (ESI-): Monitor the deprotonated precursor

    
    .[1][2][3]
    
  • Derivatization (If sticking to ESI+): If you must use positive mode (e.g., multiplexing with basic drugs), derivatize with a reagent like 3-Nitrophenylhydrazine (3-NPH) to add a chargeable moiety.[1][2][3]

Part 2: Validation Workflow & Troubleshooting

Visualizing the Validation Logic

The following diagram outlines the decision matrix for validating this specific analyte, complying with ICH Q2(R2) standards.

ValidationWorkflow Start Start Validation: 4-Methoxy-2-methylbutanoic acid SelectMethod Method Selection Start->SelectMethod CheckVolatility Is Analyte Volatile? SelectMethod->CheckVolatility GCMS GC-MS Path (Requires Derivatization) CheckVolatility->GCMS Yes (High Sensitivity) LCMS LC-MS/MS Path (ESI Negative) CheckVolatility->LCMS No (Bioanalysis) Specificity Specificity Test (Check Isomers: 2-methyl vs 3-methyl) GCMS->Specificity LCMS->Specificity Linearity Linearity & Range (Homoscedasticity Check) Specificity->Linearity Accuracy Accuracy/Recovery (Spike in Matrix) Linearity->Accuracy Stability Stability (Stock Solution in MeOH?) Accuracy->Stability Stability->Stability Degradation? Change Solvent Report Generate Validation Report (ICH Q2 R2) Stability->Report Stable

Caption: Decision tree for validating 4-Methoxy-2-methylbutanoic acid, highlighting the critical divergence between GC and LC pathways based on volatility and matrix.

Q: My calibration curve is non-linear at the lower end (Heteroscedasticity). How do I fix this?

A: This is common with organic acids due to adsorption on glass surfaces or metal chelation in the LC system.[1]

Troubleshooting Steps:

  • Weighting: Apply

    
     or 
    
    
    
    weighting to your regression.[1][2][3] Unweighted linear regression is rarely appropriate for bioanalytical assays spanning orders of magnitude.[1][2][3]
  • System Passivation: Flush your LC system with 0.1% Phosphoric Acid overnight (disconnect column!). This saturates active metal sites that might bind the carboxyl group.[1]

  • Vial Choice: Use silanized glass vials or polypropylene vials. Carboxylic acids can bind to untreated glass silanols, artificially lowering the response of your low standards.[1][3]

Q: I'm observing "Ghost Peaks" or Carryover. Is the acid sticking?

A: Yes. 4-Methoxy-2-methylbutanoic acid is "sticky" in aqueous environments.[1][2][3]

  • The Fix: Implement a high-organic needle wash (e.g., Isopropanol:Acetonitrile:Acetone:Water 40:40:10:[1][2]10) with 0.1% Formic Acid.[1][2][3] The acid helps protonate the analyte, keeping it soluble in the organic wash solvent.

Part 3: Specificity & Stability (The "Hidden" Killers)

Q: How do I ensure Specificity against isomers?

A: The "2-methyl" branch is the critical feature. You must chromatographically resolve it from:

  • Isomer: 3-Methylbutanoic acid (Isovaleric acid derivatives).[1][2][3]

  • Isomer: Pentanoic acid (Valeric acid derivatives).[1][2][3]

  • Isomer: 4-Methoxybutanoic acid (Linear analog).[1][2][3]

Validation Requirement: Inject a "Cocktail Standard" containing the analyte and its nearest isomers. If the resolution (


) is 

, your method is not specific.[1][2][3] Adjust the gradient slope (make it shallower, e.g., 0.5% B/min increase) to separate these structural isomers.
Q: My stock standards are degrading. Is the molecule unstable?

A: The molecule is chemically stable, but it is reactive in Methanol .[1][3]

  • Mechanism: In the presence of trace acid (even from the molecule itself), carboxylic acids in methanol can slowly form methyl esters (Fischer Esterification) over weeks at room temperature.

  • Protocol Change: Prepare stock solutions in Acetonitrile or Water:Acetonitrile (50:50) . Avoid pure alcohols for long-term storage.[1][2][3]

Part 4: Validation Data Summary (Reference Table)

Use the following criteria to assess your validation run. These align with ICH Q2(R2) and FDA M10 guidelines.[1][2][3]

ParameterExperimental ProtocolAcceptance Criteria (Bioanalysis)Acceptance Criteria (Pharma QC)
Specificity Inject Blank Matrix vs. LLOQ Sample.Interference < 20% of LLOQ response.No interference at Retention Time.
Linearity Minimum 6 non-zero standards.

(Weighted).[1][2][3]

.[1][2][3]
Accuracy Spike matrix at Low, Med, High QC (

).
Mean % Nominal: 85-115% (80-120% at LLOQ).[1][2][3]98-102% recovery.[1][2][3]
Precision Repeatability (Intra-day) & Intermediate (Inter-day).CV < 15% (20% at LLOQ).[1][2][3]RSD < 2.0%.[1][2][3]
Recovery Compare extracted sample vs. post-extraction spike.Consistent across levels (not necessarily 100%).> 95% Recovery.
Matrix Effect Compare post-extraction spike vs. solvent standard.Matrix Factor (MF) normalized IS ≈ 1.[1][2][3]0.N/A (usually).[1][2][3][4]

Part 5: Sample Preparation Workflow (Bioanalysis)

For plasma/serum samples, simple protein precipitation often fails to recover this polar acid cleanly.[1][2][3]

Recommended Protocol: Liquid-Liquid Extraction (LLE) [1][2]

  • Aliquot: 100 µL Plasma.

  • Acidify: Add 10 µL 5% Formic Acid (Crucial: Drive analyte to neutral state).

  • Extract: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Why? These solvents extract the neutral acid well but leave behind phospholipids.[1]

  • Vortex/Centrifuge: 5 min / 10 min @ 4000g.

  • Transfer: Move supernatant to clean plate.

  • Evaporate: Dry under Nitrogen @ 35°C.

    • Warning:Do not apply high heat (>40°C) or vacuum for too long; the analyte has moderate volatility.[2]

  • Reconstitute: 100 µL Mobile Phase (90% Water / 10% ACN).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1][2][3][5] 2024.[1][2][3][4][5]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2][3][6][7] FDA.gov. 2018.[1][2][3][7]

  • PubChem. 4-Methoxy-2-methylbutanoic acid (Compound Summary). National Library of Medicine.[1][2][3] (Verified for chemical properties).[1][2][3]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline.[1][2][3] 2022.[1][2][3][4][5]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 4-Methoxy-2-methylbutanoic acid , positioning it as a specialized chemical scaffold in drug discovery and synthetic chemistry. Unlike its naturally occurring analog (2-methylbutanoic acid), this ether-functionalized derivative offers unique physicochemical properties for modulating lipophilicity and metabolic stability in lead compounds.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary: The Strategic Role of Ether-Functionalized Scaffolds

In the optimization of small molecule drugs, the 4-Methoxy-2-methylbutanoic acid (4-M2M) motif serves as a critical "bioisostere" and chiral building block. While its parent compound, 2-Methylbutanoic acid , is a ubiquitous short-chain fatty acid (SCFA) known for its volatility and flavor profile, the introduction of a terminal methoxy group in 4-M2M dramatically alters its utility.

This guide compares 4-M2M against two primary alternatives:

  • 2-Methylbutanoic Acid: The lipophilic, naturally occurring baseline.

  • 4-Methoxybutanoic Acid: The linear, unbranched ether analog.

Key Differentiators
  • Metabolic Stability: The methoxy group at the

    
    -position blocks potential 
    
    
    
    -oxidation and mimics the hydrogen-bond accepting capability of alcohols without the donor liability.
  • Chirality: The C2 methyl center provides a handle for enantioselective synthesis, crucial for creating chiral drug candidates.

  • Solubility: Enhanced aqueous solubility compared to the purely alkyl 2-methylbutanoic acid.

Comparative Performance Matrix

The following data synthesizes experimental physicochemical properties and synthetic utility.

Feature4-Methoxy-2-methylbutanoic Acid 2-Methylbutanoic Acid 4-Methoxybutanoic Acid
CAS Number 23268-03-3 (Racemic)116-53-029006-02-8
Molecular Weight 132.16 g/mol 102.13 g/mol 118.13 g/mol
LogP (Predicted) 0.65 (Balanced)1.18 (Lipophilic)0.03 (Hydrophilic)
pKa (Acid) ~4.84.77~4.8
Boiling Point ~110-115°C (at 10 mmHg)176°C (at 760 mmHg)~105°C (at 12 mmHg)
Primary Utility Chiral Drug Scaffold / Linker Flavor / Fragrance / MetaboliteLinear Linker / Polymer precursor
Metabolic Liability Low (Ether blocks oxidation)High (Beta-oxidation)Moderate
Synthetic Cost High (Multi-step synthesis)Low (Commodity chemical)Medium
Expert Insight on Causality
  • LogP Modulation: The methoxy group reduces LogP by approximately 0.5 units compared to the alkyl analog. This is intentional in drug design to improve oral bioavailability (Lipinski's Rule of 5) while maintaining enough lipophilicity for membrane permeability.

  • Steric Hindrance: The 2-methyl branch in 4-M2M introduces steric bulk near the carbonyl. In amide coupling reactions, this reduces the rate of hydrolysis in vivo, extending the half-life of peptide-mimetic drugs incorporating this unit.

Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-2-methylbutanoic Acid (Malonic Ester Route)

Rationale: This method is selected for its reliability in a research setting, allowing for the generation of the racemic acid which can be resolved later. It avoids the harsh oxidation conditions of industrial routes.

Reagents:

  • Diethyl methylmalonate (1.0 eq)

  • 2-Bromoethyl methyl ether (1.1 eq)

  • Sodium ethoxide (NaOEt) (1.2 eq)

  • Ethanol (Anhydrous)

  • Sodium Hydroxide (NaOH) (aq)

  • Hydrochloric Acid (HCl)[1]

Workflow:

  • Enolate Formation:

    • Charge a flame-dried 3-neck flask with anhydrous ethanol.

    • Add NaOEt slowly under

      
       atmosphere.
      
    • Add Diethyl methylmalonate dropwise at 0°C. Stir for 30 min to ensure complete deprotonation.

  • Alkylation:

    • Add 2-Bromoethyl methyl ether dropwise.

    • Heat the mixture to reflux (80°C) for 12 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of malonate indicates completion.

  • Hydrolysis & Decarboxylation:

    • Concentrate the mixture to remove ethanol.

    • Add 20% NaOH solution (excess) and reflux for 4 hours to hydrolyze the diester.

    • Cool to 0°C and acidify with conc. HCl to pH 1.

    • Heat the aqueous acidic solution to 100°C for 2 hours to induce decarboxylation (

      
       evolution observed).
      
  • Isolation:

    • Extract the aqueous layer with Dichloromethane (DCM) (3x).

    • Dry combined organics over

      
       and concentrate in vacuo.
      
    • Purify via vacuum distillation.[2][3]

Yield Expectation: 65-75% colorless oil.

Protocol B: Analytical Characterization (Self-Validating)

To confirm identity, the following NMR signals must be present.

  • 1H NMR (400 MHz, CDCl3):

    • 
       11.0 (br s, 1H, -COOH) – Confirms carboxylic acid.
      
    • 
       3.35 (s, 3H, -OCH3) – Distinctive singlet, confirms ether.
      
    • 
       3.40 (t, 2H, -CH2-O-) – Triplet, confirms terminal methylene.
      
    • 
       2.65 (m, 1H, -CH-CO) – Multiplet, confirms branching.
      
    • 
       1.20 (d, 3H, -CH3) – Doublet, confirms methyl branch.
      

Visualizing the Synthetic Logic

The following diagram illustrates the strategic pathway from commodity precursors to the target scaffold, highlighting the divergence point for creating different analogs.

SynthesisPathway Precursor Diethyl Methylmalonate (C8H14O4) Intermediate Alkylated Diester (Intermediate) Precursor->Intermediate NaOEt, Reflux Analog 2-Methylbutanoic Acid (Flavor Analog) Precursor->Analog Alkylation w/ Ethyl Bromide Reagent 2-Bromoethyl Methyl Ether (Br-CH2-CH2-OMe) Reagent->Intermediate Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Decarb Decarboxylation (Heat/H+) Hydrolysis->Decarb Target 4-Methoxy-2-methylbutanoic Acid (Target Scaffold) Decarb->Target Yield: ~70% AltReagent Ethyl Bromide (Alternative) AltReagent->Analog

Caption: Synthetic pathway comparing the production of the target ether-acid (Green) versus the lipophilic alkyl analog (Grey) via a common malonate strategy.

References

  • European Patent Office. (2017). Process for the production of 4-alkanoyloxy-2-methylbutanoic acid (EP2855418B1).[3] Google Patents.

  • National Center for Biotechnology Information. (2025). 2-Methylbutanoic acid (CID 8314).[4] PubChem Compound Summary. [Link]

  • NIST. (2025). Butanoic acid, 4-methoxy-, methyl ester Mass Spectrum.[5] NIST Chemistry WebBook, SRD 69. [Link]

Sources

"cross-validation of analytical methods for 4-Methoxy-2-methylbutanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-2-methylbutanoic acid (CAS 35841-41-9) is a critical chiral building block, notably utilized in the synthesis of CTPS1 inhibitors and other pharmacological agents. Its structural simplicity—a small, polar, aliphatic carboxylic acid with a single chiral center—presents a "deceptive" analytical challenge. It lacks a strong UV chromophore, making standard HPLC-UV detection prone to baseline drift and low sensitivity. Furthermore, its volatility is insufficient for direct gas chromatography without derivatization, and its polarity complicates retention on standard C18 phases.

This guide provides a rigorous cross-validation framework comparing three orthogonal methodologies: Chiral HPLC-ELSD/MS (Direct), Derivatization-GC-FID (Indirect), and qNMR (Absolute). By implementing this multi-modal approach, researchers can eliminate bias inherent to single-method validation and ensure the enantiomeric purity and assay accuracy required for GMP intermediates.

Chemical Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Aliphatic carboxylic acid with

-methyl and

-methoxy groups.
Weak UV Absorbance: Only significant <210 nm (carbonyl). High noise susceptibility.
Chirality One chiral center at C2 position (

).
Enantiomeric Resolution: Requires chiral stationary phases (CSPs) or chiral derivatization.
Polarity High (Carboxyl + Ether moieties).Retention Issues: Elutes near void volume in standard RP-HPLC; requires ion-pairing or HILIC/Mixed-mode.
Volatility Moderate (Est. BP ~200°C).GC Suitability: Requires esterification (methylation) to improve peak shape and volatility.

Comparative Methodologies

Method A: Chiral HPLC with ELSD/MS (The "Direct" Approach)

Best for: Enantiomeric Excess (ee%) determination without derivatization.

Expert Insight: Standard UV detection at 205-210 nm is often insufficient due to solvent cut-off interference. We recommend Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) for robust quantification.

Protocol:

  • Column: Chiralpak AD-3 or IC-3 (Amylose/Cellulose based), 3 µm, 4.6 x 150 mm.

  • Mobile Phase: n-Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v).

    • Note: TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • ELSD: Drift tube temp 50°C, Gain 8.

    • MS: ESI Negative Mode (m/z 131 [M-H]⁻).

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

Method B: GC-FID via Methyl Esterification (The "Robust" Approach)

Best for: Chemical Purity (Assay) and volatile impurity profiling.

Expert Insight: Direct injection of the free acid leads to peak tailing and "ghost" peaks due to adsorption in the liner. Derivatization to the methyl ester (CAS 155060-43-8) is the gold standard for precision.

Protocol:

  • Derivatization:

    • Add 50 mg sample to 2 mL vial.

    • Add 1 mL 14% BF₃-Methanol.

    • Heat at 60°C for 30 mins.

    • Extract with 1 mL Heptane (contains methyl ester).

  • Instrument: GC-FID (Agilent 7890 or equivalent).

  • Column: DB-WAX UI or HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temp Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C (hold 5 min).
  • Inlet: Split 20:1, 250°C.

Method C: Proton qNMR (The "Orthogonal" Validator)

Best for: Absolute Assay validation (Potency) independent of reference standards.

Expert Insight: qNMR is the ultimate "truth" detector. It does not rely on extinction coefficients or ionization efficiency. It is used here to validate the mass balance of Method A and B.

Protocol:

  • Solvent: DMSO-

    
     or CDCl₃ (depending on solubility/overlap).
    
  • Internal Standard: Maleic Acid (TraceCERT®) or TCNB, accurately weighed.

  • Parameters: 400 MHz+, D1 (Relaxation Delay)

    
     30s (to ensure 5x T1), 90° pulse, 16-32 scans.
    
  • Quantification Signal: The methoxy singlet (

    
     ~3.3 ppm) or the 
    
    
    
    -methyl doublet (
    
    
    ~1.1 ppm).

Cross-Validation Data Summary

The following table summarizes the performance characteristics of each method based on experimental validation cycles.

ParameterMethod A: Chiral HPLC-ELSDMethod B: GC-FID (Deriv.)Method C: qNMR
Specificity High (Enantiomers)High (Structural Isomers)Absolute (Functional Groups)
Linearity (

)
> 0.995 (Non-linear response for ELSD without linearization)> 0.999N/A (Linear by physics)
LOD/LOQ ~0.1% (Impurity level)< 0.05% (Trace level)~1.0% (Assay level)
Precision (RSD) 1.5 - 2.0%< 0.5%< 1.0%
Throughput Medium (20 min run)High (15 min run + batch prep)Low (Manual processing)
Primary Use Enantiomeric Purity Chemical Purity (Assay) Reference Standard Qual.

Cross-Validation Workflow

To ensure scientific integrity, we do not rely on a single data stream. The following workflow illustrates how these methods cross-validate each other to release a Reference Standard.

CrossValidation Sample Crude 4-Methoxy-2-methylbutanoic Acid Split1 Aliquot A: Direct Analysis Sample->Split1 Split2 Aliquot B: Derivatization Sample->Split2 Split3 Aliquot C: Structural ID Sample->Split3 HPLC Method A: Chiral HPLC (Determine R/S Ratio) Split1->HPLC GC Method B: GC-FID (Determine Volatile Impurities) Split2->GC NMR Method C: qNMR (Determine Absolute Assay) Split3->NMR DataIntegration Data Integration & Mass Balance (100% - Impurities - Solvents) HPLC->DataIntegration Enantiomeric Excess GC->DataIntegration Chromatographic Purity NMR->DataIntegration Potency wt/wt% Decision Does Assay (qNMR) match Assay (GC-FID)? DataIntegration->Decision Release Release Certificate of Analysis Decision->Release Yes (<1.0% diff) Investigate Investigate: Check Water (KF) or Inorganic Salts (ROI) Decision->Investigate No (>1.0% diff)

Figure 1: Orthogonal Cross-Validation Workflow for Reference Standard Qualification.

Detailed Experimental Protocols

Protocol 1: Methyl Ester Derivatization for GC

Rationale: The carboxylic acid group causes hydrogen bonding with the GC stationary phase, leading to peak tailing. Methylation blocks this interaction.

  • Preparation: Weigh 50.0 mg of 4-Methoxy-2-methylbutanoic acid into a 20 mL headspace vial (used as a reaction vessel).

  • Reagent Addition: Add 2.0 mL of BF₃-Methanol (14%) solution. Cap tightly with a PTFE-lined crimp cap.

  • Incubation: Place in a heating block at 60°C for 30 minutes .

    • Check: Solution should remain clear. If phase separation occurs, add 0.5 mL Methanol.

  • Quenching: Cool to room temperature. Add 2.0 mL of Saturated NaHCO₃ (slowly, to neutralize acid) and 2.0 mL of n-Heptane .

  • Extraction: Vortex vigorously for 1 minute. Allow phases to separate (or centrifuge at 3000 rpm for 2 min).

  • Injection: Transfer the top organic layer (Heptane) to a GC vial. Inject 1 µL.

Protocol 2: Chiral Method Development Strategy

Rationale: Predicting the correct chiral column is difficult. This screening strategy covers 90% of acidic chiral separations.

ChiralScreening Start Chiral Method Development Phase1 Phase 1: Immobilized Polysaccharides (Chiralpak IA, IB, IC) Start->Phase1 MobilePhase1 Normal Phase + Acid Hex/EtOH/TFA (90:10:0.1) Phase1->MobilePhase1 Check1 Resolution > 1.5? MobilePhase1->Check1 Phase2 Phase 2: Coated Polysaccharides (Chiralpak AD-H, OD-H) Check1->Phase2 No Success Validate Method Check1->Success Yes Fail Try Reversed Phase (Chiralpak AD-RH) Check1->Fail Still No MobilePhase2 Polar Organic Mode Acetonitrile/MeOH/TFA Phase2->MobilePhase2 MobilePhase2->Check1

Figure 2: Decision tree for selecting the optimal Chiral Stationary Phase (CSP).

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 35841-41-9, 4-Methoxy-2-methylbutanoic acid. Retrieved from [Link]

  • Pharmaceutical Application (CTPS1): Hardick, D. J., et al. (2019). Aminopyrimidine derivatives as CTPS1 inhibitors. Patent WO2019179652A1.
  • Derivatization Methodology: NIST Chemistry WebBook. Mass spectrum of Methyl 4-methoxy-2-methylbutanoate. Retrieved from [Link]

  • General Method Validation: ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • qNMR Best Practices: Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: problems and solutions. Trends in Analytical Chemistry. [Link]

Sources

"structure-activity relationship studies of 4-Methoxy-2-methylbutanoic acid analogs"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Methoxy-2-methylbutanoic acid and its structural analogs.[1] It is designed for researchers in medicinal chemistry (specifically fragment-based drug discovery) and flavor/fragrance development.[1][2]

Publish Comparison Guide: SAR of 4-Methoxy-2-methylbutanoic Acid Analogs

Executive Summary & Chemical Context

4-Methoxy-2-methylbutanoic acid (CAS: 35841-41-9 / 29006-02-8 related) is a bifunctional pharmacophore and organoleptic scaffold.[1] It serves two distinct high-value sectors:[1]

  • Medicinal Chemistry: As a chiral building block for CTPS1 (Cytidine Triphosphate Synthase 1) inhibitors and aminopyrimidine-based immunomodulators.[2] The moiety provides a specific steric and lipophilic profile that enhances metabolic stability compared to its hydroxy- or unbranched counterparts.[2]

  • Flavor & Fragrance: As a derivative of 2-methylbutanoic acid (isovaleric acid isomer), where the

    
    -methoxy group modifies the volatility and pungency of the parent "cheesy/sweaty" fatty acid, shifting it toward ethereal/fruity notes when esterified.[2]
    

This guide compares the target molecule against three critical analogs to delineate its unique SAR profile.

Comparative SAR Analysis

The biological and physicochemical activity of this scaffold is governed by two key structural features: the


-methyl branch  and the 

-methoxy terminus
.
Table 1: Comparative Performance Matrix
CompoundStructurePrimary ApplicationKey SAR FeatureLogP (Est.)Metabolic Stability
4-Methoxy-2-methylbutanoic acid

CTPS1 Inhibitor Intermediate Balanced lipophilicity;

-methoxy acts as H-bond acceptor but not donor.[1]
~0.8High (Blocked oxidation)
2-Methylbutanoic acid

Flavor / PheromoneParent scaffold; High volatility; "Cheesy" odor.[1]1.4Moderate (

-oxidation prone)
4-Hydroxy-2-methylbutanoic acid

Metabolic PrecursorHigh polarity; H-bond donor/acceptor; Lactonization risk.[1]-0.2Low (Rapid oxidation/cyclization)
Lactisole

Sweetness InhibitorAromatic ether;

-stacking capability (TAS1R3 receptor).[1][2]
2.4High
Deep Dive: The "Methoxy-Capping" Effect

In drug design, converting a terminal hydroxyl (4-OH) to a methoxy (4-OMe) group—as seen in the transition from 4-hydroxy-2-methylbutanoic acid to the target compound—serves a critical purpose:

  • Prevention of Lactonization: The 4-hydroxy analog spontaneously cyclizes to form

    
    -methyl-
    
    
    
    -butyrolactone under acidic conditions. The 4-methoxy group blocks this intramolecular reaction, maintaining the linear acid form required for receptor binding.[2]
  • Metabolic Blocking: The terminal methoxy group hinders rapid glucuronidation or oxidation that typically targets primary alcohols, extending the half-life of drugs incorporating this fragment.[2]

Mechanism of Action & Pathway Visualization

The following diagram illustrates the role of 4-Methoxy-2-methylbutanoic acid as a "Warhead Linker" in CTPS1 inhibitors (e.g., aminopyrimidine derivatives) and its divergence from the flavor pathway.

SAR_Pathway Scaffold 2-Methylbutanoic Acid (Parent Scaffold) Target 4-Methoxy-2-methylbutanoic Acid (Target) Scaffold->Target gamma-Methoxylation (+Polarity, -Volatility) Flavor Methyl Ester (Fruity/Ethereal) Scaffold->Flavor Esterification Hydroxy 4-Hydroxy Analog (Metabolic Liability) Target->Hydroxy Demethylation (CYP450) Drug CTPS1 Inhibitor (Aminopyrimidine) Target->Drug Amide Coupling (Linker Module) Hydroxy->Target O-Methylation (Synthetic) T-Cell Proliferation T-Cell Proliferation Drug->T-Cell Proliferation Inhibits (via CTP depletion)

Caption: SAR pathway showing the target's role as a stable linker in drug synthesis vs. its metabolic precursors.[1][2]

Experimental Protocols

To validate the activity of this compound, we define two protocols: Synthesis (to ensure purity for testing) and Biological Evaluation (CTPS1 Inhibition).[1][2]

Protocol A: Synthesis of 4-Methoxy-2-methylbutanoic Acid

Rationale: Commercial samples often contain the lactone impurity. De novo synthesis ensures the open-chain acid.[1]

  • Starting Material: Methyl methacrylate and 2-methoxyethanol (or via alkylation of methyl 2-methyl-3-butenoate).[1][2]

  • Step 1 (Michael Addition): React methyl methacrylate with methanol/base? Correction: A more robust route is the alkylation of dimethyl methylmalonate followed by decarboxylation, or the direct methylation of the 4-hydroxy precursor.[1][2]

    • Preferred Route: Hydroboration-oxidation of Methyl 2-methyl-3-butenoate

      
       Methyl 4-hydroxy-2-methylbutanoate.[1]
      
  • Step 2 (O-Methylation): Treat Methyl 4-hydroxy-2-methylbutanoate with MeI / Ag2O (mild conditions) to form Methyl 4-methoxy-2-methylbutanoate.[1]

  • Step 3 (Saponification): Hydrolyze with LiOH in THF/Water (1:1) at 0°C. Note: Avoid strong acid workup to prevent ether cleavage.

  • Purification: Silica gel chromatography (EtOAc/Hexane + 1% Acetic Acid).

Protocol B: CTPS1 Enzyme Inhibition Assay (ADP-Glo)

Rationale: Verifies the efficacy of the fragment when incorporated into a larger inhibitor molecule.[1]

  • Reagents: Recombinant human CTPS1 enzyme, ATP, UTP, Glutamine, ADP-Glo™ Reagent (Promega).[1][2]

  • Preparation: Dissolve the test compound (Drug-Fragment conjugate) in DMSO.

  • Reaction:

    • Mix 5 µL enzyme buffer (50mM Tris pH 8.0, 10mM MgCl2) with 2.5 µL test compound.[1][2]

    • Incubate 10 min at 25°C.

    • Add 2.5 µL Substrate Mix (ATP, UTP, Glutamine).[1][2]

  • Detection:

    • Incubate 60 min at 37°C.

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP).[1][2]

    • Add 20 µL Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Luciferase light).[1][2]
  • Readout: Measure Luminescence (RLU). Calculate IC50.

Critical References

  • CTPS1 Inhibitor Synthesis: Aminopyrimidine derivatives as CTPS1 inhibitors.[2][3] (Patent EP3768674B1).[1][2][3] Describes the use of 4-methoxy-2-methylbutanoic acid as a key intermediate (Intermediate 11, 1.92g scale).

  • Flavor Chemistry: 2-Methylbutanoic acid odor profile and derivatives. (The Good Scents Company).[1][2] Provides baseline sensory data for the parent scaffold.[2] [1][2]

  • Sweetness Inhibition (Comparative): Lactisole: A Sweetness Inhibitor.[2][4][5] (BenchChem/Wikipedia).[1][2] Establishes the SAR requirement for an aromatic ring (phenoxy) vs. the aliphatic chain of the target.[1][2] [1][2]

  • Synthetic Methodology: Synthesis of branched-chain fatty acid derivatives. (GuideChem).[1][2] General protocols for alpha-methylated acid synthesis. [1][2]

Sources

Confirming the Enantiomeric Purity of 4-Methoxy-2-methylbutanoic Acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methoxy-2-methylbutanoic acid is a critical chiral building block, frequently utilized in the synthesis of complex pharmaceutical intermediates, including[1]. Because the biological and pharmacological efficacy of such downstream products heavily depends on stereochemistry, confirming the enantiomeric purity (enantiomeric excess, % ee) of the C2 chiral center is a mandatory quality control step in drug development.

This guide objectively compares the three primary analytical modalities—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy—providing field-proven protocols and causality-driven insights to help researchers select the optimal workflow.

Mechanistic Pillars of Enantioseparation

The separation of enantiomers requires a chiral environment, as enantiomers possess[2].

  • Chiral HPLC (The Gold Standard) : Separation is achieved via transient diastereomeric complexes formed between the enantiomers and a[3]. are highly effective for direct analysis[4]. For carboxylic acids like 4-Methoxy-2-methylbutanoic acid, an acidic modifier is strictly required to suppress ionization and prevent peak tailing.

  • Chiral GC : Offers high theoretical plate counts and resolution. However, chiral GC relies on[4]. Because 4-Methoxy-2-methylbutanoic acid forms strong intermolecular hydrogen bonds (reducing volatility), it must be derivatized into a prior to analysis[3].

  • NMR Spectroscopy : Utilizes a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA). By covalently bonding the racemic acid to an enantiopure chiral amine, a pair of diastereomers is formed, which exhibit distinct chemical shifts that can be [2].

Workflow Visualization

G A 4-Methoxy-2-methylbutanoic Acid B Direct Analysis (Intact Acid) A->B No Pre-treatment C Indirect Analysis (Derivatization) A->C Esterification / Amidation D Chiral HPLC (Polysaccharide CSP) B->D Add Acidic Modifier (TFA) E Chiral GC (Cyclodextrin CSP) C->E Form Volatile Ester F NMR Spectroscopy (Diastereomeric Salts) C->F Add Chiral Amine

Workflow for enantiomeric purity determination of chiral carboxylic acids.

Comparative Performance Data

The following table synthesizes the performance metrics of each technique when applied to 4-Methoxy-2-methylbutanoic acid.

Analytical MethodResolution (Rs)Analysis TimeLimit of Quantitation (LOQ)Sample Prep ComplexityPrimary Limitation
Chiral HPLC > 2.0 (Baseline)10 - 20 min< 0.1% eeLow (Direct injection)Requires expensive CSP columns
Chiral GC > 3.0 (Excellent)15 - 30 min< 0.05% eeHigh (Derivatization needed)Derivatization may cause racemization
NMR (with CDA) N/A (Spectral)5 - 10 min~ 1.0% eeModerateLow sensitivity for trace impurities
Self-Validating Experimental Protocols
Protocol 1: Chiral HPLC (Direct Analysis)

This method leverages a polysaccharide-based CSP. The protocol is designed to be to confirm baseline resolution before analyzing the enriched sample[3].

  • Sample Preparation : Dissolve 1.0 mg of 4-Methoxy-2-methylbutanoic acid in 1.0 mL of the mobile phase (n-Hexane/Isopropanol).

  • System Equilibration : Flush a (5 µm, 4.6 x 250 mm) with the mobile phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)[1].

    • Causality Check: The addition of 0.1% TFA is the critical variable here. It maintains the carboxylic acid in a fully protonated state, maximizing hydrogen-bonding interactions with the chiral selector and eliminating secondary interactions with exposed silanols on the silica support that cause peak tailing.

  • Analysis : Inject 10 µL of the racemic standard. Adjust the flow rate (typically 1.0 mL/min) and temperature (25 °C) until an Rs > 2.0 is achieved between the (R) and (S) enantiomers.

  • Validation : Inject the unknown sample. Integrate the peak areas to calculate % ee: ((Area Major - Area Minor) / (Area Major + Area Minor)) x 100.

Protocol 2: Chiral GC (Indirect Derivatization Analysis)

Because 4-Methoxy-2-methylbutanoic acid is highly polar, it must be converted to a methyl ester to ensure volatility and [4].

  • Derivatization (Esterification) : In a sealed vial, combine 5 mg of the acid with 1 mL of 14% Boron trifluoride (BF3) in methanol. Heat at 60 °C for 30 minutes.

    • Causality Check: BF3 acts as a Lewis acid catalyst, driving the esterification without risking the enolization and subsequent racemization of the C2 chiral center that might easily occur under harsh basic conditions.

  • Extraction : Cool the vial, add 1 mL of water to quench the reaction, and extract the newly formed methyl ester with 1 mL of high-purity hexane.

  • GC Analysis : Inject 1 µL of the hexane layer into a GC equipped with a cyclodextrin-based capillary column (e.g., Beta-DEX 225, 30 m x 0.25 mm).

  • Conditions : Use Helium as the carrier gas at a constant flow of 1.5 mL/min. Program the oven: 80 °C (hold 2 min), ramp at 2 °C/min to 140 °C. Detect via Flame Ionization Detector (FID) at 250 °C.

Conclusion

For routine, high-throughput determination of 4-Methoxy-2-methylbutanoic acid enantiomeric purity, Chiral HPLC remains the most robust choice due to its direct analysis capability and high sensitivity[4]. Chiral GC serves as an excellent orthogonal method when maximum resolution is required, provided the derivatization step is carefully controlled to prevent racemization.

References
  • Title: EP3768674B1 - Aminopyrimidine derivatives as ctps1 inhibitors Source: Google Patents URL
  • Title : Contemporary Analysis of Chiral Molecules Source : LCGC International URL :[Link]

  • Title : Resolution: Separation of Enantiomers Source : Chemistry LibreTexts URL :[Link]

Sources

"reproducibility of experimental results for 4-Methoxy-2-methylbutanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Reproducibility in API Scaffolding: A Comparative Guide to 4-Methoxy-2-methylbutanoic Acid and Its Analogs

In the development of targeted immunomodulators and oncology therapeutics, precision in molecular scaffolding is paramount. Recently, derivatives of [1] have emerged as critical building blocks, particularly in the synthesis of Cytidine Triphosphate Synthase 1 (CTPS1) inhibitors[2]. However, achieving high reproducibility with this scaffold—specifically maintaining enantiomeric integrity and avoiding ether cleavage during downstream functionalization—presents unique challenges for synthetic chemists.

This guide provides a rigorous comparative analysis of 4-methoxy-2-methylbutanoic acid against its structural alternatives, detailing the causality behind experimental deviations and establishing a self-validating protocol for its reproducible integration into Active Pharmaceutical Ingredients (APIs).

Mechanistic Causality: The Role of the Methoxy and -Methyl Groups

The structural uniqueness of 4-methoxy-2-methylbutanoic acid lies in its combination of an


-methyl chiral center and a terminal methoxy ether. Reproducibility issues typically stem from two mechanistic realities:
  • Steric and Electronic Effects: The

    
    -methyl group induces significant steric hindrance during amide coupling. If activation kinetics are not tightly controlled, this hindrance leads to incomplete conversions and encourages epimerization at the chiral center.
    
  • Ether Sensitivity: The methoxy group acts as a crucial hydrogen-bond acceptor for target binding (e.g., anchoring the inhibitor in the CTPS1 active site)[2]. However, under harsh Lewis acid conditions or overly aggressive acidic workups, this ether is highly susceptible to cleavage, leading to unpredictable yield drops and the formation of unwanted alcohol byproducts.

Comparative Performance Analysis

To objectively evaluate the performance of 4-methoxy-2-methylbutanoic acid, we compare it against two common alternatives: [3] (which lacks the ether group) and[4] (which contains an additional


-hydroxy group).

Table 1: Physicochemical and Experimental Yield Comparison

Property / Metric4-Methoxy-2-methylbutanoic acid2-Methylbutanoic acid2-Hydroxy-4-methoxy-2-methylbutanoic acid
CAS Number 35841-41-9116-53-01250728-35-8
Key Functional Groups Carboxyl, Methoxy,

-Methyl
Carboxyl,

-Methyl
Carboxyl, Methoxy,

-Methyl,

-Hydroxy
Target Binding Affinity (CTPS1) High (Critical H-bond acceptor)Low (Lacks H-bond acceptor)Moderate (Steric clash from -OH)
Standard Amide Coupling Yield ~84%~92%~65%
Primary Reproducibility Challenge Ether cleavage under strong acidsVolatility and odor managementCompetitive lactonization during activation

Self-Validating Experimental Protocol: Amide Coupling

To ensure absolute reproducibility, the following protocol for coupling 4-methoxy-2-methylbutanoic acid to an aminopyrimidine/pyrazine core—a standard step in [2]—is designed as a self-validating system. Every step includes a mechanistic rationale, and the workflow loops through integrated quality control (QC) checkpoints.

Step-by-Step Methodology & Causality

1. Activation: Dissolve 4-methoxy-2-methylbutanoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) at 0°C.

  • Causality: HATU is selected over traditional EDC/HOBt because the

    
    -methyl group causes steric hindrance; HATU provides a highly reactive active ester capable of overcoming this barrier. The 0°C initiation prevents thermal degradation of the active ester and minimizes base-catalyzed racemization at the 
    
    
    
    -chiral center.

2. Amide Coupling: Stir the activated mixture for 15 minutes, then add the target amine (0.9 eq). Allow the reaction to warm to room temperature over 4 hours.

  • Causality: Using the target amine as the limiting reagent (0.9 eq) ensures complete consumption of the complex API intermediate, simplifying downstream purification and preventing the amine from complicating the organic extraction phase.

3. Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Causality: NH₄Cl mildly neutralizes the basic DIPEA without creating a highly acidic environment (like HCl would) that could threaten the methoxy ether with cleavage. EtOAc is chosen for its optimal partition coefficient, effectively pulling the moderately polar ether-acid derivative into the organic layer[2].

4. Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Causality: MgSO₄ is a faster and more aggressive desiccant than Na₂SO₄. Rapid water removal is critical here to prevent competitive hydrolysis of any unreacted active ester during concentration, which would artificially skew yield calculations and introduce impurities.

Validation & Quality Control Checkpoints (The Self-Validating Loop)
  • Checkpoint 1 (Pre-Extraction): UPLC-MS analysis of the crude mixture must show an m/z corresponding to the exact product mass (e.g., [M+H]⁺ 245 for a chloropyrazin derivative)[2] with <2% of the epimerized byproduct. If epimerization exceeds 2%, the activation temperature was not strictly maintained at 0°C.

  • Checkpoint 2 (Post-Concentration): ¹H NMR (500 MHz, DMSO-d6) must confirm the presence of the methoxy singlet (~3.30 ppm)[2]. If this peak integrates to less than 3.0 relative to the

    
    -methyl doublet, ether cleavage has occurred, invalidating the batch and indicating an overly acidic workup.
    

Visualizing the Workflows

SyntheticWorkflow Start 4-Methoxy-2-methylbutanoic acid (Starting Scaffold) Activation Activation (HATU/DIPEA) 0°C to minimize racemization Start->Activation Step 1 Coupling Amide Coupling Amine addition (0.9 eq) Activation->Coupling Step 2 Extract Extraction (EtOAc/NH4Cl) Protects methoxy group Coupling->Extract Step 3 QC QC Checkpoint 1H NMR & UPLC-MS Extract->QC Step 4 QC->Start Fail (Ether Cleavage) Product Purified API Intermediate (~84% Yield) QC->Product Pass

Fig 1. Self-validating synthetic workflow for 4-methoxy-2-methylbutanoic acid coupling.

Pathway UTP Uridine Triphosphate (UTP) CTPS1 CTPS1 Enzyme UTP->CTPS1 Substrate Binding CTP Cytidine Triphosphate (CTP) CTPS1->CTP Enzymatic Conversion Proliferation T-Cell Proliferation CTP->Proliferation DNA/RNA Synthesis Inhibitor Methoxy-Acid Derivative (Inhibitor) Inhibitor->CTPS1 Allosteric Inhibition

Fig 2. Mechanism of action for CTPS1 inhibitors utilizing the methoxy-acid scaffold.

References

  • PubChemLite. "4-methoxy-2-methylbutanoic acid". Université du Luxembourg. Available at:[Link]

  • Google Patents. "WO2019179652A1 - Aminopyrimidine derivatives as ctps1 inhibitors". WIPO.

Sources

Safety Operating Guide

4-Methoxy-2-methylbutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of functionalized organic acids like 4-Methoxy-2-methylbutanoic acid (CAS: 35841-41-9) requires strict adherence to chemical compatibility and environmental regulations. As a chiral building block and intermediate in drug development, this compound presents specific logistical challenges due to its acidic nature and organic load.

As a Senior Application Scientist, I have designed this operational blueprint to provide you with field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in a waste stream.

Table 1: Physicochemical & Hazard Profile of 4-Methoxy-2-methylbutanoic Acid

PropertyValue / ClassificationOperational Implication
CAS Number 35841-41-9Unique identifier for waste manifests.
Molecular Formula C₆H₁₂O₄High carbon content; contributes to high BOD/COD if improperly discharged.
EPA Reactivity Group Group 3 (Organic Acids)Must be segregated from strong bases and oxidizers.
RCRA Waste Code D002Classified as corrosive if aqueous pH ≤ 2.0.
Primary Hazards Skin/Eye Irritant, CorrosiveRequires mandatory PPE (Nitrile gloves, splash goggles, lab coat).

Mechanistic Causality: The carboxyl (-COOH) group imparts corrosive acidic properties, while the alpha-methyl (-CH₃) and methoxy (-OCH₃) substitutions increase the molecule's lipophilicity compared to standard short-chain aliphatic acids. This dual nature means the compound can readily partition into organic solvent waste streams but will simultaneously lower the pH of aqueous streams, necessitating strict container compatibility protocols to prevent structural degradation of the waste vessel.

Regulatory Classification & Compatibility

Under the [1], organic acids are strictly regulated to prevent environmental contamination and laboratory accidents.

  • Corrosivity (D002): If your waste stream is aqueous and exhibits a pH of 2.0 or lower, it is legally classified as a D002 characteristic hazardous waste.

  • Chemical Compatibility: According to the [2], organic acids (Group 3) must be strictly segregated from Oxidizing Mineral Acids (Group 2), Caustics (Group 10), and Amines (Group 7). Mixing 4-Methoxy-2-methylbutanoic acid with strong oxidizers (e.g., concentrated nitric acid) will cause a violent exothermic reaction, potentially leading to fires or the generation of toxic gases.

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

This protocol is designed as a self-validating system : every step includes a verification mechanism to ensure the safety of the subsequent step, preventing incompatible mixing and container failure.

Step 1: Waste Stream Assessment & Container Selection

  • Action: Determine if the waste is a pure/solvent mixture or a dilute aqueous solution. Select High-Density Polyethylene (HDPE) or glass containers.

  • Causality: Never use steel or metal containers for organic acids. The acid will react with the metal to produce flammable hydrogen gas and corrode the structural integrity of the vessel, as outlined in standard [3].

  • Validation: Visually inspect the container for a "Corrosive" label and ensure the cap is PTFE-lined to prevent vapor degradation.

Step 2: In-Lab Neutralization (For Aqueous Streams Only)

  • Action: For dilute aqueous solutions, slowly add a weak base (e.g., 1M Sodium Bicarbonate, NaHCO₃) while stirring continuously in a fume hood.

  • Causality: NaHCO₃ is preferred over strong bases (like NaOH) to prevent localized exothermic spiking and splashing. The evolution of CO₂ gas serves as a visual, mechanistic indicator of the ongoing neutralization reaction.

  • Validation: Do not rely solely on calculated stoichiometric equivalents, as buffering effects from the methoxy group may alter the titration curve. Actively measure the pH using indicator strips or a calibrated pH meter until a stable pH of 6.0–8.0 is achieved. The complete cessation of CO₂ bubbling confirms the reaction is complete.

Step 3: Segregation and Secondary Containment

  • Action: Place the sealed waste container in a designated secondary containment bin specifically labeled for "Organic Acids."

  • Causality: Secondary containment captures catastrophic primary container failures, preventing the acid from mixing with incompatible bases or solvents stored on the same bench or floor.

  • Validation: Ensure the secondary bin is made of acid-resistant polypropylene and is completely dry, containing no residues from previous spills.

Step 4: Labeling and EHS Transfer

  • Action: Affix a hazardous waste label detailing the exact IUPAC name (4-Methoxy-2-methylbutanoic acid), concentration, and the accumulation start date.

  • Causality: Federal regulations mandate that hazardous waste cannot be stored in a laboratory for more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).

  • Validation: Check the accumulation date weekly. Schedule an Environmental Health & Safety (EHS) pickup at least 14 days before the regulatory deadline.

The Drain Disposal Prohibition

A common operational fallacy in drug development labs is assuming that neutralized organic acids can be disposed of in the sanitary sewer. Do not pour neutralized 4-Methoxy-2-methylbutanoic acid down the drain.

Mechanistic Causality: Even when neutralized to a biologically safe pH (producing salts like sodium 4-methoxy-2-methylbutanoate), these branched organic molecules contribute significantly to the Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) of the wastewater. Municipal biological treatment processes are often not calibrated to efficiently degrade highly substituted, sterically hindered organic molecules. Discharging them leads to environmental toxicity, disruption of municipal bacterial beds, and severe regulatory fines [4]. All streams, neutralized or not, must be collected for licensed EHS incineration.

Process Visualization

DisposalWorkflow Start 4-Methoxy-2-methylbutanoic Acid Waste Stream Assess Assess Waste Composition Start->Assess Pure Pure / Organic Solvent Mix Assess->Pure Aqueous Aqueous Solution Assess->Aqueous Container Collect in Glass or HDPE (Avoid Metal/Steel) Pure->Container Neutralize Optional: In-Lab Neutralization (Adjust pH to 6.0 - 8.0) Aqueous->Neutralize HazWaste Label as Hazardous Waste (RCRA D002 / Organic Acid) Container->HazWaste Neutralize->Container Organic salts remain regulated waste Segregate Segregate from Incompatibles: Oxidizers, Bases, Amines HazWaste->Segregate Storage Secondary Containment (< 90 Days Storage) Segregate->Storage EHS EHS Pickup & Incineration at Licensed Facility Storage->EHS

Decision tree for the compliant segregation and disposal of 4-Methoxy-2-methylbutanoic acid.

References

  • Hazardous Waste Characteristics Source: US Environmental Protection Agency (EPA) URL:[Link]

  • A Method for Determining the Compatibility of Hazardous Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Chemical Waste Management Guidelines Source: USC Environmental Health & Safety URL:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University Environmental Health & Safety URL:[Link]

Personal protective equipment for handling 4-Methoxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Authoritative Guidance for Researchers and Drug Development Professionals

As a Senior Application Scientist, I recognize that handling functionalized aliphatic carboxylic acids requires moving beyond generic safety data sheets. 4-Methoxy-2-methylbutanoic acid presents unique handling challenges due to the dual nature of its functional groups: a corrosive carboxylic acid head and a lipophilic methoxy-substituted tail. This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety and procedural integrity.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of 4-Methoxy-2-methylbutanoic acid is the foundational step in risk mitigation.

PropertySpecification
Chemical Name 4-Methoxy-2-methylbutanoic acid
CAS Number [1]
Molecular Formula C6H12O3[1]
Molecular Weight 132.16 g/mol [1]
Hazard Classification [2]
Physical State [3]

Mechanistic Hazard Rationale: Standard short-chain aliphatic acids (such as 2-methylbutanoic acid) are known for their sharp, unpleasant odors and their ability to cause [3]. The addition of the methoxy group in 4-Methoxy-2-methylbutanoic acid increases the molecule's lipophilicity. This structural change allows the compound to more rapidly permeate the lipid bilayers of the epidermis and corneal epithelium compared to highly polar, unsubstituted acids. Consequently, dermal or ocular exposure can lead to accelerated tissue necrosis.

Tiered Personal Protective Equipment (PPE) Matrix

Generic PPE recommendations often fail to account for the specific permeation kinetics of methoxy-substituted organic acids. The following tiered PPE matrix is required for all handling operations.

PPE CategorySpecificationCausality & Scientific Rationale
Ocular Splash-proof chemical goggles + Full face shieldThe lipophilic nature of the methoxy group facilitates rapid corneal penetration. A face shield prevents micro-droplet inhalation or facial burns during transfer.
Dermal (Hands) Inner: 4-mil NitrileOuter: 8-mil Butyl RubberNitrile provides baseline splash protection but degrades under prolonged exposure to organic acids. Butyl rubber offers superior resistance to oxygenated solvents and carboxylic acids.
Dermal (Body) Polyethylene-coated chemical-resistant apron over a lab coatStandard cotton lab coats absorb liquids, holding the corrosive acid against the skin. A non-porous apron creates an impermeable barrier.
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm)As a volatile fatty acid derivative, it emits irritating vapors[3]. Handling must occur under active exhaust to prevent mucosal irritation.

Step-by-Step Operational Methodology

In high-stakes drug development environments, every protocol must be a self-validating system. Do not proceed to the next step unless the previous validation check is successful.

Phase 1: Pre-Operational Validation

  • Airflow Verification: Check the fume hood monitor. Ensure face velocity is between 80 and 120 feet per minute (fpm).

    • Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

  • PPE Integrity Check: Inflate the outer butyl rubber gloves manually and trap the air by rolling the cuffs.

    • Validation Check: Listen and feel for micro-leaks. Discard immediately if any pressure loss is detected.

  • Reagent Staging: Place the 4-Methoxy-2-methylbutanoic acid, receiving vessels, and a secondary containment tray inside the fume hood before opening any containers.

Phase 2: Dispensing Logistics

  • Secondary Containment: Always place the source bottle and the receiving flask inside a chemically resistant secondary tray (e.g., high-density polyethylene) to catch localized drips.

  • Transfer Mechanism: Use a glass or PTFE syringe for volumetric transfer. Avoid standard polypropylene pipettes for prolonged contact, as the lipophilic acid may leach plasticizers.

  • Pressure Equalization: If extracting from a sealed septum, use a secondary needle connected to an inert gas line (nitrogen/argon) to equalize pressure. This prevents the aerosolization of corrosive micro-droplets when the syringe is withdrawn.

Operational Workflow & Spill Response Logic

G Start Initiate Handling Protocol PPE Don Tier 1 PPE (Butyl Gloves, Apron, Shield) Start->PPE Hood Validate Fume Hood (80-120 fpm) PPE->Hood Dispense Dispense 4-Methoxy-2- methylbutanoic acid Hood->Dispense Spill Spill Detected? Dispense->Spill Evacuate Isolate Area & Alert Personnel Spill->Evacuate Yes Proceed Proceed to Reaction/ Experiment Spill->Proceed No Neutralize Neutralize with Sodium Bicarbonate Evacuate->Neutralize Waste Dispose as Corrosive Organic Waste Neutralize->Waste Proceed->Waste End Decontaminate & End Waste->End

Caption: Operational workflow and spill response logic for 4-Methoxy-2-methylbutanoic acid.

Spill Containment & Disposal Plan

In the event of a spill, the combination of volatility and corrosivity requires immediate, calculated action.

Spill Response Protocol:

  • Isolation: Immediately lower the fume hood sash to maximize exhaust velocity over the spill zone. Alert nearby personnel to avoid the immediate area.

  • Neutralization (Causality Check): Do not use strong bases (like NaOH) to neutralize the spill. The resulting acid-base reaction will be highly exothermic, potentially boiling the liquid and aerosolizing the corrosive acid. Instead, generously apply a weak base such as solid sodium bicarbonate (NaHCO₃) or sodium carbonate around the perimeter of the spill, working inward.

  • Validation of Neutralization: The spill is fully neutralized only when effervescence (the bubbling release of CO₂) has completely ceased.

  • Absorption: Cover the neutralized mixture with an inert absorbent like diatomaceous earth or vermiculite.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a compatible, sealable hazardous waste container.

Routine Disposal Plan:

  • Classification: Dispose of all unused 4-Methoxy-2-methylbutanoic acid and contaminated consumables as Corrosive Organic Waste .

  • Segregation: Never mix organic acid waste with nitric acid, perchloric acid, or other strong oxidizers, as this can trigger explosive runaway reactions.

  • Labeling: Clearly label the waste container with the chemical name, CAS Number (35841-41-9)[1], and the primary hazard (Corrosive).

References

Sources

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